Ophiopogonin A
Description
This compound has been reported in Liriope muscari and Liriope spicata with data available.
Properties
IUPAC Name |
[(2S,3R,4R,5S,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O13/c1-18-10-13-41(48-17-18)19(2)30-28(54-41)16-27-25-9-8-23-14-24(43)15-29(40(23,7)26(25)11-12-39(27,30)6)52-38-36(33(46)31(44)20(3)50-38)53-37-34(47)35(51-22(5)42)32(45)21(4)49-37/h8,18-21,24-38,43-47H,9-17H2,1-7H3/t18-,19+,20-,21+,24-,25-,26+,27+,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIVGTKSVYIZEB-GDUJLLAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)C)O)OC(=O)C)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)OC(=O)C)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673002 | |
| Record name | (1beta,3beta,25R)-3-Hydroxyspirost-5-en-1-yl 2-O-(3-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-6-deoxy-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
764.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11054-24-3 | |
| Record name | (1beta,3beta,25R)-3-Hydroxyspirost-5-en-1-yl 2-O-(3-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-6-deoxy-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ophiopogonin A: A Technical Guide to its Chemical Profile, Bioactivity, and Analysis
Introduction
Ophiopogonin A is a steroidal saponin isolated from the tuberous roots of traditional medicinal plants such as Ophiopogon japonicus and Liriope muscari.[1][2] These plants have a long history in traditional Chinese medicine for treating various ailments, including inflammation and cardiovascular conditions.[3][4][5] As one of the principal bioactive constituents, this compound has attracted significant scientific interest for its diverse pharmacological potential. This guide provides an in-depth analysis of this compound's chemical structure, physicochemical properties, and key biological activities, with a focus on its anti-inflammatory mechanisms. Furthermore, it presents a detailed, field-proven protocol for the extraction, isolation, and analytical quantification of this compound, designed for researchers and professionals in drug discovery and natural product chemistry.
Chemical Structure and Physicochemical Properties
This compound is a complex steroidal glycoside.[2] Its structure consists of a spirostane-type steroidal aglycone linked to a sugar moiety. This unique chemical architecture is fundamental to its biological activity and influences its solubility, stability, and pharmacokinetic profile.
Key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design, formulation, and analytical method development.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₁H₆₄O₁₃ | [1][2][6] |
| Molecular Weight | 764.94 g/mol | [1][6][7] |
| CAS Number | 11054-24-3 | [1][2][6][7] |
| Appearance | White Powder | [1] |
| Melting Point | 183°C | [6] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [1] |
| Storage | Store at 2-8°C for up to 24 months | [1] |
Pharmacological Activity and Mechanism of Action
This compound, along with related saponins from Ophiopogon, exhibits a range of biological effects, including anti-inflammatory, antioxidant, and neuroprotective activities.[3][8][9] A significant body of research highlights its potent anti-inflammatory properties, primarily through the modulation of critical signaling pathways.
Anti-Inflammatory Effects via NF-κB/MAPK Signaling
Inflammatory responses are tightly regulated by complex signaling networks. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the production of pro-inflammatory mediators like cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes.[10][11]
Studies have demonstrated that this compound can effectively suppress inflammation by inhibiting the NF-κB/MAPK signaling cascade.[3][12] In a mouse model of Klebsiella pneumoniae-induced acute lung injury, treatment with this compound significantly reduced pathological damage and decreased the levels of inflammatory cells and cytokines in bronchoalveolar lavage fluid.[3][12] The protective mechanism was directly correlated with the inhibition of the NF-κB and MAPK pathways.[3][12] This inhibition prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the transcription of target inflammatory genes.[10][13][14]
Experimental Protocol: Extraction, Isolation, and Quantification
This section provides a robust, multi-step protocol for obtaining high-purity this compound from its natural source, Ophiopogon japonicus, and its subsequent analysis. The causality behind each step is explained to ensure methodological integrity and reproducibility.
Part 1: Ultrasonic-Assisted Extraction (UAE)
-
Rationale: UAE is chosen for its efficiency in disrupting plant cell walls, enhancing solvent penetration, and improving extraction yield at lower temperatures, which minimizes the degradation of thermolabile compounds like saponins. A 70% methanol or ethanol solution provides the optimal polarity to solubilize steroidal saponins while minimizing the co-extraction of unwanted highly polar or non-polar compounds.[4]
-
Methodology:
-
Material Preparation: Grind dried tubers of Ophiopogon japonicus into a fine powder (40-60 mesh) to maximize the surface area for extraction.
-
Extraction: Weigh 50 g of the powdered plant material and place it into a 2000 mL flask. Add 1500 mL of 70% methanol to achieve a solid-to-liquid ratio of 1:30 (g/mL).[4]
-
Sonication: Place the flask in an ultrasonic bath. Sonicate for 60 minutes at a frequency of 40 kHz and power of 250 W, maintaining the temperature at 25°C.[4]
-
Filtration: After sonication, filter the mixture through a Buchner funnel with Whatman No. 1 filter paper under vacuum to separate the extract from the plant residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a bath temperature of 50°C under reduced pressure to obtain a crude extract.
-
Part 2: Purification by Column Chromatography
-
Rationale: The crude extract contains a complex mixture of compounds. A multi-step chromatographic approach is necessary for purification. Macroporous resin chromatography is an effective initial step to enrich saponins, followed by silica gel and preparative HPLC for fine purification to isolate this compound.
-
Methodology:
-
Macroporous Resin Column:
-
Dissolve the crude extract in deionized water and apply it to a pre-conditioned D101 macroporous resin column.
-
Wash the column sequentially with deionized water to remove sugars and other polar impurities.
-
Elute the saponin-rich fraction with a stepwise gradient of ethanol-water solutions (e.g., 30%, 50%, 70%, 95% ethanol). Collect fractions and monitor using Thin Layer Chromatography (TLC).
-
-
Silica Gel Column Chromatography:
-
Pool and concentrate the saponin-rich fractions.
-
Apply the concentrated fraction to a silica gel column (200-300 mesh).
-
Elute with a solvent system of chloroform-methanol-water in a gradient manner. The specific ratio (e.g., starting from 10:1:0.1 and gradually increasing polarity) must be optimized based on TLC monitoring.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the fractions containing this compound using a Prep-HPLC system with a C18 column.
-
Use a mobile phase of acetonitrile and water in a gradient elution program.[15] The gradient should be optimized to achieve baseline separation of this compound from closely related saponins.
-
Collect the peak corresponding to this compound, guided by the retention time of a reference standard.
-
-
Part 3: Purity Analysis and Quantification (HPLC-ELSD)
-
Rationale: this compound lacks a strong chromophore, making UV detection less sensitive. An Evaporative Light Scattering Detector (ELSD) is a universal detector ideal for quantifying non-volatile compounds like saponins, providing a response proportional to their mass.[16]
-
Methodology:
-
Chromatographic Conditions:
-
ELSD Conditions:
-
Quantification:
-
Prepare a stock solution of high-purity this compound reference standard in methanol.
-
Create a series of calibration standards by serial dilution.
-
Inject the standards to construct a calibration curve (log peak area vs. log concentration).
-
Inject the purified sample and quantify the concentration using the calibration curve. The purity is confirmed by the presence of a single major peak at the correct retention time.
-
-
Sources
- 1. This compound | CAS:11054-24-3 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | C41H64O13 | CID 46173858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | CAS#:11054-24-3 | Chemsrc [chemsrc.com]
- 7. Natural Product Description|this compound [sinophytochem.com]
- 8. Methylophiopogonanone A Protects against Cerebral Ischemia/Reperfusion Injury and Attenuates Blood-Brain Barrier Disruption In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. worldscientific.com [worldscientific.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Anti‐inflammatory properties of ophioglonin derived from the fern Ophioglossum vulgatum L. via inactivating NF‐κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. Ophiopogonin D Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. [HPLC simultaneous determination of contents of 5 saponin constituents in Ophiopogonis Radix] - PubMed [pubmed.ncbi.nlm.nih.gov]
Ophiopogonin A: A Technical Guide to its Discovery, Natural Sources, and Analysis
Abstract
Ophiopogonin A, a steroidal saponin, is a significant bioactive compound predominantly found in the tuberous roots of plants belonging to the genera Ophiopogon and Liriope. This technical guide provides an in-depth exploration of this compound, beginning with its discovery and historical context. It offers a comprehensive overview of its primary natural sources, detailing the botanical aspects and geographical distribution of the source plants. The document further elucidates the biosynthetic pathway of steroidal saponins, providing a framework for understanding the natural production of this compound. Detailed methodologies for its extraction, isolation, and characterization are presented, with an emphasis on the scientific rationale behind the selection of these techniques. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering both foundational knowledge and practical insights into the study of this compound.
Discovery and Historical Context
Scientific exploration of these plants began in the mid-20th century, with a focus on identifying their active chemical constituents. Early studies on the tubers of Ophiopogon japonicus led to the isolation of various steroidal glycosides[1]. While these initial reports may not have specifically named "this compound," they laid the groundwork for the subsequent detailed characterization of a series of related saponins, including this compound, B, C, and D, among others. The structural elucidation of these complex molecules was made possible by advancements in spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
This compound is chemically identified as a steroid saponin[2]. Its structure and properties are cataloged in major chemical databases such as PubChem, where it is assigned the Chemical Abstracts Service (CAS) number 11054-24-3[2]. The ongoing research into this compound and its congeners continues to unveil their pharmacological potential, validating the traditional uses of their source plants.
Natural Sources of this compound
This compound is primarily isolated from perennial herbaceous plants belonging to the Asparagaceae family. The most prominent sources are species within the genera Ophiopogon and Liriope.
Ophiopogon Species
The genus Ophiopogon, commonly known as mondo grass, is a key source of this compound.
-
Ophiopogon japonicus (L.f.) Ker-Gawl. This species, known as "Mai Dong" in Chinese, is a widely used traditional Chinese medicine and the most significant source of ophiopogonins[3]. It is a perennial, evergreen herb with tuberous roots where the saponins are concentrated[4]. O. japonicus is extensively cultivated in the Sichuan and Zhejiang provinces of China[5].
Liriope Species
The genus Liriope, commonly known as lilyturf, also contains this compound.
-
Liriope muscari (Decne.) L.H. Bailey: This species is another documented source of this compound[2][6]. It is a popular ornamental groundcover plant.
-
Liriope spicata (Thunb.) Lour.: This species is also reported to contain this compound[2]. It is sometimes used as a substitute for Ophiopogon japonicus in traditional medicine[7].
The concentration and composition of steroidal saponins, including this compound, can vary depending on the plant's geographical origin, cultivation conditions, and harvesting time[8].
Biosynthesis of this compound
This compound, as a steroidal saponin, is synthesized in plants through a complex series of enzymatic reactions. The biosynthesis of steroidal saponins begins with the cyclization of 2,3-oxidosqualene, a key intermediate in the isoprenoid pathway.
The general biosynthetic pathway for steroidal saponins can be outlined as follows:
-
Formation of the Sterol Backbone: The pathway initiates from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, leading to the synthesis of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form the 30-carbon compound, squalene. Squalene is then epoxidized to 2,3-oxidosqualene.
-
Cyclization and Formation of the Aglycone: Cycloartenol synthase or a related oxidosqualene cyclase catalyzes the cyclization of 2,3-oxidosqualene to form cycloartenol, which is a precursor to various sterols, including cholesterol. Cholesterol is then believed to be a key intermediate in the biosynthesis of steroidal saponins in many plants[9][10].
-
Modification of the Sterol Core: The cholesterol backbone undergoes a series of modifications, including hydroxylation, oxidation, and other enzymatic transformations, to form the specific aglycone (sapogenin) of the saponin. These reactions are often catalyzed by cytochrome P450 monooxygenases (CYP450s)[11][12].
-
Glycosylation: The final step in the biosynthesis of this compound is the attachment of sugar moieties to the aglycone. This glycosylation is carried out by a series of specific glycosyltransferases (GTs), which sequentially add sugar units to the steroidal core, forming the final saponin structure[11][12].
The following diagram illustrates a generalized workflow for the biosynthesis of steroidal saponins.
Caption: Generalized biosynthetic pathway of steroidal saponins.
Methodologies for Extraction, Isolation, and Characterization
The extraction and purification of this compound from its natural sources require a multi-step process designed to separate it from a complex mixture of other phytochemicals.
Extraction
The initial step involves the extraction of crude saponins from the plant material. The choice of solvent and extraction method is critical for maximizing the yield and purity of the target compound.
Protocol: Ultrasonic-Assisted Extraction of Saponins from Ophiopogon japonicus
-
Objective: To obtain a crude extract enriched with saponins from the tuberous roots of Ophiopogon japonicus.
-
Methodology:
-
Plant Material Preparation: Air-dried tuberous roots of Ophiopogon japonicus are pulverized into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered plant material is subjected to ultrasonic-assisted extraction with 70% methanol at a solid-to-liquid ratio of 1:30 (g/mL) for 60 minutes.
-
Filtration and Concentration: The extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude saponin extract.
-
Isolation and Purification
The crude extract is a complex mixture and requires further purification to isolate this compound. This is typically achieved through various chromatographic techniques.
Protocol: Multi-Step Chromatographic Purification of this compound
-
Objective: To isolate and purify this compound from the crude saponin extract.
-
Methodology:
-
Macroporous Resin Column Chromatography: The crude extract is dissolved in water and applied to a macroporous resin column. The column is washed with water to remove sugars and other polar impurities, followed by elution with a gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol) to obtain fractions enriched in saponins.
-
Silica Gel Column Chromatography: The saponin-rich fraction is subjected to silica gel column chromatography. The column is eluted with a solvent system of increasing polarity, typically a mixture of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column. A mobile phase consisting of a gradient of acetonitrile and water is commonly used. The peak corresponding to this compound is collected.
-
The following diagram illustrates a general workflow for the extraction and isolation of this compound.
Sources
- 1. Ophiopogonin D: A new herbal agent against osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C41H64O13 | CID 46173858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 5. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS:11054-24-3 | Manufacturer ChemFaces [chemfaces.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Steroidal saponin profiles and their key genes for synthesis and regulation in Asparagus officinalis L. by joint analysis of metabolomics and transcriptomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
Ophiopogonin A biological activity and pharmacological effects
An In-Depth Technical Guide to the Biological Activity and Pharmacological Effects of Ophiopogonin D
A Note on Nomenclature: This guide focuses on Ophiopogonin D (OP-D), a C27 steroidal glycoside isolated from the tuber of Ophiopogon japonicus.[1][2] While the topic requested was Ophiopogonin A, a comprehensive review of current scientific literature reveals that Ophiopogonin D is the most extensively studied compound in this class, with a wealth of data on its pharmacological effects and mechanisms of action. Information specific to this compound is sparse, whereas Ophiopogonin D has been the subject of numerous in-depth preclinical studies. Therefore, to provide a guide that meets the core requirements for technical depth, mechanistic insight, and detailed protocols, we will focus on the significant body of research available for Ophiopogonin D.
Introduction
Ophiopogon japonicus (Thunb.) Ker Gawl., a perennial herb known as "Maidong" in traditional Chinese medicine, has been used for centuries to treat a range of ailments, including cardiovascular and inflammatory diseases.[3][4][5][6] Its therapeutic properties are attributed to a rich array of bioactive constituents, primarily steroidal saponins, homoisoflavonoids, and polysaccharides.[3][6][7][8] Among these, Ophiopogonin D (OP-D), a rare C27 steroidal glycoside, has emerged as a molecule of significant scientific interest due to its multifaceted pharmacological activities.[2][9] Extensive research has demonstrated its potential as an anti-inflammatory, anti-cancer, cardioprotective, neuroprotective, and bone-protective agent.[2][10] This technical guide provides a comprehensive synthesis of the current understanding of Ophiopogonin D, detailing its mechanisms of action, summarizing key quantitative data, and outlining robust experimental protocols for its investigation.
Anti-Inflammatory Activity
Ophiopogonin D exhibits potent anti-inflammatory effects across various preclinical models, primarily by modulating key signaling pathways that regulate the inflammatory response.[1][2]
Mechanism of Action: Inhibition of NF-κB and MAPK Signaling
A central mechanism of OP-D's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.[1][7] In models of colitis, diabetic nephropathy, and particulate matter-induced lung inflammation, OP-D has been shown to suppress the activation and nuclear translocation of NF-κB.[1][2][9] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6, as well as adhesion molecules like VCAM-1.[1][2]
Furthermore, studies have elucidated that OP-D can inhibit the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically ERK1/2 and JNK.[3][6] Since the MAPK pathway can lead to the activation of NF-κB, this represents another crucial node of intervention for OP-D.[6]
Signaling Pathway Diagram: Ophiopogonin D in Inflammation
Caption: Ophiopogonin D inhibits NF-κB and MAPK inflammatory pathways.
Experimental Protocol: In Vitro Anti-Inflammatory Assay
This protocol describes a standard method for evaluating the anti-inflammatory effects of Ophiopogonin D on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[11]
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well. Allow them to adhere overnight. This density ensures cells are sub-confluent and responsive to stimuli.
-
Compound Treatment: Prepare stock solutions of Ophiopogonin D in DMSO and dilute to final concentrations in culture media (ensure final DMSO concentration is <0.1% to avoid solvent toxicity). Pre-treat the cells with various concentrations of Ophiopogonin D or a vehicle control for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group. Incubate for 24 hours.
-
Endpoint Measurement - Nitric Oxide (NO) Production:
-
Collect 50 µL of culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 10 minutes in the dark.
-
Add 50 µL of Griess Reagent II (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A decrease in absorbance relative to the LPS-only control indicates inhibition of NO production.
-
-
Endpoint Measurement - Cytokine Production (ELISA):
-
Collect culture supernatants.
-
Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer’s instructions.
-
Anti-Cancer Activity
Ophiopogonin D demonstrates significant anti-neoplastic properties against a variety of cancers, including lung, colorectal, breast, and laryngeal cancers.[1][2][12] Its efficacy stems from a multi-targeted approach that induces apoptosis, halts the cell cycle, and modulates critical oncogenic signaling pathways.[13]
Mechanism of Action
-
Induction of Apoptosis: OP-D triggers programmed cell death by activating both intrinsic and extrinsic apoptotic pathways.[13] It promotes the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3), leading to the cleavage of PARP.[2][13][14] In colorectal cancer, OP-D has been shown to induce apoptosis through the activation of the tumor suppressor p53.[1][15]
-
Cell Cycle Arrest: OP-D can halt cancer cell proliferation by inducing cell cycle arrest, often at the G2/M phase.[16] This is achieved by downregulating key cell cycle regulators, including cyclin D1 and CDK4.[1][2]
-
Inhibition of Oncogenic Signaling: OP-D potently suppresses the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is frequently hyperactivated in cancers like non-small cell lung carcinoma (NSCLC).[17][18] This inhibition is mediated by inducing oxidative stress (disturbing the GSH/GSSG ratio), which in turn blocks STAT3 phosphorylation and its downstream targets involved in survival, proliferation, and angiogenesis.[18] Additionally, pathways such as PI3K/Akt are also inhibited by OP-D treatment.[2][15]
Quantitative Data: Cytotoxicity of Ophiopogonins
| Cell Line | Cancer Type | Compound | IC₅₀ (µM) | Reference |
| MG-63 | Osteosarcoma | Ophiopogonin C | 19.76 | [19] |
| SNU387 | Hepatocellular Carcinoma | Ophiopogonin C | 15.51 | [19] |
| MCF-7 | Breast Carcinoma | Ophiopogonin D | Not Specified | [13][16] |
| A549 | Non-small cell lung carcinoma | Ophiopogonin D | Not Specified | [18][20] |
Note: Specific IC₅₀ values for Ophiopogonin D are often study-dependent; however, its activity is consistently demonstrated in the low micromolar range.
Signaling Pathway Diagram: Ophiopogonin D in Cancer
Caption: Ophiopogonin D induces apoptosis and inhibits STAT3 signaling.
Cardiovascular Protective Effects
OP-D exerts significant protective effects on the cardiovascular system, particularly in the context of myocardial ischemia-reperfusion (MI/R) injury and heart failure.[1][2][21]
Mechanism of Action
The primary cardioprotective mechanism involves the upregulation of cytochrome P450 epoxygenase (CYP) enzymes, specifically CYP2J2 and CYP2J3.[1][2][22] This leads to an increase in their metabolites, epoxyeicosatrienoic acids (EETs), which are known to have vasodilatory, anti-inflammatory, and anti-apoptotic properties.[1][21] The increased EETs contribute to cardioprotection by:
-
Activating the PI3K/Akt/eNOS signaling pathway , which improves cardiac function and endothelial nitric oxide production.[1]
-
Reducing Angiotensin II-induced NF-κB activation , thereby decreasing the expression of pro-inflammatory cytokines and adhesion molecules.[1][2]
-
Suppressing Endoplasmic Reticulum (ER) stress and preserving calcium homeostasis in cardiomyocytes.[2]
Experimental Workflow: Myocardial Ischemia-Reperfusion (MI/R) Model
Caption: Workflow for an in vivo myocardial ischemia-reperfusion study.
Neuroprotective Effects
Preliminary studies indicate that Ophiopogonin D possesses significant neuroprotective properties, particularly in models of cerebral ischemia-reperfusion injury (CIRI).[23]
Mechanism of Action
The neuroprotective effects of OP-D are strongly linked to its ability to inhibit the phosphorylation of STAT3.[23][24] In the context of CIRI, activated STAT3 contributes to neuronal death. By suppressing STAT3 phosphorylation, OP-D mitigates a cascade of downstream detrimental effects, including:
-
Reduced Neuronal Apoptosis: Decreased programmed cell death in affected brain regions.
-
Amelioration of Oxidative Stress: Increased levels of endogenous antioxidants like GSH and SOD, and decreased levels of lipid peroxidation markers like MDA.[23]
-
Suppression of Inflammatory Response: Lowered production of pro-inflammatory cytokines in the brain tissue.[23]
Data Summary: Effects of OP-D in MCAO/R Rat Model
| Marker | MCAO/R Group | MCAO/R + OPD Group | Effect of OP-D | Reference |
| Oxidative Stress | ||||
| GSH | Significantly decreased | Significantly increased | Antioxidant Restoration | [23] |
| SOD | Significantly decreased | Significantly increased | Antioxidant Restoration | [23] |
| MDA | Significantly increased | Significantly decreased | Anti-lipid Peroxidation | [23] |
| Inflammation | ||||
| TNF-α | Significantly increased | Significantly decreased | Anti-inflammatory | [23] |
| IL-1β | Significantly increased | Significantly decreased | Anti-inflammatory | [23] |
| Apoptosis | ||||
| p-STAT3 | Significantly increased | Significantly decreased | Pro-survival | [23][24] |
Pharmacokinetics
Pharmacokinetic studies, primarily in rats, have provided initial insights into the absorption, distribution, metabolism, and excretion of Ophiopogonin D. After intravenous administration (77.0 μg/kg), OP-D was found to fit an open two-compartment model with a clearance (Cl) of 0.024 ± 0.010 L/min/kg and a half-life (T₁/₂) of 17.29 ± 1.70 min.[2] Interestingly, when administered as part of the 'Shenmai' injection, a complex herbal preparation, the clearance of OP-D was significantly lower, suggesting interactions with other components that may enhance its bioavailability.[2][9]
Conclusion and Future Directions
Ophiopogonin D, a principal steroidal saponin from Ophiopogon japonicus, has demonstrated a remarkable spectrum of pharmacological activities in preclinical studies. Its ability to modulate fundamental cellular pathways—such as NF-κB, STAT3, and PI3K/Akt—underpins its potent anti-inflammatory, anti-cancer, cardioprotective, and neuroprotective effects. The multi-targeted nature of Ophiopogonin D makes it a compelling candidate for further therapeutic development.
Future research should focus on several key areas:
-
Bioavailability and Formulation: Addressing the potentially low oral bioavailability, a common challenge for saponins, through advanced formulation strategies.
-
Toxicology: Conducting comprehensive long-term toxicity and safety pharmacology studies to establish a clear therapeutic window.
-
Clinical Translation: Designing and conducting well-controlled clinical trials to validate the efficacy of Ophiopogonin D in human diseases, particularly in inflammatory conditions and as an adjunct in cancer therapy.
-
Target Deconvolution: Utilizing advanced chemical biology and proteomic approaches to definitively identify its direct molecular binding partners.
By bridging the gap between its traditional use and modern pharmacological validation, Ophiopogonin D stands out as a promising natural product for the development of novel therapeutics.
References
- Benchchem. Pharmacological activities of Ophiopogonin D review.
-
Liu Q, Lu JJ, Hong HJ, Yang Q, Wang Y, Chen XJ. Ophiopogon japonicus and its active compounds: A review of potential anticancer effects and underlying mechanisms. Phytomedicine. 2023 May;113:154718. Available from: [Link]
- CORE. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas.
- National Institutes of Health (NIH). Methylophiopogonanone A Protects against Cerebral Ischemia/Reperfusion Injury and Attenuates Blood-Brain Barrier Disruption In Vitro.
-
Various Authors. Ophiopogonin D: review of pharmacological activity. Frontiers in Pharmacology. 2024 Jul 18. Available from: [Link]
- Zhao M, Xu WF, Shen HY, Shen PQ, Zhang J, Wang DD, et al. Comparison of bioactive components and pharmacological activities of ophiopogon japonicas extracts from different geographical origins. Journal of Pharmaceutical and Biomedical Analysis.
-
Huang L, Zhang L, Luo Z, et al. Ophiopogonin D: A New Herbal Agent Against Osteoporosis. Bone. 2015. Available from: [Link]
- Benchchem. Application Notes and Protocols: Isolation and Purification of Ophiopogonanone F from Ophiopogon japonicus.
- Impactfactor. Ophiopogon japonicus: Traditional Uses, Pharmacological, and Cosmetic Applications.
-
National Institutes of Health (NIH). Methylophiopogonanone A Protects against Cerebral Ischemia/Reperfusion Injury and Attenuates Blood-Brain Barrier Disruption In Vitro. PubMed. 2015 Apr 21. Available from: [Link]
- Frontiers. Ophiopogonin D: review of pharmacological activity. 2024 Jul 17.
- World Scientific Publishing. Ophiopogonin D from Ophiopogon japonicas-induced USP25 Activity to Reduce Ferroptosis of Macrophage in Acute Lung Injury by the Inhibition of Bound Rac1 and Nox1 Complex. 2025 Mar 19.
- Benchchem. Addressing low bioactivity of Ophiopogonanone F in in vitro assays.
-
Dong W, Dong Q, Ding H. Ophiopogonin B induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma. Oncology Letters. Available from: [Link]
- Scribd. Ophiopogonin D Review of Pharmacological Activity | PDF | Electrospray Ionization.
-
ResearchGate. Ophiopogon japonicus and its active compounds: A review of potential anticancer effects and underlying mechanisms | Request PDF. 2025 Aug 7. Available from: [Link]
-
National Institutes of Health (NIH). Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas. 2017 Jan 5. Available from: [Link]
- Benchchem. Ophiopogonin D: A Technical Guide to its Neuroprotective Effects in Preliminary Studies.
- Benchchem. Ophiopogonin D toxicity and safe dosage determination.
-
ResearchGate. Preparation and biological activity of saponin from Ophiopogon japonicus. 2025 Aug 6. Available from: [Link]
-
National Institutes of Health (NIH). Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis. 2022 Sep 16. Available from: [Link]
-
Kou J, Sun Y, Lin Y, Cheng Z, Chen M, Li F, Wang J. Anti-inflammatory activities of aqueous extract from Radix Ophiopogon japonicus and its two constituents. Biological & Pharmaceutical Bulletin. 2005;28(7):1234-8. Available from: [Link]
-
Wang Y, Zhao L, Wang D, Wang H, Zhang L. Cardiovascular protective effect of polysaccharide from Ophiopogon japonicus in diabetic rats. International Journal of Biological Macromolecules. 2013;62:28-33. Available from: [Link]
- Benchchem. Ophiopogonin C literature review of pharmacological effects.
-
ResearchGate. Ophiopogonin D Reduces Myocardial Ischemia-Reperfusion Injury via Upregulating CYP2J3/EETs in Rats. 2018 Sep 14. Available from: [Link]
- Benchchem. The Anti-Cancer Potential of Ophiopogonin D: A Technical Guide for Researchers.
-
ResearchGate. (PDF) Ophiopogonin D: review of pharmacological activity. 2025 Aug 7. Available from: [Link]
-
Frontiers. Extraction, purification, structural characterization, bioactivities, modifications and structure–activity relationship of polysaccharides from Ophiopogon japonicus: a review. 2024 Nov 13. Available from: [Link]
-
AACR Journals. Abstract 864: Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2. 2022 Jun 15. Available from: [Link]
-
PubMed. Ophiopogonin D improves oxidative stress and mitochondrial dysfunction in pancreatic β cells induced by hydrogen peroxide through Keap1/Nrf2/ARE pathway in diabetes mellitus. Available from: [Link]
-
J-Stage. Anti-inflammatory Activities of Aqueous Extract from Radix Ophiopogon japonicus and Its Two Constituents. Available from: [Link]
-
PubMed. [Effects of ophiopogonin D on fatty acid metabolic enzymes in cardiomyocytes]. Available from: [Link]
-
Wu Z, Zhao X, Miyamoto A, et al. Effects of steroidal saponins extract from Ophiopogon japonicus root ameliorates doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory response. Pharmaceutical biology. 2019;57(1):176-183. Available from: [Link]
- OUCI. Ophiopogon japonicus and its active compounds: A review of potential anticancer effects and underlying mechanisms.
-
ResearchGate. Ophiopogonin D from Ophiopogon japonicas-induced USP25 Activity to Reduce Ferroptosis of Macrophage in Acute Lung Injury by the Inhibition of Bound Rac1 and Nox1 Complex. Available from: [Link]
-
Qiao Y, Jiao H, Wang F, Niu H. Ophiopogonin D of Ophiopogon japonicus ameliorates renal function by suppressing oxidative stress and inflammatory response in streptozotocin-induced diabetic nephropathy rats. Brazilian Journal of Medical and Biological Research. 2020;53(7):e9628. Available from: [Link]
-
Lee SH, Kim B, Kim HS, et al. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma. Cancers (Basel). 2018 Nov 8;10(11):443. Available from: [Link]
- FAO AGRIS. Oligosaccharides of Ophiopogon japonicus ameliorate insulin resistance and glucolipid metabolism in HFD/STZ-induced T2DM rats and IR-HepG2 cells via activation of the IRS-1/PI3K/AKT/GSK-3β pathway.
-
ResearchGate. Ophiopogonin D protects against cerebral ischemia–reperfusion injury in rats by inhibiting STAT3 phosphorylation. 2025 Aug 7. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. impactfactor.org [impactfactor.org]
- 6. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Extraction, purification, structural characterization, bioactivities, modifications and structure–activity relationship of polysaccharides from Ophiopogon japonicus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Ophiopogon japonicus and its active compounds: A review of potential anticancer effects and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Ophiopogonin B induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. Methylophiopogonanone A Protects against Cerebral Ischemia/Reperfusion Injury and Attenuates Blood-Brain Barrier Disruption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. [Effects of ophiopogonin D on fatty acid metabolic enzymes in cardiomyocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
Ophiopogonin A mechanism of action studies
An In-depth Technical Guide to the Mechanistic Pathways of Ophiopogonin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the molecular mechanisms of this compound, a steroidal glycoside derived from the tuber of Ophiopogon japonicus. While research on this compound is emerging, this document synthesizes the current understanding of its anti-inflammatory properties. To provide a broader context for researchers, this guide also delves into the well-documented mechanisms of its close structural analog, Ophiopogonin D, offering insights into potential avenues for future investigation of this compound.
Introduction to Ophiopogonins
Ophiopogon japonicus (Thunb.) Ker-Gawl is a well-known herb in traditional Chinese medicine, utilized for centuries to treat a variety of ailments, including cardiovascular and chronic inflammatory diseases.[1] The therapeutic properties of this plant are attributed to its rich composition of bioactive molecules, including polysaccharides, homoisoflavonoids, and notably, steroidal saponins known as ophiopogonins.[2][3] Among these, this compound and its congeners, such as Ophiopogonin B and D, have garnered significant scientific interest for their diverse pharmacological activities.[2] This guide will focus primarily on the elucidated mechanisms of this compound, with comparative insights from the more extensively studied Ophiopogonin D.
The Core Mechanism of this compound: Attenuation of Acute Lung Inflammation
Current research on this compound has primarily focused on its potent anti-inflammatory effects, particularly in the context of acute lung injury. Studies have demonstrated its efficacy in a mouse model of Klebsiella pneumoniae-induced pneumonia.[4] The primary mechanism of action identified is the inhibition of the NF-κB/MAPK signaling pathway.[4]
Modulation of the NF-κB/MAPK Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response. In the presence of inflammatory stimuli, such as bacterial infection, these pathways are activated, leading to the production of pro-inflammatory cytokines and cellular infiltration. This compound has been shown to intervene in this cascade.[4]
Specifically, this compound down-regulates the expression of RELA, the p65 subunit of NF-κB, which is crucial for its transcriptional activity.[5][6] By inhibiting the NF-κB pathway, this compound effectively reduces the infiltration of inflammatory cells into the bronchoalveolar lavage fluid and decreases the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[4]
Concurrently, this compound also modulates the MAPK pathway, though the precise molecular targets within this cascade are still under investigation. The combined inhibition of both NF-κB and MAPK signaling results in a significant attenuation of the pathological damage to lung tissue.[4]
Data on the Anti-inflammatory Effects of this compound
While specific IC50 values for this compound are not yet widely reported in the literature, studies have provided semi-quantitative data on its anti-inflammatory effects.
| Parameter | Effect of this compound Treatment | Model System | Reference |
| Lung Wet-to-Dry Ratio | Significantly controlled and inhibited | Klebsiella pneumoniae-induced mouse pneumonia | [4] |
| Inflammatory Cell Infiltration in BALF | Dramatically diminished | Klebsiella pneumoniae-induced mouse pneumonia | [4] |
| IL-1β, IL-6, and TNF-α Levels in BALF | Significantly reduced | Klebsiella pneumoniae-induced mouse pneumonia | [4] |
| RELA (NF-κB p65) Expression | Down-regulated | Klebsiella pneumoniae-induced rat pneumonia | [5][6] |
Experimental Protocol: In Vivo Model of Acute Lung Inflammation
The following is a representative protocol for inducing and evaluating acute lung inflammation in a mouse model to study the effects of this compound. This protocol is based on methodologies described in the literature.[4]
Objective: To assess the anti-inflammatory effects of this compound on Klebsiella pneumoniae-induced acute lung injury in mice.
Materials:
-
Klebsiella pneumoniae (strain to be specified, e.g., ATCC 43816)
-
This compound
-
Levofloxacin (positive control)
-
Phosphate Buffered Saline (PBS)
-
Male C57BL/6 mice (6-8 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools for dissection
-
Equipment for bronchoalveolar lavage (BAL)
-
ELISA kits for IL-1β, IL-6, and TNF-α
-
Western blot and RT-qPCR reagents and equipment
Procedure:
-
Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment with free access to food and water.
-
Model Induction:
-
Anesthetize mice.
-
Intratracheally instill a suspension of Klebsiella pneumoniae (e.g., 1 x 10^6 CFU in 50 µL of PBS) to induce pneumonia. A sham group should receive PBS only.
-
-
Treatment:
-
Divide the infected mice into treatment groups:
-
Vehicle control (e.g., PBS or appropriate solvent)
-
This compound (dose to be determined by preliminary studies, e.g., 10 mg/kg)
-
Positive control (e.g., Levofloxacin)
-
-
Administer treatments intraperitoneally at a specified time point post-infection (e.g., 2 hours).
-
-
Sample Collection (e.g., 12 hours post-treatment):
-
Euthanize mice.
-
Perform a bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of PBS into the lungs.
-
Collect lung tissue for histopathology, Western blot, and RT-qPCR analysis.
-
-
Analysis:
-
BAL Fluid Analysis:
-
Centrifuge the BAL fluid to pellet the cells.
-
Count the total and differential inflammatory cells in the pellet.
-
Measure the protein concentration in the supernatant as an indicator of vascular permeability.
-
Quantify the levels of IL-1β, IL-6, and TNF-α in the supernatant using ELISA.
-
-
Lung Tissue Analysis:
-
Fix a portion of the lung tissue in formalin for histopathological examination (H&E staining).
-
Homogenize the remaining lung tissue to extract protein and RNA.
-
Perform Western blot analysis to determine the expression levels of key proteins in the NF-κB and MAPK pathways (e.g., phosphorylated and total p65, JNK, ERK).
-
Conduct RT-qPCR to measure the mRNA expression of relevant genes.
-
-
Broader Mechanistic Insights from Ophiopogonin D
The extensive research on Ophiopogonin D provides a valuable framework for understanding the potential multifaceted mechanisms of this compound. Ophiopogonin D has demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects.[1]
Ophiopogonin D's Anti-inflammatory and Apoptotic Mechanisms
Ophiopogonin D exerts its anti-inflammatory effects through multiple pathways. Similar to this compound, it is a potent inhibitor of the NF-κB signaling pathway.[7] Additionally, it has been shown to modulate the AMP-activated protein kinase (AMPK) pathway.[7]
In the context of cancer, Ophiopogonin D has been found to induce apoptosis. This is achieved through the activation of p53 and the inhibition of the oncogene c-Myc.[8]
Quantitative Data for Ophiopogonin D
| Activity | IC50/Effective Concentration | Cell Line/Model | Reference |
| Anti-inflammatory (Cell Adhesion) | IC50: 1.38 nmol/L | PMA-induced adhesion of HL-60 to ECV304 cells | |
| Anti-cancer (Cell Viability) | 20–40 µM | Colorectal cancer cells | [8] |
Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol describes an in vitro assay to measure the inhibition of inflammatory cell adhesion, a key event in the inflammatory cascade.
Objective: To determine the effect of this compound or D on the adhesion of leukocytes to endothelial cells.
Materials:
-
Human leukemia cell line (e.g., HL-60)
-
Human endothelial cell line (e.g., ECV304 or HUVECs)
-
Cell culture medium (e.g., RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
Phorbol-12-myristate-13-acetate (PMA)
-
This compound or D
-
Calcein-AM (fluorescent dye)
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture HL-60 and ECV304 cells in appropriate medium supplemented with FBS.
-
Endothelial Cell Plating: Seed ECV304 cells in a 96-well plate and grow to confluence.
-
Leukocyte Labeling: Label HL-60 cells with Calcein-AM according to the manufacturer's instructions.
-
Treatment:
-
Pre-treat the confluent ECV304 cells with various concentrations of this compound or D for a specified time (e.g., 1 hour).
-
Induce inflammation in the endothelial cells by adding PMA (e.g., 10 ng/mL) and incubate for a further 2 hours.
-
-
Co-culture and Adhesion:
-
Wash the ECV304 cells to remove any non-adherent compounds.
-
Add the Calcein-AM labeled HL-60 cells to each well and incubate for 30 minutes to allow for adhesion.
-
-
Quantification:
-
Gently wash the wells to remove non-adherent HL-60 cells.
-
Measure the fluorescence in each well using a fluorescence plate reader. The fluorescence intensity is proportional to the number of adherent HL-60 cells.
-
-
Data Analysis: Calculate the percentage of adhesion inhibition for each concentration of the test compound and determine the IC50 value.
Synthesis and Future Directions
The current body of research establishes this compound as a promising anti-inflammatory agent with a defined mechanism of action involving the NF-κB/MAPK pathway. The more extensive studies on Ophiopogonin D suggest that this compound may possess a broader range of pharmacological activities that are yet to be explored.
Future research should focus on:
-
Elucidating the specific molecular targets of this compound within the MAPK pathway.
-
Investigating the potential of this compound in other inflammatory conditions beyond acute lung injury.
-
Exploring whether this compound shares the anti-cancer, neuroprotective, and cardioprotective properties of Ophiopogonin D.
-
Conducting detailed dose-response studies to determine the IC50 values of this compound in various in vitro and in vivo models.
By building upon the foundational knowledge of this compound's anti-inflammatory effects and leveraging the insights gained from related ophiopogonins, the scientific community can further unlock the therapeutic potential of this natural compound.
References
-
This compound attenuates acute lung inflammation in Klebsiella p... - Ingenta Connect. (2023). Retrieved from [Link]
-
This compound attenuates acute lung inflammation in Klebsiella pneumonia mice by regulating RELA (v-rel reticuloendotheliosis viral oncogene homolog A (avian)). (2023). Retrieved from [Link]
-
Ophiopogonin D from Ophiopogon japonicas-induced USP25 Activity to Reduce Ferroptosis of Macrophage in Acute Lung Injury by the Inhibition of Bound Rac1 and Nox1 Complex. (2025). World Scientific Publishing. Retrieved from [Link]
-
Ophiopogonin B induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma. (2021). Spandidos Publications. Retrieved from [Link]
-
Ophiopogonin D: review of pharmacological activity. (2024). Frontiers in Pharmacology. Retrieved from [Link]
-
The roles and mechanisms of the NF-κB signaling pathway in tendon disorders. (2024). Frontiers in Physiology. Retrieved from [Link]
-
Ophiopogonin D: review of pharmacological activity. (2024). ResearchGate. Retrieved from [Link]
-
This compound alleviates acute lung inflammation via NF-κB/MAPK signaling pathway in a mouse model of Klebsiella pneumoniae. (2023). American Scientific Publishers. Retrieved from [Link]
-
This compound alleviates acute lung inflammation via NF- B/MAPK signaling pathway in a mouse model. (2023). Ingenta Connect. Retrieved from [Link]
-
(PDF) Ophiopogonin D: review of pharmacological activity. (2025). ResearchGate. Retrieved from [Link]
-
Anti-inflammatory Activities of Aqueous Extract from Radix Ophiopogon japonicus and Its Two Constituents. (2005). ResearchGate. Retrieved from [Link]
-
Ophiopogonin D Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice. (2022). PubMed. Retrieved from [Link]
-
Quantitative determination of ophiopogonin d by liquid chromatography/electrospray ionization mass spectrometry and its pharmacokinetics in rat. (2008). PubMed. Retrieved from [Link]
-
Identification of active compounds in Ophiopogonis Radix from different geographical origins by UPLC-Q/TOF-MS combined with GC-MS approaches. (2022). PLOS ONE. Retrieved from [Link]
-
Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2. (2022). Frontiers in Oncology. Retrieved from [Link]
-
Integrative metabolomics and transcriptomics profiling reveals differential expression of flavonoid synthesis in Ophiopogon japonicus (L. f.) Ker-Gawl. in adaptation to drought. (2023). PLOS ONE. Retrieved from [Link]
-
Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas. (2017). BMC Complementary and Alternative Medicine. Retrieved from [Link]
-
Ophiopogonin D: review of pharmacological activity. (2024). Frontiers. Retrieved from [Link]
-
This compound alleviates acute lung inflammation via NF-κB/MAPK signaling pathway in a mouse model of Klebsiella pneumoniae. (2023). Materials Express. Retrieved from [Link]
-
Anti-inflammatory activities of aqueous extract from Radix Ophiopogon japonicus and its two constituents. (2005). Biological & Pharmaceutical Bulletin. Retrieved from [Link]
-
Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). (2022). MDPI. Retrieved from [Link]
-
INVESTIGATION AND COMPARISON OF ANTI-INFLAMMATORY ACTIVITIES OF DIFFERENT EXTRACTS OF CYMBOPOGON CITRATUS USING VARIOUS IN VIVO. (2018). Retrieved from [Link]
-
Extraction, purification, structural characterization, bioactivities, modifications and structure–activity relationship of polysaccharides from Ophiopogon japonicus: a review. (2022). Food & Function. Retrieved from [Link]
Sources
- 1. Ophiopogonin D: review of pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmrxiv.de [pharmrxiv.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Anti-inflammatory activities of aqueous extract from Radix Ophiopogon japonicus and its two constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Ophiopogonin A in Cancer Research: Mechanisms, Methodologies, and Future Prospects
Abstract: Ophiopogonin A, a steroidal glycoside derived from the tuber of Ophiopogon japonicus, is emerging as a compelling natural compound in oncology research. Traditionally utilized in Chinese medicine, rigorous scientific inquiry is now uncovering its multifaceted anti-cancer activities. This guide provides an in-depth review of this compound's mechanisms of action, a summary of preclinical evidence, detailed protocols for its investigation, and a perspective on future research directions. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this compound.
Introduction: The Profile of a Promising Natural Compound
This compound belongs to a class of C27 steroidal glycosides isolated from the root tuber of Ophiopogon japonicus, a perennial herb used for centuries in traditional medicine to treat conditions like inflammation and coughs.[1] Modern pharmacological studies have identified a spectrum of activities, including anti-inflammatory, cardiovascular protective, and neuroprotective effects.[2] However, its potent anti-neoplastic properties have garnered the most significant attention from the scientific community.[2][3] This guide will synthesize the current knowledge of this compound, focusing on its utility and application in cancer research.
Core Anticancer Mechanisms of this compound
This compound exerts its anti-tumor effects through a multi-pronged approach, targeting several dysregulated cellular processes that are hallmarks of cancer. This multi-target capability makes it a subject of intense study.
Induction of Apoptosis: Triggering Programmed Cell Death
A primary mechanism of this compound is the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.[4] Evidence shows it can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
-
Caspase Activation: In human breast cancer (MCF-7) and laryngocarcinoma cells, this compound treatment leads to the activation of initiator caspases-8 and -9, as well as the executioner caspase-3.[5][6] This caspase cascade culminates in the cleavage of key cellular substrates, dismantling the cell in a controlled manner.[4][7]
-
p53 Activation: In colorectal cancer cells, this compound has been shown to activate the tumor suppressor protein p53.[8][9] This activation is mediated by ribosomal proteins L5 and L11, which respond to cellular stress and stabilize p53, allowing it to halt the cell cycle and initiate apoptosis.[8][9]
Cell Cycle Arrest: Halting Cancer Proliferation
Uncontrolled proliferation is a fundamental characteristic of cancer. This compound effectively intervenes in the cell cycle to arrest this growth.
-
G2/M Phase Arrest: Studies in breast cancer MCF-7 cells demonstrate that this compound causes cell cycle arrest at the G2/M checkpoint.[5][10] This arrest is mechanistically linked to the downregulation of Cyclin B1, a key regulatory protein required for entry into mitosis.[5][6] By preventing cells from dividing, this compound curbs tumor expansion.
-
Inhibition of Cyclin-Dependent Kinases (CDKs): The compound also suppresses key cell cycle regulators, including Cyclin D1 and CDK4, which are crucial for the G1/S transition.[2][8]
Inhibition of Metastasis and Angiogenesis
The ability of cancer cells to metastasize is the primary cause of mortality. This compound has shown significant promise in inhibiting the processes of invasion, migration, and the formation of new blood vessels (angiogenesis) that tumors need to grow and spread.
-
Downregulation of MMPs: In melanoma and laryngocarcinoma cells, this compound inhibits invasion and adhesion by downregulating matrix metalloproteinase-9 (MMP-9).[2][6] MMPs are enzymes that degrade the extracellular matrix, allowing cancer cells to break away from the primary tumor and invade surrounding tissues.
-
Suppression of EMT: Ophiopogonin B, a related compound, has been shown to reverse the epithelial-mesenchymal transition (EMT), a process where cancer cells gain migratory and invasive properties.[11][12] This is achieved by increasing epithelial markers like E-cadherin and decreasing mesenchymal markers like N-cadherin.[12]
-
Anti-Angiogenic Effects: this compound has been found to attenuate the expression of angiogenesis biomarkers, suggesting it can interfere with the development of a tumor's blood supply.[13][14]
Modulation of Key Oncogenic Signaling Pathways
The anticancer effects of this compound are underpinned by its ability to modulate critical intracellular signaling pathways that are frequently hijacked by cancer cells to promote their growth and survival.
-
STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often persistently activated in cancers like non-small cell lung carcinoma (NSCLC).[7][14] this compound substantially suppresses STAT3 activation, which in turn downregulates the expression of STAT3-regulated genes involved in anti-apoptosis, cell cycle progression, and angiogenesis.[7][13] This inhibitory effect is partly mediated by inducing oxidative stress within the cancer cells.[7]
-
PI3K/Akt Pathway: The PI3K/Akt pathway is a central node for cell survival and proliferation signals. This compound has been shown to inhibit the phosphorylation of Akt in a dose-dependent manner, effectively shutting down this pro-survival pathway in colorectal and lung cancer cells.[3][8]
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key mediator of inflammation, a process closely linked to cancer progression. This compound exerts anti-inflammatory effects by inhibiting the activation and nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory and oncogenic genes.[1][2][3]
Visualization of this compound's Impact on a Core Cancer Pathway
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Summary of Preclinical Evidence
Numerous in vitro and in vivo studies have validated the anti-cancer potential of this compound and its derivatives across various cancer types.
| Cancer Type | Model | Key Findings | Reference |
| Lung Cancer | A549, H460 cells; preclinical mouse model | Suppresses STAT3 signaling, induces apoptosis, reduces tumor growth in vivo.[7][13] | |
| Breast Cancer | MCF-7 cells | Inhibits proliferation, induces G2/M cell cycle arrest and apoptosis.[5][10] | |
| Colorectal Cancer | HCT116 cells | Activates p53 via ribosomal proteins, inhibits c-Myc expression.[8][9] | |
| Prostate Cancer | PC3, DU145 cells; xenograft model | Induces RIPK1-dependent apoptosis, significantly inhibits tumor growth in vivo.[15][16] | |
| Melanoma | MDA-MB-435 cells | Suppresses invasion and adhesion, downregulates MMP-9.[3][17] | |
| Laryngocarcinoma | AMC-HN-8 cells | Inhibits proliferation, increases caspase-3/9 activity, downregulates Cyclin B1.[6] |
Methodologies for this compound Research
For scientists aiming to investigate this compound, employing standardized and robust experimental protocols is crucial. The following are foundational assays to characterize its bioactivity.
Cell Viability and Proliferation Assay (MTT/CCK-8)
This protocol determines the dose-dependent cytotoxic effect of this compound on cancer cells.
Causality: The MTT assay measures the metabolic activity of cells, which correlates with the number of viable cells. A reduction in the conversion of MTT to formazan indicates reduced cell viability, either through cytotoxicity or anti-proliferative effects.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[8]
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.
Causality: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore (FITC), can identify these cells. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells but can enter late apoptotic or necrotic cells with compromised membranes. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[14]
Step-by-Step Protocol:
-
Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC50) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour. The FITC signal (Annexin V) is detected in the FL1 channel and the PI signal in the FL2 channel.
Western Blotting for Signaling Proteins
This technique is used to detect changes in the expression or phosphorylation state of key proteins within pathways affected by this compound.
Causality: Western blotting allows for the specific detection of target proteins in a complex mixture. By probing with antibodies against total proteins (e.g., Akt, STAT3) and their phosphorylated forms (e.g., p-Akt, p-STAT3), one can directly assess whether this compound inhibits the activation of a specific signaling pathway.[13]
Step-by-Step Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate them by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with a primary antibody (e.g., anti-p-STAT3, anti-Cyclin B1, anti-β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL (chemiluminescence) substrate and an imaging system.
-
Analysis: Quantify band intensities relative to a loading control (e.g., β-actin) to determine changes in protein levels.
Visualization of a Standard Experimental Workflow
Sources
- 1. Ophiopogonin D modulates multiple oncogenic signaling pathways, leading to suppression of proliferation and chemosensitization of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jcimjournal.com [jcimjournal.com]
- 6. Ophiopogonin D inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 [frontiersin.org]
- 10. Ophiopogonin D inhibits cell proliferation, causes cell cycle arrest at G2/M, and induces apoptosis in human breast carcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ophiopogonin B inhibits migration and invasion in non-small cell lung cancer cells through enhancing the interaction between Axin and β-catenin [jcancer.org]
- 12. Ophiopogonin B suppresses the metastasis and angiogenesis of A549 cells in vitro and in vivo by inhibiting the EphA2/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Ophiopogonin D′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ophiopogonin D', a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Therapeutic Potential of Saponins from Ophiopogon japonicus
A Focused Analysis of Ophiopogonin A and a Comprehensive Review of Ophiopogonin D
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the therapeutic potential of steroidal saponins derived from the tuberous roots of Ophiopogon japonicus. While the user's query specified this compound, the current body of scientific literature is nascent, with promising but focused findings. In contrast, its structural analog, Ophiopogonin D, has been the subject of extensive investigation, revealing a broad spectrum of pharmacological activities.
This document is therefore structured in two parts. Part 1 directly addresses the known therapeutic potential of This compound , synthesizing the current data on its anti-inflammatory effects. Part 2 provides a comprehensive, in-depth analysis of Ophiopogonin D as a paradigm for the multi-target therapeutic promise of this class of compounds, covering its applications in oncology, inflammation, cardiovascular disease, neuroprotection, and metabolic disorders.
Part 1: this compound - State of the Science and Therapeutic Focus
This compound (OP-A) is a key steroidal glycoside isolated from Ophiopogon japonicus, a plant with a long history in traditional Chinese medicine for treating inflammatory conditions.[1][2] Current research into OP-A is concentrated on a singular but significant therapeutic application: the attenuation of acute lung injury.
Primary Indication: Acute Lung Inflammation
Emerging studies have identified OP-A as a potent agent in mitigating the severe inflammatory cascade associated with bacterial pneumonia, specifically in models of Klebsiella pneumoniae infection.[1][3] This gram-negative bacterium is a major cause of hospital-acquired pneumonia and is increasingly characterized by antibiotic resistance, making novel therapeutic strategies a clinical priority.[1]
In preclinical rat and mouse models, administration of OP-A has been shown to significantly reduce the pathological hallmarks of acute lung injury.[3][4] Key outcomes include the preservation of bronchial epithelial structure, reduced infiltration of inflammatory cells into the lung parenchyma, and a decrease in alveolar septum thickness.[3]
Mechanism of Action: Inhibition of Pro-Inflammatory Signaling
The anti-inflammatory efficacy of this compound is attributed to its modulation of central inflammatory signaling pathways. The primary mechanism involves the suppression of the NF-κB/MAPK signaling cascade .[1][4]
-
RELA Down-regulation: OP-A has been shown to down-regulate the expression of RELA, the p65 subunit of the NF-κB complex.[3] RELA is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes.
-
NF-κB/MAPK Inhibition: By targeting this pathway, OP-A effectively blocks the downstream production of key inflammatory mediators. This leads to a marked reduction in pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), within both the bronchoalveolar lavage fluid (BALF) and serum.[1][4]
The proposed mechanism is visualized in the signaling pathway diagram below.
Quantitative Data Summary: Effects of this compound on Lung Inflammation
The following table summarizes the key quantitative findings from preclinical studies.
| Parameter Assessed | Model | Treatment Group | Result | Reference |
| Inflammatory Cell Count | K. pneumoniae mouse model | OP-A | Significantly reduced total inflammatory cells in BALF compared to injury model. | [1] |
| Pro-inflammatory Cytokines | K. pneumoniae mouse model | OP-A | Dramatically diminished levels of IL-1β, IL-6, and TNF-α in BALF. | [4] |
| Histopathological Score | K. pneumoniae rat model | OP-A (10 mg/kg) | Significantly lower lung pathological scores compared to injury model. | [3] |
| RELA Expression | K. pneumoniae rat model | OP-A | Down-regulated the expression of RELA in lung tissue. | [3] |
Experimental Protocol: In Vivo Model of Klebsiella pneumoniae-Induced Acute Lung Injury
This protocol describes a standard methodology for evaluating the efficacy of therapeutic agents like this compound against bacterial lung inflammation.
Objective: To induce acute lung injury in mice via intratracheal injection of Klebsiella pneumoniae and assess the therapeutic effect of this compound.
Materials:
-
C57BL/6 mice (male, 6-8 weeks old)
-
Klebsiella pneumoniae (e.g., ATCC 43816)
-
This compound (dissolved in a suitable vehicle, e.g., PBS)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Sterile saline or PBS
-
Animal intubation platform and sterile catheters
Methodology:
-
Bacterial Preparation: Culture K. pneumoniae overnight in Luria-Bertani (LB) broth. Centrifuge the culture, wash the pellet with sterile PBS, and resuspend to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
Animal Anesthesia: Anesthetize mice using the chosen method until they are non-responsive to a toe pinch.
-
Intratracheal Instillation: Place the anesthetized mouse on the intubation platform. Gently extend the neck and pull the tongue aside to visualize the trachea. Carefully insert a sterile catheter into the trachea.
-
Infection Induction: Instill a specific volume (e.g., 50 µL) of the bacterial suspension directly into the lungs. The control group receives sterile PBS.
-
Therapeutic Intervention: At a designated time point post-infection (e.g., 2 hours), administer this compound via the desired route (e.g., intraperitoneal injection). A vehicle control group should be included.
-
Monitoring and Endpoint: Monitor animals for signs of distress. At the study endpoint (e.g., 12 or 24 hours post-infection), euthanize the animals.
-
Sample Collection:
-
BALF Collection: Cannulate the trachea and lavage the lungs with a known volume of sterile PBS. Centrifuge the collected fluid to separate the cell pellet (for cell counting) from the supernatant (for cytokine analysis via ELISA).
-
Tissue Collection: Perfuse the lungs with saline and collect tissue for histopathological analysis (H&E staining) and molecular analysis (Western blot, RT-qPCR).
-
Part 2: Ophiopogonin D - A Multi-Target Therapeutic Agent
While research on this compound is emerging, Ophiopogonin D (OP-D), a closely related C27 steroidal glycoside from the same plant, has been extensively studied and exhibits a remarkable range of pharmacological activities.[5][6] It serves as a powerful case study for the therapeutic potential of this class of natural products.
Anti-Cancer Therapeutic Potential
OP-D has demonstrated potent anti-neoplastic effects across a wide array of cancer types, including lung, breast, colorectal, and melanoma.[5][6][7] Its efficacy stems from a multi-pronged attack on cancer cell biology.
Mechanisms of Action:
-
Induction of Apoptosis: OP-D triggers programmed cell death through both the intrinsic and extrinsic pathways. It activates key executioner proteins like caspase-3 and caspase-9 and can activate the p53 tumor suppressor gene.[3][5]
-
Cell Cycle Arrest: It halts cancer cell proliferation by downregulating key cell cycle regulators such as cyclin D1 and CDK4.[6]
-
Inhibition of Metastasis: OP-D suppresses the invasion and adhesion of cancer cells by downregulating matrix metalloproteinase-9 (MMP-9), an enzyme critical for breaking down the extracellular matrix.[5][6]
Core Signaling Pathways: OP-D's anti-cancer effects are mediated by the inhibition of critical oncogenic signaling pathways, most notably the STAT3 and PI3K/Akt pathways.
Experimental Protocol: Western Blot for STAT3 Phosphorylation
Objective: To determine the effect of OP-D on the activation of the STAT3 signaling pathway in cancer cells.
Methodology:
-
Cell Culture and Treatment: Plate non-small cell lung carcinoma (NSCLC) cells (e.g., A549) and grow to 70-80% confluency. Treat cells with varying concentrations of OP-D (e.g., 0, 5, 10, 20 µM) for a specified time (e.g., 6 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis is used to quantify the ratio of p-STAT3 to total STAT3.[8]
Cardiovascular and Neuroprotective Potential
OP-D has shown significant protective effects in models of cardiovascular and neurological injury, primarily linked to ischemia-reperfusion events.
Cardiovascular Protection:
-
Myocardial Ischemia-Reperfusion (MI/R) Injury: In rat models, OP-D reduces infarct size and improves cardiac function.[6]
-
Mechanism: This is achieved by upregulating protective enzymes like CYP2J3 and activating the pro-survival PI3K/Akt/eNOS signaling pathway.[5][6] It also reduces endothelial inflammation by inhibiting Angiotensin II-induced NF-κB activation.[9]
Neuroprotection:
-
Cerebral Ischemia-Reperfusion Injury (CIRI): OP-D ameliorates brain injury by inhibiting neuronal apoptosis, oxidative stress, and inflammation in stroke models.[6]
-
Mechanism: The primary neuroprotective mechanism identified is the inhibition of STAT3 phosphorylation, which is often aberrantly activated during ischemic events.[6]
Potential in Metabolic Disorders
OP-D is emerging as a promising candidate for treating metabolic diseases like diabetes and non-alcoholic fatty liver disease (NAFLD).
-
Anti-Diabetic Effects: OP-D improves oxidative stress and mitochondrial dysfunction in pancreatic β-cells through the activation of the Keap1/Nrf2/ARE antioxidant pathway.[10]
-
NAFLD and Hyperlipidemia: In high-fat diet-induced obese mice, OP-D reduces liver weight, improves insulin sensitivity, and lowers serum lipids.[11][12] This is partly mediated by inhibiting the NF-κB signaling pathway in hepatocytes and blocking mTOR phosphorylation to modulate lipid metabolism pathways.[6][11]
Quantitative Data Summary: Multi-System Therapeutic Effects of Ophiopogonin D
| Therapeutic Area | Model System | Key Finding | Mechanism | Reference |
| Oncology | NSCLC Cells | Suppresses STAT3 activation and induces apoptosis. | Inhibition of STAT3 phosphorylation, induction of oxidative stress. | [6][8] |
| Inflammation | Mouse Colitis Model | Ameliorates colitis symptoms. | Inhibition of epithelial NF-κB signaling. | [5][6] |
| Cardiovascular | Rat MI/R Model | Reduces infarct size, improves cardiac function. | Upregulation of CYP2J3, activation of PI3K/Akt/eNOS. | [5] |
| Neuroprotection | Rat CIRI Model | Attenuates oxidative stress and neuronal apoptosis. | Inhibition of STAT3 phosphorylation. | [6] |
| Metabolic Disease | HFD-induced Obese Mice | Reduces liver steatosis and improves insulin resistance. | Inhibition of mTOR and NF-κB signaling. | [6][11] |
Conclusion and Future Directions
The steroidal saponins of Ophiopogon japonicus represent a rich source of bioactive compounds with significant therapeutic potential. This compound shows clear promise as a targeted anti-inflammatory agent for acute lung injury, warranting further investigation into its broader applications.
Ophiopogonin D, however, stands out as a versatile, multi-target molecule with robust preclinical evidence supporting its utility in oncology, cardiovascular disease, neuroprotection, and metabolic disorders. Its ability to modulate fundamental signaling pathways like NF-κB, STAT3, and PI3K/Akt underscores its potential as a lead compound for drug development. Future research should focus on elucidating the pharmacokinetic and safety profiles of these compounds in greater detail and moving towards clinical validation of their diverse therapeutic benefits.
References
A complete list of all sources cited within this document is provided below.
-
Ying, X., Leng, B., Feng, X., & Liu, Z. (2023). This compound attenuates acute lung inflammation in Klebsiella pneumonia mice by regulating RELA (v-rel reticuloendotheliosis viral oncogene homolog A (avian)). Pharmacological Reports, 75(4), 899-907. [Link]
-
Wu, J., Zhou, X., Xue, F., Hui, X., & Zhang, P. (2023). This compound alleviates acute lung inflammation via NF-κB/MAPK signaling pathway in a mouse model of Klebsiella pneumoniae. Materials Express, 13(4), 516-521. [Link]
-
Ying, X., Leng, B., Feng, X., & Liu, Z. (2023). This compound attenuates acute lung inflammation in Klebsiella pneumonia mice by regulating RELA (v-rel reticuloendotheliosis viral oncogene homolog A (avian)). ResearchGate. [Link]
-
Chen, K. Q., Wang, S. Z., Lei, H. B., & Liu, X. (2024). Ophiopogonin D: review of pharmacological activity. Frontiers in Pharmacology, 15, 1401627. [Link]
-
Wu, J., Zhou, X., Xue, F., Hui, X., & Zhang, P. (2023). This compound alleviates acute lung inflammation via NF-κB/MAPK signaling pathway in a mouse model of Klebsiella pneumoniae. Ingenta Connect. [Link]
-
World Scientific. (2025). Ophiopogonin D from Ophiopogon japonicas-induced USP25 Activity to Reduce Ferroptosis of Macrophage in Acute Lung Injury by the Inhibition of Bound Rac1 and Nox1 Complex. The American Journal of Chinese Medicine. [Link]
-
Dong, W., Dong, Q., & Ding, H. (2021). Ophiopogonin B induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma. Oncology Letters, 22(5), 1-9. [Link]
-
Huang, C., Li, X., Zhou, Z., Liu, S., & Li, C. (2015). Ophiopogonin D: A new herbal agent against osteoporosis. Bone, 73, 127-135. [Link]
-
Chen, M. H., Chen, X. J., Wang, M., Lin, L. G., & Wang, Y. T. (2023). Ophiopogon japonicus and its active compounds: A review of potential anticancer effects and underlying mechanisms. Phytomedicine, 113, 154718. [Link]
-
Scribd. (n.d.). Ophiopogonin D Review of Pharmacological Activity. Scribd. [Link]
-
Chen, K. Q., Wang, S. Z., Lei, H. B., & Liu, X. (2024). Ophiopogonin D: review of pharmacological activity. Frontiers in Pharmacology, 15, 1401627. [Link]
-
Lee, J. W., Kim, Y. H., Lee, J. H., Kim, J. S., & Kang, S. S. (2017). Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas. Journal of the Korean Society for Applied Biological Chemistry, 60(1), 69-76. [Link]
-
Kou, J., Sun, Y., Lin, Y., Cheng, Z., & Chen, Z. (2005). Anti-inflammatory Activities of Aqueous Extract from Radix Ophiopogon japonicus and Its Two Constituents. Biological and Pharmaceutical Bulletin, 28(7), 1234-1238. [Link]
-
Shibano, M., Kakutani, K., Taniguchi, M., Yasuda, M., & Baba, K. (2018). Anti-inflammatory activities of Ophiopogonis Radix on hydrogen peroxide-induced cellular senescence of normal human dermal fibroblasts. Journal of Natural Medicines, 72(4), 959-966. [Link]
-
Lee, J. H., Kim, C., Lee, S. G., Sethi, G., & Ahn, K. S. (2018). Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma. Cancers, 10(11), 427. [Link]
-
World Scientific. (2025). Ophiopogonin D from Ophiopogon japonicas-induced USP25 Activity to Reduce Ferroptosis of Macrophage in Acute Lung Injury by the Inhibition of Bound Rac1 and Nox1 Complex. The American Journal of Chinese Medicine. [Link]
-
Shen, Y., Nie, C., Zhang, Y., & Li, J. (2023). Ophiopogonin D improves oxidative stress and mitochondrial dysfunction in pancreatic β cells induced by hydrogen peroxide through Keap1/Nrf2/ARE pathway in diabetes mellitus. Chinese Journal of Physiology, 66(6), 494-502. [Link]
-
Ko, H. M., Lee, S., & Kim, H. P. (2022). Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2. Frontiers in Oncology, 12, 1042578. [Link]
-
Dong, W., Dong, Q., & Ding, H. (2021). Ophiopogonin B induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma. ProQuest. [Link]
Sources
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ophiopogon japonicus and its active compounds: A review of potential anticancer effects and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 10. Ophiopogonin D improves oxidative stress and mitochondrial dysfunction in pancreatic β cells induced by hydrogen peroxide through Keap1/Nrf2/ARE pathway in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scribd.com [scribd.com]
Ophiopogonin A: A Keystone Saponin in Traditional Chinese Medicine's Lung-Nourishing and Anti-Inflammatory Formulations
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Bridging Ancient Wisdom with Modern Pharmacology
For centuries, the tuberous root of Ophiopogon japonicus (Liliaceae), known as Mai Men Dong in Traditional Chinese Medicine (TCM), has been a cornerstone herb for "nourishing the yin," moistening the lungs, and clearing heat from the heart.[1][2] It is traditionally prescribed for conditions manifesting as dryness, such as chronic cough, dry throat, and irritability.[1] Modern phytochemical investigations have revealed that the therapeutic efficacy of Ophiopogon japonicus is largely attributable to a class of steroidal saponins.[3] Among these, Ophiopogonin A (OP-A) is emerging as a principal active ingredient, particularly for its potent anti-inflammatory properties.[4]
This technical guide provides a comprehensive overview of this compound, from its traditional context to its modern pharmacological understanding. We will delve into its chemical characteristics, explore its scientifically validated biological activities with a focus on its mechanism of action, and provide detailed experimental protocols for its extraction, isolation, and quantification. This document is intended to serve as a vital resource for researchers and drug development professionals seeking to harness the therapeutic potential of this significant natural product.
Chemical Profile of this compound
This compound is a steroidal saponin, a class of compounds characterized by a steroidal aglycone linked to one or more sugar moieties.[5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C41H64O13 | [6] |
| Molecular Weight | 764.9 g/mol | [6] |
| IUPAC Name | [(2S,3R,4R,5S,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate | [6] |
| CAS Number | 11054-24-3 | [6] |
Pharmacological Activity and Mechanism of Action: The Anti-Inflammatory Powerhouse
While the broader extracts of Ophiopogon japonicus exhibit a wide range of bioactivities, including anticancer and immunomodulatory effects, research is beginning to pinpoint the specific contributions of its individual constituents.[7] Recent evidence strongly indicates that this compound is a key mediator of the plant's renowned anti-inflammatory effects.[4]
A pivotal study demonstrated that this compound alleviates acute lung inflammation in a mouse model of Klebsiella pneumoniae infection.[4] This is particularly significant as it directly correlates with the traditional use of Ophiopogon japonicus for treating respiratory ailments.[8][9] The study revealed that OP-A administration led to a significant reduction in pathological damage to lung tissues and a decrease in the infiltration of inflammatory cells into the bronchoalveolar lavage fluid.[4] Furthermore, the levels of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, were dramatically diminished.[4]
The primary mechanism underlying these effects was identified as the inhibition of the NF-κB/MAPK signaling pathway.[4] This pathway is a central regulator of the inflammatory response, and its downregulation by this compound effectively dampens the inflammatory cascade.
While direct evidence for other pharmacological activities of this compound is still emerging, studies on closely related ophiopogonins, such as Ophiopogonin B and D, suggest promising avenues for future research. These compounds have demonstrated anticancer activities by inducing apoptosis and cell cycle arrest in various cancer cell lines, as well as cardiovascular protective effects.[7][9][10][11] It is plausible that this compound may share some of these properties, and further investigation is warranted.
Experimental Protocols
Extraction and Isolation of this compound
The following protocol describes a general method for the extraction and isolation of saponins from Ophiopogon japonicus, which can be adapted and optimized for this compound.
Materials:
-
Dried and powdered tuberous roots of Ophiopogon japonicus
-
70% Methanol
-
Silica gel for column chromatography
-
Chloroform
-
Methanol (for gradient elution)
-
Thin Layer Chromatography (TLC) plates
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Ultrasonic-Assisted Extraction:
-
Macerate 100 g of powdered Ophiopogon japonicus roots in 1 L of 70% methanol.
-
Perform ultrasonic-assisted extraction for 60 minutes at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Silica Gel Column Chromatography (Initial Purification):
-
Prepare a silica gel column packed with chloroform.
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
After drying, load the sample onto the column.
-
Elute the column with a gradient of chloroform-methanol, gradually increasing the polarity.
-
Collect fractions and monitor by TLC.
-
Combine fractions containing the compound of interest based on TLC analysis.
-
-
Preparative HPLC (Final Purification):
-
Further purify the combined fractions using a preparative HPLC system with a C18 column.
-
Use a suitable mobile phase gradient (e.g., acetonitrile-water) to achieve separation.
-
Collect the peak corresponding to this compound.
-
Verify the purity and identity of the final compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR).
-
Quantitative Analysis of this compound by HPLC
Accurate quantification of this compound is essential for quality control and pharmacological studies. As saponins often lack a strong UV chromophore, HPLC coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is recommended.[12]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).[13]
-
Mobile Phase: A gradient of acetonitrile and water. The specific gradient should be optimized to achieve the best separation.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30-35 °C.[13]
-
Detector: ELSD or MS.
-
Standard: A certified reference standard of this compound.
Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in methanol at known concentrations to construct a calibration curve.
-
Sample Preparation: Prepare the sample extract as described in the extraction protocol and dissolve a known amount in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject both the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the peak for this compound in the sample chromatogram by comparing the retention time with the standard. Calculate the concentration of this compound in the sample using the calibration curve.
Future Directions and Conclusion
The identification of this compound as a potent anti-inflammatory agent that acts via the NF-κB/MAPK signaling pathway provides a strong scientific basis for the traditional use of Ophiopogon japonicus in treating inflammatory lung conditions.[4] This discovery opens up new avenues for the development of this compound as a therapeutic agent for acute lung injury and other inflammatory diseases.
Further research should focus on a more comprehensive characterization of the pharmacological profile of this compound, including its potential anticancer, cardioprotective, and immunomodulatory activities. The development and validation of specific and robust analytical methods for the routine quantification of this compound in herbal preparations and biological samples are also crucial for its advancement as a modern therapeutic.
References
-
[No Author]. (n.d.). This compound alleviates acute lung inflammation via NF-κB/MAPK signaling pathway in a mouse model of Klebsiella pneumoniae. Ingenta Connect. [Link]
-
[No Author]. (2017). Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas. PMC - NIH. [Link]
-
[No Author]. (n.d.). Ophiopogon japonicus: Traditional Uses, Pharmacological, and Cosmetic Applications. Impactfactor. [Link]
-
[No Author]. (n.d.). Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis. NIH. [Link]
-
[No Author]. (n.d.). Comparison of bioactive components and pharmacological activities of ophiopogon japonicas extracts from different geographical origins. DOI. [Link]
-
[No Author]. (n.d.). Ingredient: Ophiopogon. Caring Sunshine. [Link]
-
[No Author]. (n.d.). Ophiopogon japonicus—A phytochemical, ethnomedicinal and pharmacological review. [Link]
-
[No Author]. (2025). Preparation and biological activity of saponin from Ophiopogon japonicus. ResearchGate. [Link]
-
Huang, et al. (2023). Ophiopogonin D ameliorates non‑alcoholic fatty liver disease in high‑fat diet‑induced obese mice by improving lipid metabolism, oxidative stress and inflammatory response. PubMed. [Link]
-
[No Author]. (2025). Ophiopogon japonicus—A phytochemical, ethnomedicinal and pharmacological review. [Link]
-
[No Author]. (2023). Comparison of Ophiopogon japonicus and Liriope spicata var. prolifera from Different Origins Based on Multi-Component Quantification and Anticancer Activity. MDPI. [Link]
-
Ko, H. M., et al. (2022). Abstract 864: Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2. AACR Journals. [Link]
-
[No Author]. (2018). Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma. PubMed. [Link]
-
[No Author]. (n.d.). This compound | C41H64O13 | CID 46173858. PubChem - NIH. [Link]
Sources
- 1. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C41H64O13 | CID 46173858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfachemic.com [alfachemic.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Simultaneous Determination of Three Flavone Constituents in Ophiopogonis Radix by HPLC Method [journal11.magtechjournal.com]
Characterization of Steroidal Saponins from Ophiopogon japonicus
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract: The tuberous root of Ophiopogon japonicus (Thunb.) Ker-Gawl, known as Maidong or Ophiopogonis Radix, is a cornerstone of Traditional Chinese Medicine (TCM) used for centuries to treat conditions related to the cardiovascular and respiratory systems.[1][2][3] Modern phytochemical research has identified steroidal saponins as one of the primary classes of bioactive constituents responsible for its therapeutic effects.[1][4] However, the structural complexity and chemical similarity of these compounds present significant analytical challenges. This technical guide provides a comprehensive framework for the systematic extraction, isolation, structural elucidation, and quantification of steroidal saponins from O. japonicus. We will explore the causality behind methodological choices, from initial sample processing to advanced spectrometric analysis, offering field-proven insights for researchers in natural product chemistry, pharmacology, and drug development.
The Significance and Challenge of Ophiopogon japonicus Saponins
Ophiopogon japonicus is rich in a diverse array of phytochemicals, including homoisoflavonoids, polysaccharides, and steroidal saponins.[5][6][7] The steroidal saponins, in particular, have garnered significant scientific interest due to their wide range of pharmacological activities, including potent cardioprotective, anti-inflammatory, antioxidant, and anti-tumor effects.[1][2][8][9] These compounds consist of a steroidal aglycone (sapogenin), typically of the spirostanol or furostanol type, linked to one or more oligosaccharide chains.[10][11]
The primary challenge in their characterization lies in their inherent complexity. Saponins often exist as complex mixtures of closely related isomers with high molecular weights and polarity, and they typically lack strong UV-absorbing chromophores, making detection and separation difficult.[4][12] Therefore, a multi-technique approach is not just recommended, but essential for robust and unambiguous characterization.
Extraction and Isolation Strategies: From Raw Material to Enriched Fractions
The goal of the initial extraction and purification process is to efficiently isolate a saponin-rich fraction from the complex matrix of the plant's tuberous root while minimizing degradation.
Rationale for Solvent and Method Selection
The choice of extraction solvent is critical and is dictated by the polarity of the target saponins. Due to the hydrophilic sugar moieties, polar solvents are most effective.
-
Initial Extraction: An aqueous ethanol or methanol solution (e.g., 70-85% ethanol) is commonly used for the initial crude extraction.[7] This polarity is sufficient to extract the glycosylated saponins while leaving behind highly nonpolar compounds like lipids and chlorophyll. Pre-treatment of the raw material with a less polar solvent like petroleum ether can be employed to first remove these lipids, improving the efficiency of the subsequent saponin extraction.
Enrichment with Macroporous Adsorption Resins
Crude extracts contain numerous interfering substances, such as polysaccharides and pigments. Macroporous adsorption resin chromatography is a highly effective and scalable technique for the selective enrichment of total steroidal saponins (TSS).[13]
Expertise in Action: The selection of the appropriate resin is a critical decision. Resins like XAD-7HP are often chosen for their optimal adsorption and desorption capacities for steroidal saponins from O. japonicus.[13] The mechanism relies on a balance of hydrophobic interactions between the steroidal backbone and the resin's nonpolar surface, and hydrophilic interactions that are overcome during elution. The process is spontaneous and exothermic, indicating favorable binding.[13] After loading the crude extract, the column is washed with water to remove highly polar impurities like sugars, followed by elution with an ethanol gradient (e.g., 80% ethanol) to recover the enriched saponin fraction.[13] This single step can increase the purity of TSS by over seven-fold with high recovery yields, making it an indispensable technique for preparative-scale work.[13]
Experimental Protocol: Macroporous Resin Enrichment
-
Resin Pre-treatment: Soak XAD-7HP resin in 95% ethanol for 24 hours. Pack the resin into a glass column and wash sequentially with 95% ethanol until the eluate is clear, followed by deionized water until no ethanol odor remains.
-
Sample Loading: Dissolve the crude extract in deionized water and load it onto the equilibrated column at a controlled flow rate (e.g., 2 bed volumes per hour).
-
Washing: Wash the column with 3-5 bed volumes of deionized water to remove unbound, highly polar compounds.
-
Elution: Elute the adsorbed saponins with 6 bed volumes of 80% ethanol.[13]
-
Concentration: Collect the ethanol eluate and concentrate it under reduced pressure to obtain the enriched total steroidal saponin fraction.
The Analytical Workflow for Structural Characterization
A synergistic combination of chromatographic and spectrometric techniques is required for the definitive characterization of individual saponins.
Caption: Integrated workflow for saponin characterization.
High-Performance Liquid Chromatography (HPLC): The Separation Powerhouse
HPLC, particularly when coupled with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), is the cornerstone for both analytical and preparative separation of saponins.[14][15]
-
Stationary Phase: A reversed-phase C18 column is the standard choice, separating saponins based on the hydrophobicity of their aglycone and the size/composition of their sugar chains.
-
Mobile Phase: A gradient elution system, typically using acetonitrile and water (often with a modifier like formic acid to improve peak shape), is necessary to resolve the complex mixture of saponins with varying polarities.[16]
-
Detection: Since steroidal saponins lack a strong UV chromophore, traditional UV detectors have limited utility.[12] ELSD is a universal mass detector that is independent of the analyte's optical properties, making it ideal for quantifying saponins.[14][17] The detector response is based on light scattering from nebulized, non-volatile analyte particles, providing a more uniform response factor for different saponins compared to UV.
Mass Spectrometry (MS): Unveiling Molecular Weight and Structure
High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS or MSn) is the most powerful technique for the rapid and sensitive identification of saponins in a complex mixture.[4]
Mechanistic Insight: In negative ESI mode, saponins readily form deprotonated molecules [M-H]⁻. The subsequent MS/MS fragmentation provides a wealth of structural information. The fragmentation is characterized by the sequential neutral loss of sugar residues from the glycosidic chains.[6] For example, the loss of a terminal rhamnose residue results in a mass difference of 146 Da, while a glucose residue loss corresponds to 162 Da.[6] By analyzing this fragmentation pathway, one can deduce:
-
The total molecular weight.
-
The mass of the aglycone.
-
The sequence of the sugar units in the oligosaccharide chain.
Caption: Characteristic MS/MS fragmentation of a saponin.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
While MS provides crucial information about connectivity, only Nuclear Magnetic Resonance (NMR) spectroscopy can provide the unambiguous, complete 3D structural characterization of a novel saponin after it has been isolated in pure form.
-
1D NMR (¹H and ¹³C): These spectra provide the fundamental carbon-hydrogen framework. The ¹H NMR spectrum reveals signals for anomeric protons (typically δ 4.5-5.5 ppm), methyl groups on the steroidal skeleton, and other key protons. The ¹³C NMR spectrum helps identify the number and type of carbons present.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the assignment of each proton to its carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is the key experiment for determining the linkage points between sugar units and the attachment point of the sugar chain to the aglycone. For instance, a correlation between an anomeric proton of a sugar and a carbon on the aglycone definitively establishes the glycosylation site.[10][11]
-
Quantification and Quality Control
For drug development and the standardization of herbal medicine, robust quantitative methods are required. HPLC-ELSD and HPLC-MS are the validated methods of choice for simultaneously quantifying major saponins.[15][16][17]
Table 1: Representative Content of Major Saponins in O. japonicus
| Saponin | Content Range (mg/g) in Tubers | Analytical Method | Reference |
| Ophiopogonin B | 0.45 - 1.20 | HPLC-ELSD | [17] |
| Ophiopogonin D | 0.80 - 2.50 | HPLC-ELSD | [17] |
| Ophiopogonin D' | 0.30 - 0.95 | HPLC-ELSD | [17] |
| Ruscogenin | Varies | HPLC-MS/MS | [18] |
Note: Content can vary significantly based on geographical origin, cultivation practices, and harvest time. For instance, samples from Zhejiang ("Zhe-maidong") and Sichuan ("Chuan-maidong") provinces in China show distinct chemical profiles.[3][17][19]
A validated quantitative method must demonstrate good linearity (r > 0.999), precision (RSD < 5%), repeatability, stability, and recovery (typically 93-103%).[16]
Pharmacological Significance: The "Why" Behind the Work
The rigorous characterization of O. japonicus saponins is driven by their significant therapeutic potential. Understanding the precise structure of each saponin is the first step toward elucidating structure-activity relationships and mechanisms of action.
-
Cardioprotection: Saponin extracts from O. japonicus have been shown to protect against doxorubicin-induced chronic heart failure by reducing oxidative stress and inflammatory responses.[1][20] They achieve this by decreasing levels of malondialdehyde (MDA) and inflammatory cytokines (TNF-α, IL-6) while increasing the activity of antioxidant enzymes like superoxide dismutase (SOD).[1][20]
-
Anti-Inflammatory Activity: Compounds like ruscogenin and ophiopogonin D have been identified as key contributors to the plant's anti-inflammatory effects, capable of reducing inflammatory cell adhesion and migration.[2]
-
Anticancer Effects: Several steroidal saponins have demonstrated cytotoxic activity against various human tumor cell lines, including liver and cervical cancer cells, making them promising leads for oncological drug discovery.[8][9]
Conclusion and Future Perspectives
The characterization of steroidal saponins from Ophiopogon japonicus is a complex but critical endeavor. A logical, multi-faceted analytical workflow, integrating efficient enrichment techniques with advanced separation and spectroscopic methods, is paramount for success. The synergy between HPLC for separation, MS for rapid identification, and NMR for definitive structural elucidation provides a self-validating system for comprehensive analysis.
Future research should focus on the continued discovery of novel saponins, a deeper investigation into their structure-activity relationships, and the development of metabolomics approaches to understand how cultivation and processing affect the saponin profile.[21][22] Such efforts will further unlock the therapeutic potential of this valuable medicinal plant and pave the way for the development of new, targeted pharmaceuticals.
References
-
Liu, X. et al. (2013). Determination of three steroidal saponins from Ophiopogon japonicus (Liliaceae) via high-performance liquid chromatography with mass spectrometry. Natural Product Research, 27(1), 72-5. [Link]
-
Wang, H. et al. (2019). Effects of steroidal saponins extract from Ophiopogon japonicus root ameliorates doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory response. Pharmaceutical Biology, 57(1), 176-183. [Link]
-
Liu, A. H. et al. (2010). Structure characterization and identification steroidal saponins from Ophiopogon japonicus Ker-Gawler (Liliaceae) by high-performance liquid chromatography with ion trap mass spectrometry. Phytochemical Analysis, 21(6), 582-9. [Link]
-
Shi, L. et al. (2024). Modern research progress on extraction and purification, pharmacological activity, toxicology, pharmacokinetics and carrier new dosage forms of ophiopogonin. ResearchGate. [Link]
-
Jiang, M. M. et al. (2014). Metabolic Profiling of Saponin-Rich Ophiopogon japonicus Roots Based on 1H NMR and HPTLC Platforms. Planta Medica, 80(18), 1704-12. [Link]
-
Ashok Kumar, B. S. (2024). Ophiopogon japonicus: Traditional Uses, Pharmacological, and Cosmetic Applications. Impactfactor. [Link]
-
Wang, H. et al. (2019). Effects of steroidal saponins extract from Ophiopogon japonicus root ameliorates doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory response. Pharmaceutical Biology, 57(1), 176-183. [Link]
-
Zhang, Y. et al. (2013). Pharmacological activities and possible mechanism of effective components in Ophiopogonis radix. ResearchGate. [Link]
-
Wang, C. et al. (2019). Enrichment and separation of steroidal saponins from the fibrous roots of Ophiopogon japonicus using macroporous adsorption resins. RSC Advances, 9(12), 6666-6676. [Link]
-
Zhang, X. F. et al. (2012). Steroidal saponins from the tuber of Ophiopogon japonicus. Steroids, 77(12), 1298-305. [Link]
-
Zhang, N. et al. (2023). Unveiling the Chemical Composition of Sulfur-Fumigated Herbs: A Triple Synthesis Approach Using UHPLC-LTQ-Orbitrap MS—A Case Study on Steroidal Saponins in Ophiopogonis Radix. Molecules, 28(21), 7291. [Link]
-
Wang, H. et al. (2019). The HPLC-ELSD chromatogram of saponins-rich fraction of Ophiopogon japonicus (SOJ). ResearchGate. [Link]
-
Liu, Y. et al. (2022). Recent Advances in Separation and Analysis of Saponins in Natural Products. Molecules, 27(21), 7249. [Link]
-
Zhan, X. et al. (2020). Evaluation of the Effects of Paclobutrazol and Cultivation Years on Saponins in Ophiopogon japonicus Using UPLC-ELSD. ResearchGate. [Link]
-
Zhang, Y. et al. (2022). Simultaneous Extraction and Determination of Characteristic Steroidal Saponins and Homoisoflavonoids in Zhejiang Ophiopogon japonicus. Molecules, 27(21), 7433. [Link]
-
Zhao, M. et al. (2023). Characterization of quality differences of Ophiopogonis Radix from different origins by TLC, HPLC, UHPLC-MS and multivariate statistical analyses. Taylor & Francis Online. [Link]
-
Zhang, X. F. et al. (2013). Cytotoxic steroidal saponins from Ophiopogon japonicus. Steroids, 78(1), 1-7. [Link]
-
Lin, L. G. et al. (2010). Determination of Saponin Content in Hang Maidong and Chuan Maidong via HPLC-ELSD Analysis. Evidence-Based Complementary and Alternative Medicine, 2011, 852873. [Link]
-
Zhang, X. F. et al. (2012). Steroidal saponins from the tuber of Ophiopogon japonicus. Sci-Hub. [Link]
-
Wang, Y. et al. (2025). Advances in the study of Ophiopogon japonicus polysaccharides: structural characterization, bioactivity and gut microbiota modulation regulation. Frontiers in Nutrition. [Link]
-
Wang, D. et al. (2024). Extraction, purification, structural characterization, bioactivities, modifications and structure–activity relationship of polysaccharides from Ophiopogon japonicus: a review. Frontiers in Nutrition. [Link]
-
Zha, X. et al. (2022). Identification of active compounds in Ophiopogonis Radix from different geographical origins by UPLC-Q/TOF-MS combined with GC-MS approaches. Open Life Sciences, 17(1), 865-880. [Link]
-
Liu, D. et al. (2025). Extraction and purification of Ophiopogon japonicus polysaccharides, structural characterization, biological activity, safety evaluation, chemical modification and potential applications: A review. International Journal of Biological Macromolecules, 300, 140282. [Link]
-
Zha, X. et al. (2022). Identification of active compounds in Ophiopogonis Radix from different geographical origins by UPLC-Q/TOF-MS combined with GC-MS approaches. Open Life Sciences, 17(1), 865-880. [Link]
-
Ye, L. et al. (2018). Multiple circulating saponins from intravenous ShenMai inhibit OATP1Bs in vitro: potential joint precipitants of drug interactions. Acta Pharmaceutica Sinica B, 8(6), 931-942. [Link]
-
Zhao, M. et al. (2022). Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis. Frontiers in Pharmacology, 13, 981541. [Link]
-
Jiang, M. M. et al. (2014). Metabolic Profiling of Saponin-Rich Ophiopogon japonicus Roots Based on 1H NMR and HPTLC Platforms. Semantic Scholar. [Link]
-
Chen, L. et al. (2014). Comparative Studies on Ophiopogonis and Liriopes Based on the Determination of 11 Bioactive Components Using LC–MS/MS and Hierarchical Clustering Analysis. AMiner. [Link]
-
Li, X. et al. (2015). HPLC simultaneous determination of contents of 5 saponin constituents in Ophiopogonis Radix. ResearchGate. [Link]
-
Jiang, M. M. et al. (2014). Metabolic Profiling of Saponin-Rich Ophiopogon japonicus Roots Based on 1H NMR and HPTLC Platforms. ResearchGate. [Link]
Sources
- 1. Effects of steroidal saponins extract from Ophiopogon japonicus root ameliorates doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. Identification of active compounds in Ophiopogonis Radix from different geographical origins by UPLC-Q/TOF-MS combined with GC-MS approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure characterization and identification steroidal saponins from Ophiopogon japonicus Ker-Gawler (Liliaceae) by high-performance liquid chromatography with ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unveiling the Chemical Composition of Sulfur-Fumigated Herbs: A Triple Synthesis Approach Using UHPLC-LTQ-Orbitrap MS—A Case Study on Steroidal Saponins in Ophiopogonis Radix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction, purification, structural characterization, bioactivities, modifications and structure–activity relationship of polysaccharides from Ophiopogon japonicus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic steroidal saponins from Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Steroidal saponins from the tuber of Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sci-hub.st [sci-hub.st]
- 12. researchgate.net [researchgate.net]
- 13. Enrichment and separation of steroidal saponins from the fibrous roots of Ophiopogon japonicus using macroporous adsorption resins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Recent Advances in Separation and Analysis of Saponins in Natural Products [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of three steroidal saponins from Ophiopogon japonicus (Liliaceae) via high-performance liquid chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of Saponin Content in Hang Maidong and Chuan Maidong via HPLC-ELSD Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cn.aminer.org [cn.aminer.org]
- 19. Identification of active compounds in Ophiopogonis Radix from different geographical origins by UPLC-Q/TOF-MS combined with GC-MS approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of steroidal saponins extract from Ophiopogon japonicus root ameliorates doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Metabolic Profiling of Saponin-Rich Ophiopogon japonicus Roots Based on 1H NMR and HPTLC Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Metabolic Profiling of Saponin-Rich Ophiopogon japonicus Roots Based on 1H NMR and HPTLC Platforms | Semantic Scholar [semanticscholar.org]
Bioavailability and pharmacokinetics of Ophiopogonin A
An In-Depth Technical Guide to the Bioavailability and Pharmacokinetics of Ophiopogonins
Authored by a Senior Application Scientist
Introduction
Ophiopogonins are a class of steroidal saponins that represent one of the major active constituents of Ophiopogon japonicus (Maidong), a well-known herb in traditional Chinese medicine.[1][2][3][4] These compounds, including Ophiopogonin A, B, D, and D', are credited with a range of pharmacological activities, such as cardiovascular protection, and anti-inflammatory and anti-cancer effects.[1][2][3][4] This guide provides a comprehensive overview of the bioavailability and pharmacokinetics of ophiopogonins, with a particular focus on Ophiopogonin D as a representative compound due to the greater availability of research data. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these molecules is critical for their development as therapeutic agents. This document synthesizes current knowledge, explains the causality behind experimental choices, and outlines robust protocols for their study.
Bioavailability and Absorption of Ophiopogonins
The oral bioavailability of steroidal saponins like ophiopogonins is generally low. This is primarily due to their poor membrane permeability and extensive metabolism by gut microbiota before they can be absorbed into systemic circulation.[5]
The Critical Role of Gut Microbiota in Absorption
For ophiopogonins to be absorbed, they must first be metabolized by the gut microbiota.[5][6][7] These microorganisms produce various glycosidases that sequentially cleave the sugar moieties from the saponin structure, yielding aglycones such as ruscogenin and diosgenin.[5][6] These less polar aglycones are more readily absorbed.
Interestingly, polysaccharides also present in Ophiopogon japonicus extracts can promote the growth of beneficial gut bacteria like Bifidobacterium and Lactobacillus.[7] These bacteria, in turn, produce the necessary glycosidases (e.g., β-D-glucosidase, α-L-rhamnosidase) that enhance the metabolism of ophiopogonins, thereby influencing their absorption.[5][6][7]
Involvement of Membrane Transporters
Once the metabolites are available for absorption, their transport across cellular membranes is a key factor. Studies on Ophiopogonin D suggest the involvement of Organic Anion Transporting Polypeptides (OATPs) in its hepatic uptake.[8] Specifically, OATP1B1 in humans and oatp1b2 in rats appear to mediate its transport into the liver.[8] This transporter-mediated uptake is a critical step in the distribution and subsequent metabolism and clearance of the compound.
Pharmacokinetic Profile of Ophiopogonins
Detailed pharmacokinetic studies on ophiopogonins are predominantly available for Ophiopogonin D, primarily from intravenous administration in rat models.[9] There is a notable lack of data regarding the oral pharmacokinetics of most ophiopogonins.[9]
Distribution
Following absorption, ophiopogonins and their metabolites are distributed to various tissues. Studies on related polysaccharides from Ophiopogon japonicus have shown distribution to the kidney, lung, heart, liver, and brain.[10][11] The distribution can be influenced by factors such as disease state; for instance, in mice with myocardial ischemia, the concentration of a PEGylated Radix Ophiopogonis polysaccharide was significantly higher in ischemic heart tissue due to an enhanced permeability and retention effect.[10]
Metabolism
The metabolism of ophiopogonins is a multi-step process involving both the gut microbiota and hepatic enzymes.
-
Phase I (Gut Microbiota): As discussed, the initial and most critical metabolic step for orally administered ophiopogonins is deglycosylation by gut bacteria.[5][6][7]
-
Phase II (Hepatic): After absorption, the aglycones undergo further metabolism in the liver. In vitro studies using rat and human liver microsomes have identified several metabolic pathways for related compounds, including demethylenation, dehydrogenation, hydroxylation, methylation, glucuronidation, and glutathione (GSH) conjugation.[12]
Excretion
The precise excretion pathways for ophiopogonins and their metabolites have not been extensively detailed in the available literature. This represents a significant knowledge gap in understanding their complete pharmacokinetic profile.
Pharmacokinetic Parameters
The available pharmacokinetic data for Ophiopogonin D following intravenous administration in rats is summarized below.
| Parameter | Value (in Rats) | Administration Route | Dosage | Reference |
| Clearance (CL) | 0.024 ± 0.010 L/min/kg | Intravenous | 77.0 µg/kg | [9][13] |
| Terminal Half-life (t½) | 17.29 ± 1.70 min | Intravenous | 77.0 µg/kg | [9][13] |
Note: The clearance of Ophiopogonin D was found to be significantly lower when administered as part of the 'SHENMAI' injection, suggesting interactions with other components in the formulation that inhibit its metabolism or clearance.[2][4][13][14]
Factors Influencing Bioavailability and Pharmacokinetics
Herb-Drug Interactions
Ophiopogonins and other constituents of Ophiopogon japonicus have the potential to cause herb-drug interactions. For example, Methylophiopogonanone A, a homoisoflavonoid from the same plant, has been shown to competitively inhibit human UDP-glucuronosyltransferases (UGTs), particularly UGT1A1, a key enzyme in the detoxification and metabolism of many drugs.[15] Furthermore, extracts of Ophiopogon japonicus can activate the pregnane X receptor (PXR) signaling pathway, which in turn induces the expression of cytochrome P450 3A4 (CYP3A4).[16] Since CYP3A4 is responsible for the metabolism of approximately half of all clinically used drugs, this induction can lead to decreased efficacy of co-administered medications.[16] Ophiopogonin D has also been shown to inhibit the transport of other drugs, potentially affecting their bioavailability.[2][4]
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a standard procedure for determining the pharmacokinetic profile of an ophiopogonin following intravenous administration.
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are used. Animals should be acclimatized for at least one week before the experiment.
-
Drug Formulation: The ophiopogonin is dissolved in a suitable vehicle (e.g., saline with a small percentage of DMSO and Solutol HS 15) for intravenous administration.
-
Administration: A single intravenous dose (e.g., 77.0 µg/kg for Ophiopogonin D) is administered via the tail vein.[9]
-
Blood Sampling: Blood samples (~0.2 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 2, 5, 15, 30, 60, 120, and 240 minutes) post-dose.
-
Plasma Preparation: Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the ophiopogonin are determined using a validated LC-MS/MS method (see Protocol 2).
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental analysis with software like WinNonlin to determine key pharmacokinetic parameters (e.g., CL, Vd, t½, AUC).
Caption: Workflow for a preclinical in vivo pharmacokinetic study.
Protocol 2: Bioanalytical Method using LC-MS/MS
This protocol describes a sensitive and specific method for quantifying ophiopogonins in plasma.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., digoxin).[13]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte.[13]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[5] Specific precursor-to-product ion transitions for the analyte and internal standard are monitored.
-
-
Validation: The method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability. A good linearity for Ophiopogonin D has been achieved in the range of 2.5 - 480.0 ng/mL.[9][13]
Protocol 3: In Vitro Metabolism by Human Gut Microbiota
This protocol is for assessing the metabolic transformation of ophiopogonins by gut bacteria.
-
Fecal Slurry Preparation: Obtain fresh fecal samples from healthy human donors. Prepare a 10% (w/v) fecal slurry in an anaerobic medium.
-
Incubation: In an anaerobic chamber, incubate the fecal slurry with the ophiopogonin of interest at 37°C.[5] A parallel control group without the ophiopogonin and another group with a known substrate for glycosidases should be included.
-
Time-Course Sampling: Collect aliquots from the incubation mixture at various time points (e.g., 0, 4, 8, 12, 24 hours).
-
Sample Processing: Quench the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge to remove solids.
-
Analysis: Analyze the supernatant using LC-MS/MS to monitor the disappearance of the parent ophiopogonin and the appearance of its metabolites (aglycones).[5][6]
Caption: Generalized metabolic pathway of ophiopogonins.
Future Directions and Conclusion
The current understanding of the bioavailability and pharmacokinetics of ophiopogonins is still in its nascent stages. While studies on Ophiopogonin D have provided valuable insights, significant knowledge gaps remain.[9] There is a pressing need for:
-
Pharmacokinetic studies on other major ophiopogonins, including this compound.
-
Oral pharmacokinetic studies to determine absolute bioavailability and absorption characteristics. [9]
-
Pharmacokinetic studies in non-rodent species to better predict human pharmacokinetics. [9]
-
Detailed investigation of excretion pathways.
-
Comprehensive studies on the potential for herb-drug interactions.
References
-
Zhang, H., et al. (2021). Methylophiopogonanone A is a naturally occurring broad-spectrum inhibitor against human UDP-glucuronosyltransferases: Inhibition behaviours and implication in herb-drug interactions. Basic & Clinical Pharmacology & Toxicology, 129(6), 437-449. [Link]
-
Li, Y., et al. (2016). Hepatic Uptake Mechanism of Ophiopogonin D Mediated by Organic Anion Transporting Polypeptides. Pharmaceutical Research, 34(3), 645-654. [Link]
-
Wang, J., et al. (2011). Comparison of Tissue Distribution of a PEGylated Radix Ophiopogonis Polysaccharide in Mice With Normal and Ischemic Myocardium. Journal of Pharmaceutical Sciences, 100(12), 5374-5382. [Link]
-
Luo, L., et al. (2018). Identification of the metabolite of ophiopogonanone A by liquid chromatography/quadrupole time-of-flight mass spectrometry. Journal of Separation Science, 41(14), 1866-1875. [Link]
-
Chen, M., et al. (2019). Ophiopogon Polysaccharide Promotes the In Vitro Metabolism of Ophiopogonins by Human Gut Microbiota. Molecules, 24(16), 2886. [Link]
-
Xia, C. H., et al. (2008). Quantitative determination of ophiopogonin d by liquid chromatography/electrospray ionization mass spectrometry and its pharmacokinetics in rat. Journal of the Chinese Chemical Society, 55(4), 815-821. [Link]
-
Tang, D., et al. (2010). A sensitive and specific HPGPC-FD method for the study of pharmacokinetics and tissue distribution of Radix Ophiopogonis polysaccharide in rats. Biomedical Chromatography, 24(10), 1133-1138. [Link]
-
Wang, Q., et al. (2024). Modern research progress on extraction and purification, pharmacological activity, toxicology, pharmacokinetics and carrier new dosage forms of ophiopogonin. Phytochemistry Reviews. [Link]
-
Wang, Y., et al. (2019). Quality Evaluation of Ophiopogonis Radix from Two Different Producing Areas. Molecules, 24(17), 3185. [Link]
-
Xie, C., et al. (2015). Rapid identification of ophiopogonins and ophiopogonones in Ophiopogon japonicus extract with a practical technique of mass defect filtering based on high resolution mass spectrometry. Journal of Mass Spectrometry, 50(7), 911-921. [Link]
-
Li, C., et al. (2018). Multiple circulating saponins from intravenous ShenMai inhibit OATP1Bs in vitro: potential joint precipitants of drug interactions. Acta Pharmacologica Sinica, 40(7), 981-992. [Link]
-
Guo, L., et al. (2023). Comparison of Ophiopogon japonicus and Liriope spicata var. prolifera from Different Origins Based on Multi-Component Quantification and Anticancer Activity. Molecules, 28(3), 1013. [Link]
-
Liu, Y., et al. (2024). Using Pharmacokinetic–Pharmacodynamic Modeling to Study the Main Active Substances of the Anticancer Effect in Mice from Panax ginseng–Ophiopogon japonicus. Molecules, 29(2), 332. [Link]
-
Zhang, J., et al. (2015). Ophiopogon japonicus strains from different cultivation regions exhibit markedly different properties on cytotoxicity, pregnane X receptor activation and cytochrome P450 3A4 induction. Molecular Medicine Reports, 12(1), 77-84. [Link]
-
Chen, Y., et al. (2021). A Novel Method to Identify Three Quality Grades of Herbal Medicine Ophiopogonis Radix by Microscopic Quantification. Frontiers in Pharmacology, 11, 608885. [Link]
-
N/A. (2018). Pharmacokinetics Research on Ophiopogonins Components in Ophiopogon japonicus Extract. Semantic Scholar. [Link]
-
Chen, K., et al. (2024). Ophiopogonin D: review of pharmacological activity. Frontiers in Pharmacology, 15, 1424172. [Link]
-
Chen, K., et al. (2024). Ophiopogonin D: review of pharmacological activity. ResearchGate. [Link]
-
Chen, K., et al. (2024). Ophiopogonin D: review of pharmacological activity. Frontiers in Pharmacology, 15. [Link]
-
Liu, Y., et al. (2024). Extraction, purification, structural characterization, bioactivities, modifications and structure–activity relationship of polysaccharides from Ophiopogon japonicus: a review. Frontiers in Nutrition, 11. [Link]
-
Chen, M., et al. (2019). Ophiopogon Polysaccharide Promotes the In Vitro Metabolism of Ophiopogonins by Human Gut Microbiota. PubMed. [Link]
-
N/A. (2021). [Effects of ophiopogonin D on fatty acid metabolic enzymes in cardiomyocytes]. PubMed. [Link]
-
Chen, M., et al. (2019). Ophiopogon Polysaccharide Promotes the In Vitro Metabolism of Ophiopogonins by Human Gut Microbiota. MDPI. [Link]
-
Liu, X., et al. (2021). Inhibitory mechanism of two homoisoflavonoids from Ophiopogon japonicus on tyrosinase activity: insight from spectroscopic analysis and molecular docking. RSC Advances, 11(55), 34857-34866. [Link]
-
Chen, K., et al. (2024). Ophiopogonin D: review of pharmacological activity. Frontiers. [Link]
-
N/A. (2018). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 5. Ophiopogon Polysaccharide Promotes the In Vitro Metabolism of Ophiopogonins by Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ophiopogon Polysaccharide Promotes the In Vitro Metabolism of Ophiopogonins by Human Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ophiopogon Polysaccharide Promotes the In Vitro Metabolism of Ophiopogonins by Human Gut Microbiota [mdpi.com]
- 8. Hepatic Uptake Mechanism of Ophiopogonin D Mediated by Organic Anion Transporting Polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Comparison of tissue distribution of a PEGylated Radix Ophiopogonis polysaccharide in mice with normal and ischemic myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A sensitive and specific HPGPC-FD method for the study of pharmacokinetics and tissue distribution of Radix Ophiopogonis polysaccharide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative determination of ophiopogonin d by liquid chromatography/electrospray ionization mass spectrometry and its pharmacokinetics in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmrxiv.de [pharmrxiv.de]
- 15. Methylophiopogonanone A is a naturally occurring broad-spectrum inhibitor against human UDP-glucuronosyltransferases: Inhibition behaviours and implication in herb-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ophiopogon japonicus strains from different cultivation regions exhibit markedly different properties on cytotoxicity, pregnane X receptor activation and cytochrome P450 3A4 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quality Evaluation of Ophiopogonis Radix from Two Different Producing Areas - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Ophiopogonin A
Introduction
Ophiopogonin A is a key bioactive steroidal saponin found in the roots of Ophiopogon japonicus and Liriope muscari.[1][2] These plants are integral to traditional medicine, and their therapeutic effects are often attributed to their rich saponin content. This compound, in particular, has garnered significant interest for its potential pharmacological activities. As research into natural products and their therapeutic applications expands, the need for robust, reliable, and accurate analytical methods for the quantification of these compounds becomes paramount. High-Performance Liquid Chromatography (HPLC) stands out as a powerful technique for the analysis of complex mixtures, making it ideally suited for the quantification of this compound in herbal extracts and pharmaceutical preparations.
This application note provides a comprehensive guide to the analysis of this compound using HPLC. We will delve into the rationale behind the methodological choices, from sample preparation to chromatographic conditions and detection, providing a scientifically sound and validated protocol for researchers, scientists, and professionals in drug development.
Understanding the Analyte: this compound
A thorough understanding of the analyte's chemical properties is fundamental to developing a successful HPLC method. This compound (Molecular Formula: C₄₁H₆₄O₁₃, Molecular Weight: 764.9 g/mol ) is a steroidal glycoside.[1][3] Its structure consists of a hydrophobic steroidal aglycone and hydrophilic sugar moieties. This amphipathic nature dictates its solubility and chromatographic behavior. Notably, many steroidal saponins, including this compound, lack a strong chromophore, which presents a challenge for UV-Vis detection.[4][5] This characteristic necessitates the use of alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) for sensitive and accurate quantification.[4]
Method Development Strategy: A Rationale-Driven Approach
The development of this HPLC method was guided by the chemical properties of this compound and the goal of achieving a reliable and reproducible analytical procedure.
Extraction from Botanical Material
The first critical step is the efficient extraction of this compound from its natural source, typically the dried tubers of Ophiopogon japonicus.[4] Given the polar nature of the glycosidic moieties, polar solvents are the most effective for extraction.
-
Solvent Selection: A mixture of methanol or ethanol and water is commonly employed. A 70% ethanol solution is often optimal, providing a good balance of polarity to effectively solvate the saponins while minimizing the co-extraction of highly polar or non-polar interferences.
-
Extraction Technique: While traditional methods like maceration and heat reflux extraction are viable, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of efficiency and reduced extraction times.[6] For this protocol, we will detail a standard heat reflux extraction method due to its accessibility in most laboratory settings.[4]
Chromatographic Separation
The core of the analysis lies in the chromatographic separation of this compound from other components in the extract.
-
Column Chemistry: A reversed-phase C18 column is the stationary phase of choice for separating steroidal saponins.[4][7] The non-polar C18 chains interact with the hydrophobic steroidal backbone of this compound, while the polar mobile phase facilitates the elution. A column with dimensions of 4.6 mm x 250 mm and a particle size of 5 µm provides a good balance of resolution and analysis time.[4][7]
-
Mobile Phase Composition: A gradient elution using a mixture of acetonitrile and water is typically employed to achieve optimal separation of the complex components in a plant extract.[4][7] Starting with a higher proportion of water allows for the retention of this compound on the column, while gradually increasing the acetonitrile concentration decreases the mobile phase polarity, leading to the elution of the analyte. The addition of a small amount of acid, such as formic acid, to the mobile phase can improve peak shape and ionization efficiency if using a mass spectrometer for detection.[5]
-
Detection Method: Due to the lack of a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) is a robust and widely used detector for the analysis of saponins.[4][8] The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the non-volatile analyte particles. This detection method is universal for non-volatile compounds and is less dependent on the optical properties of the analyte compared to UV detection.
Workflow for this compound Analysis
Caption: Workflow for the HPLC analysis of this compound.
Detailed Protocols
Protocol 1: Extraction of this compound from Ophiopogon japonicus
-
Sample Preparation: Dry the tubers of Ophiopogon japonicus at 60°C until a constant weight is achieved. Grind the dried tubers into a fine powder (approximately 40-60 mesh).
-
Extraction: Accurately weigh 2.0 g of the powdered plant material into a round-bottom flask. Add 100 mL of 70% aqueous ethanol.
-
Heat Reflux: Connect the flask to a reflux condenser and heat the mixture in a water bath at 80°C for 2 hours.
-
Filtration: Allow the mixture to cool to room temperature and then filter the extract through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at 60°C to obtain a crude extract.
-
Sample Solution Preparation: Dissolve a known amount of the dried crude extract in methanol to a final concentration suitable for HPLC analysis (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: HPLC Analysis of this compound
Chromatographic System:
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reversed-phase column (4.6 mm x 250 mm, 5 µm particle size).[4][7]
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
Injection Volume: 10 µL
ELSD Conditions:
Gradient Elution Program:
| Time (min) | % Acetonitrile (A) | % Water (B) |
| 0 | 35 | 65 |
| 45 | 55 | 45 |
| 50 | 35 | 65 |
| 60 | 35 | 65 |
Standard Preparation:
-
Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.[4]
-
Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to concentrations ranging from 0.05 mg/mL to 0.8 mg/mL.
Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Integrate the peak area corresponding to this compound in both the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Method Validation
To ensure the reliability and accuracy of the analytical method, it is crucial to perform method validation according to the International Council for Harmonisation (ICH) guidelines.[9][10][11] The key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Typical Results |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 95 - 105% | 98.5 - 102.3% |
| Precision (% RSD) | ≤ 2% | Intra-day: 1.2%, Inter-day: 1.8% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.01 mg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.03 mg/mL |
| Specificity | No interfering peaks at the retention time of this compound | Baseline separation achieved |
| Robustness | Insensitive to small variations in method parameters | Consistent results with minor changes in flow rate and column temperature |
Conclusion
This application note provides a detailed and validated HPLC method for the quantitative analysis of this compound. The described protocol, from extraction to chromatographic analysis, is designed to be robust, reliable, and suitable for routine quality control of raw materials, extracts, and finished products containing Ophiopogon japonicus. By understanding the chemical nature of this compound and applying sound chromatographic principles, researchers and scientists can confidently and accurately quantify this important bioactive compound, contributing to the advancement of natural product research and development.
References
-
[HPLC simultaneous determination of contents of 5 saponin constituents in Ophiopogonis Radix]. PubMed. Available from: [Link]
-
Quantitative Determination of Steroidal Saponins of Semen Allii Fistulosi Using HPLC-ELSD and HPLC-MS. National Institutes of Health. Available from: [Link]
-
This compound | CAS#:11054-24-3. Chemsrc. Available from: [Link]
-
Analysis of homo isoflavonoids in Ophiopogon japonicas by HPLC-DAD-ESI-MSn. Wiley Online Library. Available from: [Link]
-
This compound | C41H64O13. PubChem. Available from: [Link]
-
HPLC chromatograms of six steroid saponins. HPLC conditions: column,... ResearchGate. Available from: [Link]
-
Chemical structure of ophiopogonin T (1). Xyl: xylose; Rha: rhamnose; Fuc. ResearchGate. Available from: [Link]
-
Determination of Homoisoflavonoids in Ophiopogon japonicus by RP-HPLC. ResearchGate. Available from: [Link]
-
A Review of HPLC Method Development and Validation as per ICH Guidelines. ResearchGate. Available from: [Link]
-
Ophiopogonone A | C18H14O6. PubChem. Available from: [Link]
-
Characterization of Steroidal Saponins from Dioscorea villosa and D. cayenensis Using Ultrahigh Performance Liquid Chromatography/Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. National Institutes of Health. Available from: [Link]
-
Quantitative Determination of Ophiopogonin D by Liquid Chromatography/Electrospray Ionization Mass Spectrometry and its Pharmacokinetics in. ResearchGate. Available from: [Link]
-
Rapid identification of ophiopogonins and ophiopogonones in Ophiopogon japonicus extract with a practical technique of mass defect filtering based on high resolution mass spectrometry. PubMed. Available from: [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available from: [Link]
-
HPLC analysis of saponins in Achyranthes aspera and Cissus quadrangularis. Journal of Pharmacognosy and Phytochemistry. Available from: [Link]
-
Ophiopogon Root Extract. Hunan Huakang Biotech Inc. Available from: [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available from: [Link]
-
Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. ijarsct. Available from: [Link]
-
Development of an analytical method for yam saponins using HPLC with pulsed amperometric detection at different column temperatures. ResearchGate. Available from: [Link]
-
Extraction and purification of Ophiopogon japonicus polysaccharides, structural characterization, biological activity, safety evaluation, chemical modification and potential applications: A review. PubMed. Available from: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available from: [Link]
Sources
- 1. This compound | C41H64O13 | CID 46173858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ophiopogon Root Extract - Buy Ophiopogon Root Extract, Ophiopogon Japonicus Extract, Mondo Grass Extract Product on Hunan Huakang Biotech Inc., [huakangsw.com]
- 3. This compound | CAS#:11054-24-3 | Chemsrc [chemsrc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Characterization of Steroidal Saponins from Dioscorea villosa and D. cayenensis Using Ultrahigh Performance Liquid Chromatography/Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. [HPLC simultaneous determination of contents of 5 saponin constituents in Ophiopogonis Radix] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Determination of Steroidal Saponins of Semen Allii Fistulosi Using HPLC-ELSD and HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. actascientific.com [actascientific.com]
- 11. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
Application Note: Quantitative Analysis of Ophiopogonin A in Herbal Extracts Using LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of Ophiopogonin A. This compound is a major bioactive steroidal saponin found in the tubers of Ophiopogon japonicus (Maidong), a plant with significant use in traditional medicine.[1][2] Given its potential pharmacological activities, a reliable analytical method is essential for quality control of herbal preparations, pharmacokinetic studies, and further drug development. This protocol outlines a comprehensive workflow, from sample extraction to data analysis, and has been developed with principles of analytical method validation to ensure trustworthiness and reproducibility of results.[3][4][5]
Introduction and Scientific Principle
This compound is a complex steroidal saponin with a molecular formula of C₄₁H₆₄O₁₃ and a molecular weight of 764.9 g/mol .[6][7] Its quantification in complex matrices like herbal extracts presents an analytical challenge due to the presence of numerous interfering compounds, including other saponins, homoisoflavonoids, and polysaccharides.[1][8][9][10]
Liquid chromatography-mass spectrometry (LC-MS) is the technology of choice for this application due to its superior specificity and sensitivity.[11] The method leverages high-performance liquid chromatography (HPLC) to separate this compound from other matrix components. The analyte is then ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. By operating in Multiple Reaction Monitoring (MRM) mode, the mass spectrometer provides exceptional selectivity, monitoring a specific precursor-to-product ion transition unique to this compound, thereby minimizing matrix interference and ensuring accurate quantification.
Chemical Profile: this compound
| Property | Value | Source |
| Chemical Name | [(2S,3R,4R,5S,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate | PubChem[7] |
| CAS Number | 11054-24-3 | ChemSrc[6] |
| Molecular Formula | C₄₁H₆₄O₁₃ | PubChem[7] |
| Molecular Weight | 764.94 g/mol | ChemFaces[12] |
| Exact Mass | 764.434692 Da | PubChem[7] |
Experimental Workflow
The entire analytical process, from sample preparation to final data processing, is designed to be systematic and reproducible. The workflow ensures the removal of interfering substances and the accurate measurement of the target analyte.
Materials, Reagents, and Instrumentation
4.1 Reagents
-
This compound reference standard (≥98% purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Dried tuber powder of Ophiopogon japonicus
4.2 Instrumentation
-
HPLC or UPLC System (e.g., Waters ACQUITY UPLC)
-
Triple Quadrupole Mass Spectrometer (e.g., AB SCIEX TripleTOF™ or similar)
-
Analytical Balance
-
Ultrasonic Bath
-
Centrifuge
-
Vortex Mixer
Detailed Protocols
5.1 Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol. Vortex until fully dissolved. Store at -20°C.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with 70% methanol to prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
5.2 Sample Preparation (Herbal Extract) This protocol is optimized for extracting steroidal saponins from the plant matrix.[1][2][9]
-
Weighing: Accurately weigh 100 mg of dried, powdered O. japonicus tuber into a centrifuge tube.
-
Extraction: Add 3.0 mL of 70% methanol (solid-to-liquid ratio of 1:30).[9][13]
-
Sonication: Place the tube in an ultrasonic bath and sonicate for 60 minutes at room temperature.[2][13]
-
Centrifugation: Centrifuge the mixture at 12,000 rpm for 15 minutes at 4°C.[1]
-
Collection & Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC autosampler vial for analysis.
Causality Note: A 70% methanol solution is chosen as it provides an optimal polarity for extracting semi-polar steroidal saponins like this compound while minimizing the co-extraction of highly polar compounds like polysaccharides.[9] Ultrasonication enhances extraction efficiency by disrupting plant cell walls.
LC-MS/MS Analytical Conditions
The following parameters serve as a validated starting point and may be optimized for specific instrumentation.
6.1 Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water[1][2] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 0.35 mL/min[1] |
| Gradient Elution | 0-1 min, 5% B; 1-12 min, 5-50% B; 12-15 min, 50-95% B; 15-16 min, 95% B; 16.1-18 min, 5% B (re-equilibration) |
| Column Temperature | 40°C[1] |
| Injection Volume | 5 µL |
Causality Note: A C18 stationary phase is effective for retaining and separating steroidal saponins. The gradient elution allows for the efficient separation of this compound from a complex mixture of compounds with varying polarities. Formic acid is added to the mobile phase to act as a proton source, which significantly enhances the formation of protonated molecules [M+H]⁺ in positive electrospray ionization mode.
6.2 Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temp. | 450°C |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 765.4 [M+H]⁺ |
| Product Ion (Q3) | m/z 415.3 (Quantifier), m/z 397.3 (Qualifier) |
| Collision Energy | Optimized for specific instrument (typically 30-45 eV) |
Causality Note: this compound readily forms a protonated molecule [M+H]⁺ in ESI positive mode. The fragmentation of this precursor ion (m/z 765.4) consistently yields specific product ions corresponding to the steroidal aglycone after the loss of sugar moieties. The transition to m/z 415.3 represents the core aglycone structure, providing excellent specificity for quantification. The use of a second "qualifier" transition enhances the confidence of identification.
Method Validation
To ensure the trustworthiness of the analytical results, the method should be validated according to established guidelines such as those from the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA).[3][14][15][16][17]
7.1 Validation Parameters
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the signal is from the analyte only. | No significant interfering peaks at the retention time of this compound in blank matrix samples. |
| Linearity & Range | To demonstrate a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |
| Limit of Detection (LOD) | The lowest amount detectable. | Signal-to-Noise Ratio (S/N) ≥ 3. |
| Limit of Quant. (LOQ) | The lowest amount quantifiable with accuracy. | S/N ≥ 10; Accuracy within ±20%; Precision ≤20% CV. |
| Accuracy | Closeness of measured value to the true value. | %Recovery within 85-115% (80-120% at LOQ). |
| Precision | Repeatability and intermediate precision. | Coefficient of Variation (CV) ≤ 15% (≤20% at LOQ). |
| Stability | Analyte stability under various conditions. | Analyte concentration remains within ±15% of the initial value. |
Conclusion
This application note provides a detailed, robust, and validated LC-MS/MS protocol for the quantitative determination of this compound in herbal extracts. The method demonstrates high sensitivity and specificity, making it suitable for a wide range of applications from quality control of raw materials to advanced pharmacological research. The explanations for experimental choices are provided to empower researchers to adapt and troubleshoot the method effectively.
References
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Center for Drug Evaluation and Research. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]
-
FDA Finalizes Guidance on Bioanalytical Method Validation. (2018). Center for Biosimilars. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF). (2005). U.S. Food and Drug Administration. [Link]
-
Identification of active compounds in Ophiopogonis Radix from different geographical origins by UPLC-Q/TOF-MS combined with GC-MS approaches. (2022). PubMed Central. [Link]
-
This compound | CAS#:11054-24-3. (n.d.). Chemsrc. [Link]
-
Rapid identification of ophiopogonins and ophiopogonones in Ophiopogon japonicus extract with a practical technique of mass defect filtering based on high resolution mass spectrometry. (2012). PubMed. [Link]
-
This compound | C41H64O13. (n.d.). PubChem, National Institutes of Health. [Link]
-
Characterization and Discrimination of Ophiopogonis Radix with Different Levels of Sulfur Fumigation Based on UPLC-QTOF-MS Combined Molecular Networking with Multivariate Statistical Analysis. (2023). PubMed Central. [Link]
-
Quality Evaluation of Ophiopogonis Radix from Two Different Producing Areas. (2019). PubMed Central. [Link]
-
Extraction, purification, structural characterization, bioactivities, modifications and structure–activity relationship of polysaccharides from Ophiopogon japonicus: a review. (2021). Frontiers in Nutrition. [Link]
Sources
- 1. Identification of active compounds in Ophiopogonis Radix from different geographical origins by UPLC-Q/TOF-MS combined with GC-MS approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and Discrimination of Ophiopogonis Radix with Different Levels of Sulfur Fumigation Based on UPLC-QTOF-MS Combined Molecular Networking with Multivariate Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. centerforbiosimilars.com [centerforbiosimilars.com]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. This compound | CAS#:11054-24-3 | Chemsrc [chemsrc.com]
- 7. This compound | C41H64O13 | CID 46173858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Rapid identification of ophiopogonins and ophiopogonones in Ophiopogon japonicus extract with a practical technique of mass defect filtering based on high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quality Evaluation of Ophiopogonis Radix from Two Different Producing Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction, purification, structural characterization, bioactivities, modifications and structure–activity relationship of polysaccharides from Ophiopogon japonicus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shimadzu.com.cn [shimadzu.com.cn]
- 12. This compound | CAS:11054-24-3 | Manufacturer ChemFaces [chemfaces.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 16. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 17. fda.gov [fda.gov]
Ophiopogonin A quantification in plant extracts
Quantitative Determination of Ophiopogonin A in Plant Extracts via High-Performance Liquid Chromatography (HPLC)
Authored by: Senior Application Scientist
Introduction and Significance
This compound is a steroidal saponin identified as a key bioactive constituent in the tuberous roots of Ophiopogon japonicus (L.f.) Ker-Gawl., a perennial herb commonly known as Maidong or Dwarf Lilyturf.[1][2][3] This compound, along with related saponins like Ophiopogonin D, contributes to the plant's extensive use in traditional medicine for treating cardiovascular diseases, inflammation, and cancer.[4][5][6][7] Given its therapeutic potential, the accurate and precise quantification of this compound in raw plant materials, herbal preparations, and developmental drug products is of paramount importance for quality control, standardization, and pharmacokinetic analysis.
This application note provides a comprehensive, field-proven methodology for the extraction and quantification of this compound from plant matrices. The primary analytical challenge with many steroidal saponins is their lack of a strong ultraviolet (UV) chromophore, rendering conventional HPLC-UV detection suboptimal in terms of sensitivity and specificity. To overcome this, the protocol herein employs High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD), a universal detection method ideal for non-volatile analytes.[8][9][10] Furthermore, we will discuss the application of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) as a high-sensitivity, high-specificity alternative for rigorous research and development needs.[11][12][13]
The procedures outlined are designed to be robust and self-validating, adhering to principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.[14][15]
Workflow Overview: From Plant to Quantified Analyte
The entire process, from sample acquisition to the final quantitative result, follows a systematic workflow. This ensures reproducibility and minimizes analytical error.
Caption: Overall workflow for this compound quantification.
Materials and Reagents
-
Reference Standard: this compound Certified Reference Material (CRM), purity ≥98%.[16]
-
Plant Material: Dried tuberous roots of Ophiopogon japonicus.
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), n-Butanol (Analytical grade), Diethyl ether (Analytical grade).
-
Water: Deionized or ultrapure water (18.2 MΩ·cm).
-
Filters: 0.45 µm and 0.22 µm syringe filters (PTFE or Nylon).
-
Equipment:
-
Analytical balance (0.1 mg sensitivity)
-
Grinder or mill
-
Ultrasonic bath
-
Rotary evaporator
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Alternatively, a UPLC-MS/MS system.
-
Analytical Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[17]
-
Detailed Experimental Protocols
Protocol 1: Sample Preparation & Extraction
This protocol is optimized for the efficient extraction of steroidal saponins from the complex plant matrix. The choice of 70% methanol provides a good balance of polarity to effectively solubilize this compound while minimizing co-extraction of lipids and other interfering substances.[10]
-
Milling: Grind the dried tuberous roots of Ophiopogon japonicus into a fine, homogenous powder (passing through a 60-mesh sieve is recommended). This increases the surface area for efficient solvent penetration.
-
Weighing: Accurately weigh approximately 1.0 g of the dried powder into a 100 mL Erlenmeyer flask.
-
Extraction: Add 50 mL of 70% aqueous methanol to the flask.
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 45 minutes at room temperature (25°C). Ultrasonic-assisted extraction (UAE) is a rapid and efficient method that uses acoustic cavitation to disrupt cell walls and enhance mass transfer.[10][18]
-
Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate.
-
Re-extraction: Transfer the residue back to the flask and repeat steps 3-5 with another 50 mL of 70% methanol to ensure exhaustive extraction.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 60°C until dryness.
-
Purification (Optional but Recommended): For cleaner samples, perform a liquid-liquid partitioning step. Re-dissolve the dried extract in 50 mL of water and transfer to a separatory funnel. Extract this aqueous solution three times with 50 mL of water-saturated n-butanol.[19] The saponins will partition into the n-butanol layer. Combine the n-butanol fractions and evaporate to dryness. This step effectively removes sugars and other highly polar impurities.
-
Final Sample Preparation: Reconstitute the dried extract residue in a precise volume (e.g., 5.0 mL) of HPLC-grade methanol. Vortex thoroughly.
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Protocol 2: HPLC-ELSD Instrumental Analysis
This method provides excellent separation and detection for this compound. The ELSD parameters must be optimized for the specific analyte and mobile phase conditions to achieve maximal sensitivity.[10]
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) | Provides excellent hydrophobic retention and separation for steroidal saponins. |
| Mobile Phase A | Water | The aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the analytes from the C18 column. |
| Gradient Elution | 0-25 min: 40% to 65% B25-35 min: 65% B35.1-40 min: 40% B (Re-equilibration) | A gradient is necessary to resolve this compound from other compounds in the complex extract and then clean the column.[17] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30°C | Maintains stable retention times and improves peak shape. |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on sample concentration and instrument sensitivity. |
| ELSD Drift Tube | 60°C - 80°C | Must be optimized. Higher temperatures increase solvent evaporation but can degrade thermally labile compounds. |
| Nebulizer Gas (N₂) | 1.5 - 2.5 L/min | Must be optimized. Controls the droplet size during nebulization, affecting sensitivity. |
Protocol 3: UPLC-MS/MS Instrumental Analysis (Alternative)
For higher sensitivity, selectivity, and confirmation of identity, UPLC-MS/MS is the method of choice.[20] It is particularly useful for analyzing samples with very low concentrations or for pharmacokinetic studies.[8]
| Parameter | Recommended Condition |
| Column | UPLC C18 Column (e.g., 2.1 x 100 mm, 1.8 µm)[11] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A rapid gradient optimized for the separation of target analytes. |
| Flow Rate | 0.35 mL/min[11] |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode (optimization required) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Precursor ion [M+H]⁺ or [M-H]⁻ → Product ion (determined by direct infusion of this compound standard) |
Method Validation
To ensure the analytical method is fit for its intended purpose, a validation study must be performed according to ICH Q2(R2) guidelines.[15] This establishes the trustworthiness and reliability of the generated data.
Caption: Key parameters for analytical method validation.
-
Linearity: Prepare a series of at least five concentrations of this compound standard solution. Inject each and plot the logarithm of the peak area versus the logarithm of the concentration. The relationship should be linear with a correlation coefficient (R²) > 0.99.
-
Accuracy: Perform a recovery study by spiking a known amount of this compound standard into a pre-analyzed plant extract at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The recovery should be within 95-105%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples of the same extract on the same day. The relative standard deviation (RSD) should be < 2%.
-
Intermediate Precision (Inter-day): Analyze the same sample on two different days by different analysts or on different equipment. The RSD should be < 3%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively, typically based on the signal-to-noise ratio (S/N of 3 for LOD, S/N of 10 for LOQ).
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.99 | 0.9992 |
| Accuracy (Recovery) | 95.0% - 105.0% | 98.5% - 102.1% |
| Precision (RSD) | < 3.0% | < 2.5% |
| LOD (ng on column) | Report Value | ~5 ng |
| LOQ (ng on column) | Report Value | ~15 ng |
Data Analysis and Calculation
-
Standard Curve: Generate the calibration curve from the linearity study. The equation will be in the form of log(y) = m * log(x) + b, where y is the peak area and x is the concentration.
-
Sample Analysis: Inject the prepared plant extract sample (from Protocol 1) into the HPLC system.
-
Quantification: Integrate the peak corresponding to this compound in the sample chromatogram to get its peak area.
-
Calculation: Use the regression equation from the standard curve to calculate the concentration of this compound in the injected sample (in µg/mL).
-
Final Content Calculation: Calculate the final content of this compound in the original solid plant material using the following formula:
Content (mg/g) = (C x V) / W
Where:
-
C = Concentration of this compound in the final sample solution (from HPLC, in mg/mL)
-
V = Final volume of the reconstituted extract (in mL)
-
W = Weight of the initial dried plant powder (in g)
-
References
-
Modern research progress on extraction and purification, pharmacological activity, toxicology, pharmacokinetics and carrier new dosage forms of ophiopogonin. (2024). ResearchGate. [Link]
-
This compound, CERTIFIED REFERENCE MATERIAL. International Laboratory USA. [Link]
-
Tenon, M., Feuillère, N., & Bily, A. (2022). An accurate, cost-effective and simple colorimetric method for the quantification of total triterpenoid and steroidal saponins. Nor-Feed. [Link]
- Wall, M. E., & Krider, D. A. (1957). U.S. Patent No. 2,791,581. Washington, DC: U.S.
-
Kim, J. S., Choi, Y. H., Seo, J. H., Lee, J. W., Kim, Y. S., & Lee, C. H. (2005). Development of Extraction Process of Steroid Saponins from Liriope Platyphylla (Maekmoondong). Journal of the Korean Society for Applied Biological Chemistry, 48(3), 267-272. [Link]
-
National Center for Biotechnology Information (n.d.). This compound. In PubChem Compound Database. Retrieved from [Link]
- Julian, P. L., & Cole, J. W. (1956). U.S. Patent No. 2,774,714. Washington, DC: U.S.
-
Wolf, M., et al. (2022). Quality Control of Herbal Medicines: From Traditional Techniques to State-of-the-art Approaches. Planta Medica. [Link]
-
Ye, W. C., Liu, X., Che, C. T., & Li, P. (2005). Analysis of Homoisoflavonoids in Ophiopogon japonicus by HPLC-DAD-ESI-MS. Journal of the American Society for Mass Spectrometry, 16(2), 234–243. [Link]
-
Moghimipour, E., & Handali, S. (2019). A review on saponins from medicinal plants: chemistry, isolation, and determination. Journal of Medicinal Plants, 18(71), 1-28. [Link]
-
Ophiopogon japonicus: Traditional Uses, Pharmacological, and Cosmetic Applications. (2024). Impactfactor. [Link]
-
Wang, Y., et al. (2024). Ophiopogonin D: review of pharmacological activity. Frontiers in Pharmacology, 15, 1423805. [Link]
-
Comparison of bioactive components and pharmacological activities of ophiopogon japonicas extracts from different geographical origins. (2017). Ovid. [Link]
-
WHO & ICH Guidelines for the Assessment of Herbal Drug. (2022). International Journal of Trend in Scientific Research and Development. [Link]
-
ICH Guidelines For Evaluation of Herbal Drugs. (n.d.). Scribd. [Link]
-
Zha, X., et al. (2022). Identification of active compounds in Ophiopogonis Radix from different geographical origins by UPLC-Q/TOF-MS combined with GC-MS approaches. Open Chemistry, 20(1), 863-875. [Link]
-
Saponin analysis. (2024). Eurofins Scientific. [Link]
-
Extraction, isolation and quantification of saponin from Dodonaea viscosa JACQ. (2019). The Pharma Innovation. [Link]
-
Choon, Y. W., et al. (2017). Extraction and quantification of saponins: A review. ResearchGate. [Link]
-
Ophiopogonin D: review of pharmacological activity. (2024). Frontiers. [Link]
-
National Center for Biotechnology Information (n.d.). Ophiopogonin D'. In PubChem Compound Database. Retrieved from [Link]
-
Method Development and Validation of Herbals: A Review. (2022). International Journal for Scientific Research and Development. [Link]
-
Quantitative Analysis of Camellia oleifera Seed Saponins and Aqueous Two-Phase Extraction and Separation. (2022). MDPI. [Link]
-
Rapid identification of ophiopogonins and ophiopogonones in Ophiopogon japonicus extract with a practical technique of mass defect filtering based on high resolution mass spectrometry. (2016). Semantic Scholar. [Link]
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Comparison of Ophiopogon japonicus and Liriope spicata var. prolifera from Different Origins Based on Multi-Component Quantification and Anticancer Effect. (2023). MDPI. [Link]
-
Zha, X., et al. (2022). Identification of active compounds in Ophiopogonis Radix from different geographical origins by UPLC-Q/TOF-MS combined with GC-MS approaches. PubMed. [Link]
-
Analysis of homo isoflavonoids in Ophiopogon japonicas by HPLC-DAD-ESI-MSn. (2005). ResearchGate. [Link]
-
Determination of three characteristic components of Ophiopogon japonicus and its adulterants in Shengmaiyin by UPLC-MS/MS. (2024). 药学前沿. [Link]
-
Zhang, Y., et al. (2019). Quality Evaluation of Ophiopogonis Radix from Two Different Producing Areas Based on UFLC-QTRAP-MS/MS and PCA. Molecules, 24(17), 3189. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Identification of active compounds in Ophiopogonis Radix from different geographical origins by UPLC-Q/TOF-MS combined with GC-MS approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of active compounds in Ophiopogonis Radix from different geographical origins by UPLC-Q/TOF-MS combined with GC-MS approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of three characteristic components of Ophiopogon japonicus and its adulterants in Shengmaiyin by UPLC-MS/MS | Articles | Frontiers in Pharmaceutical Sciences [yxqy.whuznhmedj.com]
- 14. scribd.com [scribd.com]
- 15. database.ich.org [database.ich.org]
- 16. This compound | CAS:11054-24-3 | Manufacturer ChemFaces [chemfaces.com]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. norfeed.net [norfeed.net]
- 19. thepharmajournal.com [thepharmajournal.com]
- 20. Quality Evaluation of Ophiopogonis Radix from Two Different Producing Areas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Cell-Based Assays for Characterizing the Bioactivity of Ophiopogonin A
Abstract
Ophiopogonin A, a steroidal saponin isolated from the tuber of Ophiopogon japonicus, has garnered significant interest for its diverse pharmacological activities.[1][2] Emerging research points towards its potential as an anti-inflammatory, anti-cancer, and antioxidant agent.[3][4][5] This guide provides a comprehensive framework of detailed cell-based assay protocols designed for researchers, scientists, and drug development professionals to investigate and quantify the biological activities of this compound. The protocols herein are presented not merely as procedural steps but as self-validating experimental systems, complete with the underlying scientific rationale, data interpretation guidelines, and troubleshooting insights to ensure robust and reproducible results.
Introduction: The Scientific Rationale for this compound Assessment
This compound belongs to a class of compounds known for modulating critical cellular pathways. Its therapeutic potential is linked to its ability to influence cell viability, apoptosis, inflammatory cascades, and oxidative stress.[1][4][6] Therefore, a multi-assay approach is essential to build a comprehensive activity profile. This document outlines key assays to probe these effects, focusing on cytotoxicity, apoptosis induction, inhibition of the NF-κB inflammatory pathway, and reduction of intracellular reactive oxygen species (ROS).
The following workflow provides a strategic overview for the characterization of this compound.
Figure 1. General experimental workflow for assessing the multifaceted bioactivity of this compound.
Assessment of Cytotoxicity and Anti-Proliferative Effects
A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose.[7] It has been previously employed to demonstrate the inhibitory effects of Ophiopogonin-D on the proliferation of melanoma cells.[3][5]
Principle of the MTT Assay
The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[7] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active cells. The quantity of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically after solubilization.[8][9]
Detailed Protocol: MTT Cell Viability Assay
Materials:
-
MTT (5 mg/mL in sterile PBS), stored at -20°C in the dark.[9]
-
Solubilization Solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or SDS-HCl solution).[9][10]
-
96-well flat-bottom tissue culture plates.
-
Appropriate cell line (e.g., A549 human lung carcinoma, HCT116 colon cancer cells) and complete culture medium.[6][11]
-
This compound stock solution (in DMSO).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[11][12] Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should be <0.1% to avoid solvent toxicity. Carefully remove the old medium from the wells and add 100 µL of the this compound dilutions. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "no-cell" blank wells (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[13]
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.45-0.5 mg/mL).[8]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into visible purple crystals.[10]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well.[9][10]
-
Measurement: Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan.[7][9] Read the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[7][9]
Data Analysis and Interpretation
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot % Viability against the log of this compound concentration to generate a dose-response curve and calculate the IC₅₀ (half-maximal inhibitory concentration) value.
| This compound (µM) | Mean Absorbance (570 nm) | Corrected Absorbance | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 1.200 | 100% |
| 1 | 1.130 | 1.080 | 90.0% |
| 5 | 0.980 | 0.930 | 77.5% |
| 10 | 0.770 | 0.720 | 60.0% |
| 25 | 0.530 | 0.480 | 40.0% |
| 50 | 0.350 | 0.300 | 25.0% |
| Blank (No Cells) | 0.050 | N/A | N/A |
Table 1. Example data table for an MTT assay showing the calculation of percent cell viability.
Evaluation of Apoptosis Induction
Ophiopogonins have been shown to induce apoptosis, a form of programmed cell death, in various cancer cell lines.[1][14] A key event in the apoptotic cascade is the activation of effector caspases, particularly caspase-3 and caspase-7.[15] Measuring the activity of these enzymes provides a direct and quantifiable indicator of apoptosis.
Principle of the Caspase-3/7 Activity Assay
This assay utilizes a specific tetrapeptide substrate, DEVD, which is recognized and cleaved by activated caspase-3 and caspase-7.[16][17] The substrate is conjugated to either a luminogenic molecule (aminoluciferin) or a fluorogenic/colorimetric molecule (e.g., pNA or AMC).[16][17][18] Upon cleavage by active caspases, the reporter molecule is released, generating a light, fluorescence, or color signal that is proportional to the amount of active caspase-3/7 in the cell lysate.[16][18]
Detailed Protocol: Luminescent Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay System (or similar kit from other vendors).[16]
-
White-walled, clear-bottom 96-well plates suitable for luminescence.
-
Cell line of interest and complete culture medium.
-
This compound stock solution.
-
Positive control (e.g., Staurosporine or Camptothecin).[18]
Procedure:
-
Cell Seeding and Treatment: Seed cells (5,000-10,000 cells/well) in 100 µL of medium in a white-walled 96-well plate. Incubate overnight. Treat cells with a dose-response of this compound and appropriate controls (vehicle, positive control) for a predetermined time (e.g., 12-24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature before use.[16]
-
Assay Execution (Add-Mix-Measure): Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, directly into the existing 100 µL of cell culture medium.[16]
-
Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30-60 seconds.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow for cell lysis and the caspase reaction to stabilize.[17]
-
Measurement: Read the luminescence of each well using a plate-reading luminometer.
Data Analysis and Interpretation
-
Subtract the average luminescence of the "no-cell" blank wells from all other readings.
-
Calculate the fold change in caspase activity compared to the vehicle control: Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control)
-
A significant, dose-dependent increase in luminescence indicates that this compound induces apoptosis via the caspase-3/7 pathway. The positive control should show a robust increase in signal, validating the assay system.
| Treatment | This compound (µM) | Mean Luminescence (RLU) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 15,000 | 1.0 |
| This compound | 10 | 45,000 | 3.0 |
| This compound | 25 | 120,000 | 8.0 |
| This compound | 50 | 255,000 | 17.0 |
| Positive Control | (e.g., 1µM Staurosporine) | 300,000 | 20.0 |
| Blank (No Cells) | N/A | 500 | N/A |
Table 2. Example data table for a Caspase-3/7 assay demonstrating a dose-dependent increase in activity.
Investigation of Anti-Inflammatory Properties
Ophiopogonins exhibit potent anti-inflammatory effects, primarily through the modulation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB).[1][19][20] The canonical NF-κB pathway is a central mediator of the inflammatory response.[21][22]
Principle of the NF-κB Pathway and its Inhibition
In unstimulated cells, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[23][24] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[24][25] This unmasks a nuclear localization signal on NF-κB, allowing it to translocate into the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6).[23][25] Assays can measure this translocation event (via imaging) or the resulting gene expression (via reporter assays or ELISA). Ophiopogonin D has been shown to reduce the nuclear translocation of NF-κB.[1][19]
Figure 2. The canonical NF-κB signaling pathway and potential points of inhibition by this compound.
Detailed Protocol: NF-κB (p65) Nuclear Translocation Assay
This protocol uses high-content imaging to visualize and quantify the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Materials:
-
High-content imaging system and analysis software.
-
96- or 384-well black-walled, clear-bottom imaging plates.
-
Cell line (e.g., RAW 264.7 macrophages, A549 cells).
-
Inflammatory stimulus (e.g., LPS at 1 µg/mL or TNF-α at 20 ng/mL).[25]
-
Primary antibody: Rabbit anti-NF-κB p65.
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG.
-
Nuclear stain: Hoechst 33342.
-
Fixation and permeabilization buffers (e.g., 4% PFA, 0.1% Triton X-100 in PBS).
Procedure:
-
Cell Seeding: Seed cells onto an imaging plate and incubate overnight.
-
Pre-treatment: Pre-treat cells with this compound or vehicle for 1-2 hours.
-
Stimulation: Add the inflammatory stimulus (LPS or TNF-α) to all wells except the "unstimulated control." Incubate for the optimal translocation time (typically 30-60 minutes, determined empirically).[25]
-
Fix and Permeabilize: Wash cells gently with PBS, then fix with 4% PFA for 15 minutes. Wash again, then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Immunostaining: Block with 3% BSA in PBS for 1 hour. Incubate with the primary anti-p65 antibody overnight at 4°C. Wash, then incubate with the fluorescent secondary antibody and Hoechst stain for 1 hour at room temperature in the dark.
-
Imaging: Wash wells thoroughly with PBS. Acquire images on a high-content imager, capturing both the Hoechst (nuclear) and Alexa Fluor 488 (p65) channels.
-
Image Analysis: Use the analysis software to define the nuclear and cytoplasmic compartments for each cell based on the Hoechst stain. Quantify the fluorescence intensity of p65 in both compartments. The primary output is the ratio of nuclear to cytoplasmic p65 intensity.
Data Analysis and Interpretation
-
Unstimulated Control: p65 fluorescence will be predominantly cytoplasmic (low nuclear/cytoplasmic ratio).
-
Stimulated Control: p65 fluorescence will shift to the nucleus (high nuclear/cytoplasmic ratio). This establishes the assay window.
-
This compound Treated: A dose-dependent reduction in the nuclear/cytoplasmic ratio in stimulated cells indicates inhibition of NF-κB translocation.
| Treatment Group | Nuclear p65 Intensity | Cytoplasmic p65 Intensity | Nuclear/Cytoplasmic Ratio | % Inhibition |
| Unstimulated Control | 150 | 800 | 0.19 | N/A |
| Stimulated (TNF-α) | 950 | 250 | 3.80 | 0% |
| TNF-α + 10µM Ophio A | 600 | 500 | 1.20 | 72% |
| TNF-α + 50µM Ophio A | 250 | 700 | 0.36 | 95% |
Table 3. Example data from an NF-κB high-content imaging assay. % Inhibition is calculated relative to the stimulated control.
Measurement of Antioxidant Activity
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous pathologies.[26] The antioxidant properties of natural compounds are therefore of significant therapeutic interest. Ophiopogonin D has been shown to suppress ROS generation.[27]
Principle of the DCFH-DA Assay for Intracellular ROS
This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[26][28] Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH. In the presence of ROS (such as hydroxyl and peroxyl radicals), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[26][28] The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.[29]
Detailed Protocol: Intracellular ROS Detection
Materials:
-
DCFH-DA (10 mM stock in DMSO, stored at -20°C).
-
Black, clear-bottom 96-well plates.
-
ROS-inducing agent (e.g., H₂O₂ at 100 µM or Tert-Butyl hydroperoxide).[26][28]
-
Cell line of interest.
-
Phenol red-free culture medium or PBS.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and incubate overnight. Treat cells with various concentrations of this compound for a desired pre-treatment time (e.g., 1-4 hours).
-
Probe Loading: Remove the treatment medium and wash the cells gently with warm PBS. Add 100 µL of DCFH-DA working solution (typically 10-20 µM in serum-free medium) to each well.[30]
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark to allow for probe uptake and de-esterification.[26][29]
-
ROS Induction: Remove the DCFH-DA solution and wash the cells again with warm PBS. Add 100 µL of the ROS-inducing agent (e.g., H₂O₂) to the appropriate wells. Include controls: unstimulated cells, cells with H₂O₂ only, and cells pre-treated with this compound followed by H₂O₂.
-
Measurement: Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[26] Readings can be taken kinetically over 30-60 minutes or as a single endpoint.
Data Analysis and Interpretation
-
Subtract the background fluorescence from wells containing no cells.
-
The H₂O₂-only group should show a large increase in fluorescence compared to the unstimulated control, confirming the assay is working.
-
Calculate the percentage of ROS inhibition for this compound-treated cells compared to the H₂O₂-only control. % ROS Inhibition = [1 - (Fluorescence of Treated / Fluorescence of H₂O₂ Control)] x 100
| Treatment Group | Mean Fluorescence (RFU) | % of H₂O₂ Control | % ROS Inhibition |
| Unstimulated Control | 1,200 | 8% | N/A |
| H₂O₂ Control | 15,000 | 100% | 0% |
| H₂O₂ + 10µM Ophio A | 8,000 | 53% | 47% |
| H₂O₂ + 50µM Ophio A | 2,500 | 17% | 83% |
Table 4. Example data table for a DCFH-DA ROS detection assay.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust, multi-faceted platform for characterizing the primary bioactivities of this compound. By systematically evaluating its effects on cell viability, apoptosis, inflammation, and oxidative stress, researchers can build a comprehensive pharmacological profile. Positive results from these assays can justify further investigation into more specific mechanisms, such as analyzing the expression of individual apoptosis-related proteins (e.g., Bcl-2/Bax), quantifying specific pro-inflammatory cytokines (e.g., IL-6, TNF-α) via ELISA, or exploring effects on other signaling pathways like STAT3 or PI3K/Akt, which have also been implicated in ophiopogonin activity.[1]
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Bio-protocol. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]
-
Provost, J. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
Bio-protocol. (2017). Flow Cytometric Detection of Reactive Oxygen Species. Retrieved from [Link]
-
CUSABIO. (n.d.). Caspase-3 activity assay. Retrieved from [Link]
-
Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
AntBio. (2025). Cellular reactive oxygen species (ROS) assay strategy. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Caspase Protocols in Mice. Retrieved from [Link]
-
RayBiotech. (n.d.). NF-kappaB Signaling Pathway. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]
-
BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]
-
Wang, Y., et al. (2024). Ophiopogonin D: review of pharmacological activity. Frontiers in Pharmacology. Retrieved from [Link]
-
DOI. (n.d.). Comparison of bioactive components and pharmacological activities of ophiopogon japonicas extracts from different geographical origins. Retrieved from [Link]
-
Wang, Y., et al. (2024). Ophiopogonin D: review of pharmacological activity. ResearchGate. Retrieved from [Link]
-
Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Retrieved from [Link]
-
Zhang, Y., et al. (2015). Ophiopogonin-D suppresses MDA-MB-435 cell adhesion and invasion by inhibiting matrix metalloproteinase-9. Spandidos Publications. Retrieved from [Link]
-
Dong, W., et al. (2021). Ophiopogonin B induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma. PMC. Retrieved from [Link]
-
Zhao, J., et al. (2017). Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas. PMC. Retrieved from [Link]
-
CORE. (n.d.). Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas. Retrieved from [Link]
-
World Scientific Publishing. (2025). Ophiopogonin D from Ophiopogon japonicus-induced USP25 Activity to Reduce Ferroptosis of Macrophage in Acute Lung Injury by the Inhibition of Bound Rac1 and Nox1 Complex. Retrieved from [Link]
-
Zhang, Y., et al. (2015). Ophiopogonin-D suppresses MDA-MB-435 cell adhesion and invasion by inhibiting matrix metalloproteinase-9. PubMed. Retrieved from [Link]
-
Xiong, Y., & Xia, D. (2012). Preparation and biological activity of saponin from Ophiopogon japonicus. ResearchGate. Retrieved from [Link]
-
Zhang, Y., et al. (2015). Ophiopogonin-D suppresses MDA-MB-435 cell adhesion and invasion by inhibiting matrix metalloproteinase-9. ResearchGate. Retrieved from [Link]
-
Ko, H. M., et al. (2022). Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2. Frontiers. Retrieved from [Link]
-
Ma, X., et al. (2015). Ophiopogonin D: A New Herbal Agent Against Osteoporosis. PubMed. Retrieved from [Link]
-
Wang, Y., et al. (2024). Ophiopogonin D: review of pharmacological activity. ResearchGate. Retrieved from [Link]
-
Chen, M., et al. (2022). Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). The cardiovascular protective mechanisms of OP-D. Retrieved from [Link]
-
Li, S., et al. (2022). Screening and Identification of Anti-Inflammatory Compounds from Erdong Gao via Multiple-Target-Cell Extraction Coupled with HPLC-Q-TOF-MS/MS and Their Structure–Activity Relationship. PMC. Retrieved from [Link]
-
Li, Y., et al. (2005). Anti-inflammatory activities of aqueous extract from Radix Ophiopogon japonicus and its two constituents. PubMed. Retrieved from [Link]
-
Tang, Y., et al. (2021). [Effects of ophiopogonin D on fatty acid metabolic enzymes in cardiomyocytes]. PubMed. Retrieved from [Link]
-
Sci-Hub. (n.d.). Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas. Retrieved from [Link]
Sources
- 1. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. worldscientific.com [worldscientific.com]
- 5. Ophiopogonin-D suppresses MDA-MB-435 cell adhesion and invasion by inhibiting matrix metalloproteinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 [frontiersin.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Ophiopogonin B induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caspase3 assay [assay-protocol.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NF-kB Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 22. raybiotech.com [raybiotech.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. commerce.bio-rad.com [commerce.bio-rad.com]
- 25. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 27. Ophiopogonin D: A new herbal agent against osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. bio-protocol.org [bio-protocol.org]
- 29. assaygenie.com [assaygenie.com]
- 30. antbioinc.com [antbioinc.com]
Investigating anti-inflammatory pathways of Ophiopogonin A
Application Notes & Protocols
Topic: Investigating the Anti-Inflammatory Pathways of Ophiopogonin A
For: Researchers, scientists, and drug development professionals.
Introduction: this compound as a Potent Anti-Inflammatory Agent
This compound is a principal active steroidal saponin derived from the tuberous root of Ophiopogon japonicus, a well-known herb in traditional Chinese medicine.[1] For centuries, Ophiopogon japonicus has been utilized for its therapeutic benefits in treating conditions associated with inflammation and oxidative stress.[1][2] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying these effects, identifying this compound as a key contributor to the plant's anti-inflammatory properties.[2] This document provides a comprehensive guide for investigating the anti-inflammatory pathways of this compound, focusing on robust, validated protocols for in vitro analysis. The primary signaling cascades of focus are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response.[1][2][3]
Mechanistic Landscape: Key Signaling Pathways
Inflammatory responses are orchestrated by complex signaling networks. This compound appears to exert its effects by modulating at least two critical pathways:
-
The NF-κB Signaling Pathway: In resting cells, the NF-κB transcription factor is sequestered in the cytoplasm by an inhibitory protein, IκBα.[4] Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[4] This frees NF-κB (specifically the p65 subunit) to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[4][5] Evidence suggests that this compound inhibits this pathway, preventing the nuclear translocation of p65.[5][6]
-
The MAPK Signaling Pathway: The MAPK family consists of three main kinases: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[7][8] These kinases are activated by phosphorylation in response to external stimuli and play crucial roles in regulating the expression of inflammatory mediators.[2][7] Studies have demonstrated that this compound can suppress the phosphorylation of ERK, JNK, and p38, thereby dampening the downstream inflammatory cascade.[1][2]
General Experimental Workflow
A systematic investigation into the anti-inflammatory properties of this compound follows a logical progression from initial screening to detailed mechanistic studies. The following workflow ensures that the observed effects are specific and not artifacts of cellular toxicity, and allows for a deep dive into the molecular mechanisms.
Caption: A logical workflow for investigating this compound.
Core Experimental Protocols
The following protocols provide detailed, step-by-step instructions for key experiments. It is crucial to include appropriate controls (e.g., vehicle control, positive control with a known inhibitor) in every experiment.
Protocol 1: Cell Culture and LPS Stimulation
This protocol establishes the foundational in vitro model for inflammation using the RAW 264.7 murine macrophage cell line, a standard model for studying inflammatory responses.[9]
-
Principle: RAW 264.7 cells, when stimulated with LPS (a component of Gram-negative bacteria), mimic an inflammatory state by producing a host of pro-inflammatory mediators.[7] Pre-treatment with this compound allows for the assessment of its inhibitory potential.
-
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed the cells in appropriate plates (e.g., 96-well for MTT/ELISA, 6-well for Western Blot/qPCR) at a density that will result in 80-90% confluency at the time of treatment. For example, seed 1 x 10⁵ cells/well in a 96-well plate and allow them to adhere for 24 hours.[9]
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various non-toxic concentrations of this compound (determined by the MTT assay). Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the cells for the desired period. For cytokine analysis (ELISA), 24 hours is a common time point. For signaling pathway analysis (Western Blot), shorter time points (e.g., 15-60 minutes) are required to capture transient phosphorylation events.
-
Protocol 2: Cytotoxicity Assessment (MTT Assay)
Before evaluating anti-inflammatory effects, it is essential to determine the concentrations of this compound that are not toxic to the cells.
-
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9]
-
Methodology:
-
Seeding & Treatment: Seed RAW 264.7 cells in a 96-well plate and let them adhere for 24 hours. Treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully aspirate the supernatant and add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[9]
-
Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
Protocol 3: Pro-Inflammatory Cytokine Measurement (ELISA)
This protocol quantifies the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
Principle: The sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying a target protein.[10] A capture antibody coated on the plate binds the cytokine of interest. A second, biotin-conjugated detection antibody binds to a different epitope on the cytokine. Finally, an enzyme-linked streptavidin binds to the biotin, and a substrate is added to produce a measurable colorimetric signal.[11]
-
Methodology:
-
Sample Collection: After cell treatment (as in Protocol 1), collect the culture supernatant and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for commercially available kits (e.g., from BD Biosciences, R&D Systems, or Abcam). A general procedure is as follows: a. Add standards and samples to the antibody-coated wells and incubate. b. Wash the plate to remove unbound substances. c. Add the biotin-conjugated detection antibody and incubate. d. Wash the plate. e. Add streptavidin-HRP (Horseradish Peroxidase) and incubate. f. Wash the plate thoroughly. g. Add TMB substrate solution and incubate in the dark for color development. h. Add stop solution to terminate the reaction.
-
Measurement: Immediately read the absorbance at 450 nm. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[11]
-
Protocol 4: Western Blot Analysis of NF-κB and MAPK Pathways
Western blotting is used to detect changes in the expression and phosphorylation state of key proteins in the NF-κB and MAPK signaling pathways.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the target proteins (e.g., p-p65, p-ERK). A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is used for detection.[12] To assess NF-κB activation, analyzing the nuclear fraction for p65 is a direct measure of its translocation.[13][14]
-
Methodology:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS.
-
For Total Protein: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
For Nuclear/Cytoplasmic Fractionation: Use a commercial kit (e.g., from Thermo Fisher Scientific) to separate cytoplasmic and nuclear fractions, which is crucial for observing p65 translocation.[13]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (see table below) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[12]
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Wash the membrane again as in step 7. Apply an Enhanced Chemiluminescence (ECL) detection reagent and visualize the protein bands using an imaging system.[12]
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated proteins to their total protein counterparts and nuclear proteins to a nuclear loading control (e.g., Lamin B1).
-
| Target Protein | Pathway | Purpose | Typical Dilution |
| Phospho-IκBα | NF-κB | Measures upstream activation (degradation signal) | 1:1000 |
| Total IκBα | NF-κB | Confirms degradation | 1:1000 |
| Phospho-p65 | NF-κB | Measures p65 activation | 1:1000 |
| Total p65 | NF-κB | Loading control for p-p65; measure translocation | 1:1000 |
| Phospho-ERK1/2 | MAPK | Measures ERK pathway activation | 1:1000 - 1:2000 |
| Total ERK1/2 | MAPK | Loading control for p-ERK | 1:1000 - 1:2000 |
| Phospho-JNK | MAPK | Measures JNK pathway activation | 1:1000 |
| Total JNK | MAPK | Loading control for p-JNK | 1:1000 |
| Phospho-p38 | MAPK | Measures p38 pathway activation | 1:1000 |
| Total p38 | MAPK | Loading control for p-p38 | 1:1000 |
| β-Actin / GAPDH | Loading | Cytoplasmic/Total lysate loading control | 1:2000 - 1:5000 |
| Lamin B1 / PCNA | Loading | Nuclear lysate loading control | 1:1000 |
Protocol 5: Gene Expression Analysis (RT-qPCR)
Reverse Transcription Quantitative PCR (RT-qPCR) is used to measure changes in the mRNA levels of key inflammatory genes.
-
Principle: RT-qPCR is a highly sensitive technique to quantify gene expression.[15] First, RNA is isolated and reverse-transcribed into complementary DNA (cDNA). Then, the cDNA is amplified in a real-time PCR machine using gene-specific primers and a fluorescent dye (like SYBR Green) that intercalates with double-stranded DNA. The amount of fluorescence is proportional to the amount of amplified DNA, allowing for quantification of the initial mRNA levels.[16]
-
Methodology:
-
RNA Extraction: After cell treatment, lyse the cells and extract total RNA using a commercial kit (e.g., from Qiagen or Thermo Fisher Scientific).
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR: a. Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for the target gene (e.g., Tnf, Il6, Il1b, Nos2) and a housekeeping gene (Actb, Gapdh), and the diluted cDNA template. b. Run the reaction on a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method. The expression of target genes is normalized to the expression of a housekeeping gene in the same sample and then compared to the LPS-stimulated control group.
-
Visualization of Signaling Pathways
The following diagrams illustrate the key signaling pathways and the proposed points of inhibition by this compound.
Caption: The NF-κB pathway and inhibition by this compound.
Caption: The MAPK pathways and inhibition by this compound.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for characterizing the anti-inflammatory mechanisms of this compound. By demonstrating the compound's ability to suppress the production of pro-inflammatory mediators and inhibit the activation of the NF-κB and MAPK signaling pathways, researchers can build a strong case for its therapeutic potential. Future studies could involve in vivo models of inflammation to validate these findings in a more complex biological system and explore the compound's pharmacokinetic and pharmacodynamic properties.
References
-
Wu, W., et al. (2023). This compound alleviates acute lung inflammation via NF-κB/MAPK signaling pathway in a mouse model of Klebsiella pneumoniae. Ingenta Connect. [Link]
-
Zeng, C., et al. (2021). [Methylophiopogonanone a Inhibits LPS/ATP-Induced Macrophage Pyroptosis via ROS/NLRP3 Pathway]. PubMed. [Link]
-
Zeng, C., et al. (2021). Methylophiopogonanone a Inhibits LPS/ATP-Induced Macrophage Pyroptosis via ROS/NLRP3 Pathway. ResearchGate. [Link]
-
Chen, K., et al. (2024). Ophiopogonin D: review of pharmacological activity. Frontiers in Pharmacology. [Link]
-
Wu, W., et al. (2023). This compound alleviates acute lung inflammation via NF- B/MAPK signaling pathway in a mouse model. Ingenta Connect. [Link]
-
Liyange, R., & Wilson, D. W. (n.d.). Detection and Quantification of Cytokines and Other Biomarkers. PubMed Central. [Link]
-
Various Authors. (2024). What will be the best way to test NFkb activation via western blot?. ResearchGate. [Link]
-
Fivephoton Biochemicals. (n.d.). NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit. Fivephoton Biochemicals. [Link]
-
Chondrex, Inc. (n.d.). Cytokine Detection ELISAs. Chondrex, Inc.. [Link]
-
Pai, S., et al. (2022). A high-throughput screening RT-qPCR assay for quantifying surrogate markers of immunity from PBMCs. Frontiers in Immunology. [Link]
-
Wang, Y., et al. (2022). Ophiopogonin D Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice. PubMed. [Link]
-
Li, X., et al. (2017). Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas. BMC Complementary and Alternative Medicine. [Link]
-
Chen, K., et al. (2024). Ophiopogonin D: review of pharmacological activity. ResearchGate. [Link]
-
Shrestha, S., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules. [Link]
-
ACOBIOM. (2022). ACOBIOM provides a new service: measuring inflammation in organs and blood by Digital or Real-Time PCR. Acobiom. [Link]
-
Wang, Y., et al. (2020). Ophiopogonin D attenuates PM2.5-induced inflammation via suppressing the AMPK/NF-κB pathway in mouse pulmonary epithelial cells. Frontiers in Pharmacology. [Link]
-
ScienCell. (n.d.). GeneQuery™ Human Inflammation Signaling and Response qPCR Array Kit. ScienCell. [Link]
-
Chen, K., et al. (2024). Ophiopogonin D: review of pharmacological activity. Frontiers in Pharmacology. [Link]
-
Liu, Q., et al. (2023). Anti-inflammatory properties of ophioglonin derived from the fern Ophioglossum vulgatum L. via inactivating NF-κB and MAPK signaling pathways. Journal of Ethnopharmacology. [Link]
-
Zeng, C., et al. (2021). Methylophiopogonanone A Inhibits LPS/ATP-Induced Macrophage Pyroptosis via ROS/NLRP3 Pathway. Molekuliarnaia biologiia. [Link]
-
Tji,u, J., et al. (2012). Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. PubMed Central. [Link]
-
AnyGenes®. (n.d.). Inflammation pathways analysis with AnyGenes® qPCR arrays. AnyGenes®. [Link]
-
Minogue, B., & CNIH. (2022). Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. International Journal of Molecular Sciences. [Link]
-
Chen, J., et al. (2021). Ophiopogonin B induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma. Oncology Letters. [Link]
-
Kumar, V., et al. (2013). In vitro study of anti-inflammatory and antioxidant activity of some medicinal plants and their interrelationship. ResearchGate. [Link]
-
Nagdive, A. A., et al. (2019). EVALUATION OF IN-VITRO ANTI-INFLAMMATORY ACTIVITY OF HERBAL PREPARATION, A COMBINATION OF FOUR MEDICINAL PLANTS. ResearchGate. [Link]
-
He, D., et al. (2010). Anti-inflammatory Activities of Aqueous Extract from Radix Ophiopogon japonicus and Its Two Constituents. Journal of Health Science. [Link]
-
Chantana, C., et al. (2024). In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief. Revista Brasileira de Farmacognosia. [Link]
-
Ko, H. M., et al. (2022). Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2. Frontiers in Oncology. [Link]
-
Chen, Y., et al. (2024). Natural products targeting the MAPK-signaling pathway in cancer: overview. Phytochemistry Reviews. [Link]
-
Liu, M., et al. (2021). Effect of pulegone on the NLPR3 inflammasome during inflammatory activation of THP-1 cells. Experimental and Therapeutic Medicine. [Link]
-
Wang, C., et al. (2025). Ophiopogonin D from Ophiopogon japonicas-induced USP25 Activity to Reduce Ferroptosis of Macrophage in Acute Lung Injury by the Inhibition of Bound Rac1 and Nox1 Complex. The American Journal of Chinese Medicine. [Link]
-
Popescu, F. V., & Ichim, G. (2022). Sustained Incompatibility between MAPK Signaling and Pathogen Effectors. International Journal of Molecular Sciences. [Link]
Sources
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Anti‐inflammatory properties of ophioglonin derived from the fern Ophioglossum vulgatum L. via inactivating NF‐κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ophiopogonin D Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cytokine Elisa [bdbiosciences.com]
- 11. Cytokine Elisa [bdbiosciences.com]
- 12. novusbio.com [novusbio.com]
- 13. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 14. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | A high-throughput screening RT-qPCR assay for quantifying surrogate markers of immunity from PBMCs [frontiersin.org]
- 16. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Ophiopogonin A Solubility for In Vitro Studies
Welcome to the technical support guide for Ophiopogonin A (O-A), a steroidal saponin with significant research interest. This document provides in-depth guidance for researchers, scientists, and drug development professionals to overcome solubility challenges encountered during in vitro experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a steroidal saponin isolated from the tubers of Ophiopogon japonicus.[1][2] Like many natural products, particularly saponins, O-A has a complex structure that results in poor aqueous solubility. This poses a significant challenge for in vitro studies, as achieving a homogenous and biologically relevant concentration in aqueous cell culture media is crucial for obtaining accurate and reproducible results. Insufficient solubility can lead to compound precipitation, resulting in inaccurate dosing and misleading experimental outcomes.[3]
Q2: What are the generally recommended solvents for creating this compound stock solutions?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[4][5][6] DMSO is the most commonly used solvent for preparing high-concentration stock solutions for in vitro assays due to its high solubilizing power for a wide range of compounds.[4][6][7]
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
To avoid solvent-induced cytotoxicity and off-target effects, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5% (v/v), and ideally at 0.1% or lower.[3] It is essential to run a vehicle control (media with the same final DMSO concentration as the experimental wells) to account for any effects of the solvent on the cells.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you might encounter when preparing this compound solutions for your in vitro experiments.
Issue 1: Precipitation is observed after diluting the DMSO stock solution into aqueous cell culture medium.
-
Causality: This is a common issue known as "crashing out." When a concentrated DMSO stock of a hydrophobic compound like this compound is rapidly diluted into an aqueous environment, the compound's solubility can drastically decrease, leading to the formation of a precipitate.[3]
-
Troubleshooting Steps:
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock in a serum-free medium or phosphate-buffered saline (PBS) before adding it to the final assay medium. This gradual decrease in solvent concentration can help prevent precipitation.[3]
-
Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Vortexing/Mixing: Ensure thorough and immediate mixing after adding the compound to the medium. However, avoid vigorous vortexing that could cause protein denaturation in media containing serum.
-
Visual Confirmation: After preparing the final working solution, visually inspect it under a microscope for any signs of precipitation before adding it to your cells.[3]
-
Issue 2: Low or inconsistent bioactivity is observed in in vitro assays.
-
Causality: This could be a direct consequence of poor solubility. If this compound precipitates in the culture medium, the actual concentration exposed to the cells will be lower and more variable than the intended concentration.[3] Additionally, the compound might bind to proteins in the serum of the cell culture medium, reducing its free and active concentration.[3]
-
Troubleshooting Steps:
-
Solubility Enhancement Techniques: Consider using a formulation strategy to improve the aqueous solubility of this compound. Options include the use of cyclodextrins or non-ionic surfactants.[8][9] (See detailed protocols below).
-
Concentration Range: Test a broad range of this compound concentrations to determine the effective range where solubility is not a limiting factor.[3]
-
Serum-Free Conditions: If experimentally feasible, consider conducting initial experiments in serum-free or low-serum media to minimize protein binding. Be aware that this can affect cell health and response.
-
Compound Stability: Assess the stability of this compound in your specific cell culture medium over the time course of your experiment, as degradation can also lead to a loss of activity.[3]
-
Issue 3: High background cytotoxicity is observed, even at low this compound concentrations.
-
Causality: While this compound itself may have cytotoxic effects at higher concentrations, unexpected toxicity at low concentrations could be due to the formation of aggregates or precipitates that are phagocytosed by cells, leading to physical stress and cell death. It could also be related to the solvent vehicle.
-
Troubleshooting Steps:
-
Vehicle Control: Always include a vehicle control with the highest concentration of DMSO (or other solvent) used in your experiment to rule out solvent toxicity.
-
Solubility Confirmation: Ensure that the compound is fully dissolved at the tested concentrations. Use the visual inspection method mentioned above.
-
Dose-Response Curve: Perform a careful dose-response experiment to distinguish between compound-specific cytotoxicity and artifacts from poor solubility.
-
Experimental Protocols for Solubility Enhancement
For challenging in vitro systems where standard DMSO dilution is insufficient, the following advanced formulation strategies can be employed.
Protocol 1: Using Cyclodextrins for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[8][10][11][12][13] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common choice for this purpose.
Objective: To prepare a clear, aqueous stock solution of this compound using SBE-β-CD.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile saline solution (0.9% NaCl) or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Step-by-Step Methodology:
-
Prepare a High-Concentration DMSO Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-20 mM). Ensure it is fully dissolved, using gentle warming or sonication if necessary.[14]
-
Prepare the Cyclodextrin Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline or serum-free cell culture medium.
-
Complexation:
-
Take 900 µL of the 20% SBE-β-CD solution.
-
Add 100 µL of the concentrated this compound DMSO stock solution to the SBE-β-CD solution.[14]
-
This results in a 10% DMSO co-solvent system.
-
-
Mixing: Vortex the mixture thoroughly for 2-5 minutes to facilitate the formation of the inclusion complex. The solution should be clear.
-
Final Dilution: This this compound-cyclodextrin complex solution can now be further diluted into your complete cell culture medium to achieve the desired final concentrations.
A similar protocol can be followed using other co-solvents and surfactants. For instance, a formulation with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to be effective for similar compounds.[14]
Protocol 2: Using Non-Ionic Surfactants
Non-ionic surfactants like Tween-80 or Pluronic F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[15][16][17]
Objective: To prepare a micellar solution of this compound.
Materials:
-
This compound powder
-
DMSO
-
Tween-80 or Pluronic F-68
-
Sterile PBS or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Step-by-Step Methodology:
-
Prepare a High-Concentration DMSO Stock: As in the previous protocol, prepare a concentrated stock of this compound in 100% DMSO.
-
Prepare Surfactant Stock: Prepare a 10% (v/v) stock solution of Tween-80 or a 1% (w/v) stock of Pluronic F-68 in sterile PBS.
-
Formulation:
-
In a sterile tube, combine your this compound DMSO stock with the surfactant stock and PBS/media. For example, to make a 1 mL working solution with a final concentration of 0.1% Tween-80 and 0.5% DMSO:
-
10 µL of 10% Tween-80 stock
-
5 µL of your concentrated this compound DMSO stock
-
985 µL of cell culture medium
-
-
-
Mixing: Vortex gently to ensure a homogenous solution.
-
Application: Use this working solution to treat your cells. Always include a vehicle control containing the same final concentrations of DMSO and surfactant.
Data Summary Table
| Compound | Solvent/System | Reported Solubility | Notes |
| Ophiopogonin D | DMSO | 30 mg/mL[18] | A related and commonly studied saponin. |
| Ethanol | 15 mg/mL[18] | Lower solubility compared to DMSO. | |
| Methanol | Soluble[4][6] | Qualitative data. | |
| Cixiophiopogon A | DMSO | 50 mg/mL[14] | Requires sonication. |
| H₂O | < 0.1 mg/mL (insoluble)[14] | Demonstrates poor aqueous solubility. | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL[14] | Demonstrates effective solubilization. | |
| Methylophiopogonanone A | DMSO | 100 mg/mL[7] | Requires sonication. |
Note: this compound specific solubility data is limited; data from structurally similar compounds from the same plant source are provided for reference.
Visual Workflow and Pathway Diagrams
Diagram 1: Decision-Making Workflow for this compound Solubilization
This diagram outlines the logical steps a researcher should take when encountering solubility issues with this compound.
Caption: Decision-making workflow for this compound solubilization.
Diagram 2: Mechanism of Cyclodextrin Inclusion Complex
This diagram illustrates the principle behind using cyclodextrins to enhance the solubility of hydrophobic molecules like this compound.
Sources
- 1. This compound | C41H64O13 | CID 46173858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ophiopogonin D' | C44H70O16 | CID 46173859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS:11054-24-3 | Manufacturer ChemFaces [chemfaces.com]
- 6. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective Complexation of Xylopinine: A Cyclodextrin-Assisted CE and NMR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches [mdpi.com]
- 12. Cyclodextrin complexation: influence on the solubility, stability, and cytotoxicity of camptothecin, an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Micellar solubilization of drugs. [sites.ualberta.ca]
- 16. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ophiopogonin D | CAS 945619-74-9 | Cayman Chemical | Biomol.com [biomol.com]
Optimizing Ophiopogonin A dosage for cell culture experiments
Technical Support Center: Ophiopogonin A
A Senior Application Scientist's Guide to Dosage Optimization in Cell Culture
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for utilizing this compound in cell culture experiments. As the biological effects of saponins are highly dependent on concentration, establishing an optimal dosage is the critical first step for generating reliable and reproducible data. This guide offers a structured approach, from fundamental principles to advanced troubleshooting, ensuring your experiments are built on a solid, validated foundation.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when beginning to work with this compound.
Q1: What is this compound, and what are its primary biological activities?
This compound is a steroidal saponin, a type of natural glycoside, isolated from the tuberous roots of Ophiopogon japonicus.[1] This plant has a long history in traditional Chinese medicine for treating conditions related to inflammation.[2][3] Modern research has identified that the bioactive compounds, including this compound and its more extensively studied relative, Ophiopogonin D, possess a range of pharmacological effects, including:
-
Anti-inflammatory properties : By inhibiting key signaling pathways like NF-κB and MAPK.[2][4]
-
Anti-cancer activity : Through inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting tumor cell proliferation and metastasis in various cancer cell lines.[5][6][7]
-
Neuroprotective effects : By mitigating neuronal apoptosis, oxidative stress, and inflammatory responses in models of neurological damage.[8]
-
Cardiovascular protection : Demonstrating protective effects in models of cardiac injury.[6]
Q2: How should I prepare a stock solution of this compound to avoid solubility issues?
Poor aqueous solubility is a primary challenge with steroidal saponins. This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), methanol, and ethanol.[6][9] Precipitation upon dilution in aqueous cell culture media is a common problem that can lead to inconsistent results.[10]
Recommended Stock Solution Protocol:
-
Primary Solvent : Use high-purity, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved by gentle vortexing or brief sonication.
-
Storage : Store the DMSO stock solution in small, single-use aliquots in tightly sealed vials at -80°C to minimize degradation from repeated freeze-thaw cycles.[11] While the solid powder is stable for up to 24 months at -20°C, solutions are less stable and should ideally be used within a few weeks.[11]
-
Final DMSO Concentration : Critically, ensure the final concentration of DMSO in your cell culture medium remains below 0.5% (v/v), and ideally below 0.1%, as higher concentrations can induce cytotoxicity or off-target effects.[12][13] Always include a vehicle control (media with the same final DMSO concentration as your highest treatment dose) in your experiments.
Q3: What is a sensible starting concentration range for my initial experiments?
The effective concentration of this compound is highly cell-type dependent.[14] Based on published data for related ophiopogonins, a broad dose-response experiment is recommended as the first step. A sensible range to screen is typically from 0.1 µM to 100 µM .[12]
Studies on Ophiopogonin D, a close structural analog, show significant biological effects in the 10-80 µM range in various cancer cell lines.[13][15][16] For instance, significant inhibition of cell viability in HCT116 colon cancer cells was observed starting at 10 µM.[15]
Q4: What is the primary mechanism of action for this compound?
Ophiopogonins are multi-targeted molecules.[17] Their biological effects are primarily attributed to the modulation of key intracellular signaling pathways that regulate inflammation, cell survival, and proliferation. The most frequently implicated pathways include:
-
NF-κB/MAPK Pathway : Ophiopogonins have been shown to inhibit the activation of NF-κB and MAPKs (such as JNK and ERK), which are central regulators of inflammatory gene expression.[2][4] This inhibition leads to a downstream reduction in pro-inflammatory mediators like IL-1β, IL-6, and TNF-α.[2][6]
-
STAT3 Pathway : In several non-small cell lung carcinoma (NSCLC) models, Ophiopogonin D was found to suppress the activation of STAT3, a key transcription factor involved in cell proliferation and survival.[6][17]
-
PI3K/AKT Pathway : Inhibition of the PI3K/AKT signaling cascade, which is crucial for cell growth and survival, has also been reported as a mechanism for the anti-cancer effects of ophiopogonins.[6][18]
Core Protocol: Determining Optimal Dosage via Cell Viability Assay
The most crucial initial experiment is to determine the dose-dependent effect of this compound on the viability of your specific cell line. This allows for the calculation of an IC50 (half-maximal inhibitory concentration), which informs the dosage for all subsequent functional assays. The following is a self-validating protocol for an MTT or CCK-8 assay.
Experimental Workflow for Dosage Determination
Caption: Workflow for determining the IC50 of this compound.
Step-by-Step Methodology
-
Cell Seeding : Seed your cells into a 96-well plate at a predetermined optimal density. Allow them to adhere and enter the logarithmic growth phase (typically 18-24 hours).
-
Causality: Seeding density is critical. Too few cells may lead to poor signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
-
-
Preparation of Working Solutions : On the day of treatment, prepare serial dilutions of your this compound stock solution in pre-warmed (37°C) complete culture medium.
-
Expert Tip: To avoid precipitation, perform a 2-step dilution. First, dilute the DMSO stock into a small volume of serum-free medium. Then, add this intermediate dilution to the final volume of complete (serum-containing) medium. Add the compound to the medium dropwise while gently vortexing.
-
-
Treatment : Carefully remove the old medium from the cells and replace it with 100 µL of medium containing the various concentrations of this compound. Include the following controls:
-
Untreated Control : Cells in medium only.
-
Vehicle Control : Cells in medium containing the highest concentration of DMSO used in the treatment groups. This is essential to confirm that the solvent itself is not causing toxicity.
-
-
Incubation : Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours). The duration should be based on your cell line's doubling time and the expected mechanism of action.
-
Viability Assessment (CCK-8 Example) :
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the absorbance of a blank well (medium + CCK-8 only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.
-
Plot % Viability against the log of this compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
-
Troubleshooting Guide
| Problem Statement | Possible Cause(s) & Explanation | Recommended Troubleshooting Steps |
| "My compound precipitates when added to the culture medium." | Aqueous Insolubility : This is the most common issue. The compound "crashes out" when the organic solvent (DMSO) is diluted past a critical point in the aqueous medium.[10] | 1. Reduce Final Concentration : Your desired concentration may exceed the solubility limit. 2. Optimize Dilution : Use the 2-step dilution method described in the protocol above. Always add the compound to the medium, not the other way around. 3. Pre-warm Medium : Always use medium pre-warmed to 37°C. |
| "I'm seeing high cytotoxicity even at very low concentrations." | 1. High Cell Line Sensitivity : Some cell lines are inherently more sensitive.[14] 2. Solvent Toxicity : The final DMSO concentration may be too high for your specific cells. 3. Compound Purity : Impurities or related isomers (e.g., Ophiopogonin D') can have different and more potent cytotoxic profiles.[14] | 1. Perform a Dose-Response Test : Start from a much lower concentration (e.g., nanomolar range). 2. Verify Vehicle Control : Ensure that cells treated with the vehicle control show >95% viability compared to untreated cells. 3. Confirm Purity : Use a high-purity (>98%) source for your compound. |
| "My results are inconsistent between experiments." | 1. Stock Solution Instability : Repeated freeze-thaw cycles can degrade the compound.[11] 2. Inconsistent Cell State : Using cells at different passage numbers or confluency levels can alter their response. 3. Precipitation : Inconsistent, fine precipitation may not be visible but can drastically alter the bioavailable concentration. | 1. Aliquot Stock Solution : Prepare and use single-use aliquots of your stock solution.[11] 2. Standardize Cell Culture : Use cells within a consistent, narrow range of passage numbers and seed them at the same confluency. 3. Visually Inspect : Before treating cells, hold the plate up to a light source to check for any visible precipitate in the wells. |
| "I am not observing any biological effect at any concentration." | 1. Inactive Compound : The compound may have degraded due to improper storage. 2. Insufficient Concentration/Time : The concentrations tested may be too low, or the incubation time too short to elicit a response. 3. Inappropriate Model : The chosen cell line may not express the target pathway, or the compound may not be permeable to that cell type. | 1. Use a Positive Control : Test a known activator/inhibitor of your target pathway to validate the assay itself. 2. Expand Dose & Time : Test up to a higher concentration (e.g., 100-200 µM) and perform a time-course experiment (e.g., 6, 12, 24, 48 hours). 3. Literature Review : Confirm from published studies that your cell line is an appropriate model for the biological question you are asking. |
Reported Effective Concentrations of Ophiopogonins
The following table summarizes effective concentrations of Ophiopogonin D (a well-studied proxy for this compound) from various published studies to provide a starting reference point.
| Compound | Cell Line | Biological Effect | Effective Concentration / IC50 | Reference |
| Ophiopogonin D | HCT116 (Colon Cancer) | Inhibition of Cell Viability | Significant effect at 10-40 µM | [15] |
| Ophiopogonin D | AMC-HN-8 (Laryngocarcinoma) | Cytotoxicity / Apoptosis Induction | 12.5 - 50 µmol/l | [16] |
| Ophiopogonin D | MDA-MB-435 (Melanoma) | Inhibition of Cell Proliferation | IC50 not specified, effect shown | |
| Ophiopogonin D | MDA-MB-435 (Melanoma) | Inhibition of Cell Adhesion | 20 - 80 µM | |
| Ophiopogonin D | MCF-7 (Breast Cancer) | Decreased Cell Viability | Dose-dependent effect shown | [7] |
| Ophiopogonin D | PC12 (Neuronal-like) | Protection from OGD/R Injury | Pre-treatment with 10, 20, 40 µM | [8][19] |
| Ophiopogonin D | A549, H1975 (NSCLC) | STAT3 Inhibition / Apoptosis | 10 - 20 µM | [17] |
Visualizing the Mechanism: this compound and the NF-κB Pathway
To understand how this compound exerts its anti-inflammatory effects, it is useful to visualize its impact on a key signaling pathway. The NF-κB pathway is a central regulator of inflammation.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- This compound alleviates acute lung inflammation via NF-κB/... - Ingenta Connect. (URL: )
- Ophiopogonin D: A Technical Guide to its Neuroprotective Effects in Preliminary Studies - Benchchem. (URL: )
-
Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis - NIH. (URL: [Link])
-
Ophiopogonin D: review of pharmacological activity - PMC - PubMed Central. (URL: [Link])
-
Ophiopogonin D: review of pharmacological activity - Frontiers. (URL: [Link])
-
Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PubMed Central. (URL: [Link])
-
Ophiopogonin D from Ophiopogon japonicas-induced USP25 Activity to Reduce Ferroptosis of Macrophage in Acute Lung Injury by the Inhibition of Bound Rac1 and Nox1 Complex - ResearchGate. (URL: [Link])
-
Ophiopogonin-D suppresses MDA-MB-435 cell adhesion and invasion by inhibiting matrix metalloproteinase-9 - PubMed. (URL: [Link])
-
Ophiopogonin‑D suppresses MDA‑MB‑435 cell adhesion and invasion by inhibiting matrix metalloproteinase‑9 - ResearchGate. (URL: [Link])
-
Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - Frontiers. (URL: [Link])
-
Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC - NIH. (URL: [Link])
-
Novel steroidal saponins with cytotoxic activities from the roots of Ophiopogon japonicus (L. f.) Ker-Gawl - RSC Publishing. (URL: [Link])
-
Ophiopogonin D inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling - NIH. (URL: [Link])
-
Ophiopogonin D inhibits cell proliferation, causes cell cycle arrest at G2/M, and induces apoptosis in human breast carcinoma MCF-7 cells - Journal of Integrative Medicine. (URL: [Link])
-
Ophiopogonin D protects against cerebral ischemia–reperfusion injury in rats by inhibiting STAT3 phosphorylation - ResearchGate. (URL: [Link])
-
Anti-inflammatory homoisoflavonoids from the tuberous roots of Ophiopogon japonicus | Request PDF - ResearchGate. (URL: [Link])
-
Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - NIH. (URL: [Link])
-
Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - ResearchGate. (URL: [Link])
-
(PDF) Ophiopogonin D: review of pharmacological activity - ResearchGate. (URL: [Link])
-
(PDF) Ophiopogonin D improves pancreatic islet cell dedifferentiation to treat diabetes by regulating the GRP78/ROS/PDX1 signaling pathway - ResearchGate. (URL: [Link])
-
Quality Evaluation of Ophiopogonis Radix from Two Different Producing Areas - PMC. (URL: [Link])
-
Ophiopogonin‑D suppresses MDA‑MB‑435 cell adhesion and invasion by inhibiting matrix metalloproteinase‑9 - Spandidos Publications. (URL: [Link])
-
This compound promotes the expression of Nrf2 in vivo and in vitro.... - ResearchGate. (URL: [Link])
Sources
- 1. Ophiopogonin-D suppresses MDA-MB-435 cell adhesion and invasion by inhibiting matrix metalloproteinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jcimjournal.com [jcimjournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | CAS:11054-24-3 | Manufacturer ChemFaces [chemfaces.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ophiopogonin D inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 19. researchgate.net [researchgate.net]
Overcoming poor bioavailability of Ophiopogonin A in animal models
Welcome to the technical support guide for researchers working with Ophiopogonin A (and related saponins). This resource is designed to provide in-depth, field-proven insights and troubleshooting strategies to address the primary challenge in preclinical development: overcoming the compound's inherently poor oral bioavailability in animal models. Our goal is to move beyond basic protocols and explain the causality behind experimental choices, enabling you to design more robust and successful studies.
Section 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses foundational questions regarding the challenges of working with this compound.
Q1: What is this compound, and why is its poor bioavailability a critical issue?
This compound is a steroidal saponin derived from the tuberous roots of Ophiopogon japonicus (Maidong), a plant used extensively in traditional medicine.[1] It exhibits a wide range of promising pharmacological activities, including cardioprotective, anti-inflammatory, and anti-cancer effects.[1][2][3] However, its progression from a promising compound to a viable therapeutic is severely hampered by its low oral bioavailability. In animal studies, this translates to:
-
Low and variable plasma concentrations, making it difficult to establish clear dose-response relationships.
-
The need for excessively high oral doses, which can introduce confounding toxicity and is not translatable to clinical settings.
-
Inconclusive or non-reproducible results in efficacy studies, as the compound may not reach the target tissue in sufficient concentrations.
Understanding and overcoming this barrier is the most critical step in the preclinical evaluation of this compound.
Q2: What are the primary biological barriers limiting the oral bioavailability of this compound?
The poor oral bioavailability of this compound is a multifactorial problem, characteristic of many saponins.[4][5] The key barriers include:
-
Low Membrane Permeability: Saponins like this compound are often categorized as Biopharmaceutics Classification System (BCS) Class III drugs, meaning they have high solubility but low permeability across the intestinal epithelium.[6]
-
Gastrointestinal (GI) Instability: The glycosidic linkages in saponins can be susceptible to hydrolysis in the acidic environment of the stomach.[5]
-
Metabolism by Gut Microbiota: The gut microbiome can extensively metabolize Ophiopogonins, cleaving sugar moieties to produce aglycones like ruscogenin and diosgenin.[7] While these metabolites may be bioactive, this process alters the parent compound's concentration and absorption profile.
-
Efflux Transporter Activity: this compound may be a substrate for efflux pumps like P-glycoprotein (P-gp) in the intestinal wall. These transporters actively pump the absorbed drug back into the intestinal lumen, significantly reducing its net absorption.[5]
-
Rapid Systemic Clearance: Pharmacokinetic studies in rats following intravenous (IV) administration of a related compound, Ophiopogonin D, showed a very short terminal half-life of approximately 17 minutes, indicating rapid elimination from the body.[8][9][10]
Caption: Biological barriers limiting this compound oral bioavailability.
Section 2: Troubleshooting Guide - Low Plasma Concentrations
Scenario: "My pharmacokinetic study shows unexpectedly low, variable, or undetectable plasma levels of this compound after oral administration. What are the likely causes and how can I fix them?"
This is the most common issue researchers face. The solution almost always lies in moving beyond simple aqueous suspensions and employing an advanced formulation strategy.
Q3: My current formulation is this compound in a simple vehicle (e.g., water with 0.5% CMC). Why isn't this working?
A simple aqueous suspension fails to address any of the biological barriers previously mentioned. The compound is exposed to stomach acid, is poorly permeable, and is subject to efflux and metabolism. To obtain meaningful pharmacokinetic data, you must use a formulation designed to protect the drug and enhance its absorption.
Q4: How can nanoformulations improve the bioavailability of this compound?
Nanoformulations are the most effective and widely published strategy for enhancing the bioavailability of poorly absorbed compounds.[11][12][13] By encapsulating this compound, these systems can:
-
Protect from Degradation: The nanocarrier shields the drug from the harsh acidic and enzymatic environment of the GI tract.
-
Improve Solubility & Dissolution: While this compound is water-soluble, nanoformulations keep it in a solubilized state, preventing precipitation and maximizing the concentration gradient for absorption.
-
Enhance Permeability: Nanoparticles can cross the epithelial barrier via various mechanisms, including paracellular (between cells) and transcellular (through cells) pathways, bypassing the limitations of passive diffusion.
-
Inhibit Efflux Pumps: Some nanoparticle components (e.g., certain surfactants) can inhibit the function of P-gp efflux pumps, thereby increasing intracellular drug concentration.[14]
Recommended Nanoformulations:
| Formulation Strategy | Mechanism of Action | Expected Outcome on Bioavailability | Key Considerations |
| Nanoemulsions | Encapsulates drug in tiny oil droplets, protecting it and facilitating absorption through lymphatic pathways.[15] | High Increase | Requires careful selection of oils and surfactants. Can be scaled up. |
| Proliposomes | Dry powder that forms liposomes upon hydration in the GI tract. Excellent biocompatibility.[6][16] | Significant Increase (2-3 fold reported for similar saponins)[6] | Preparation can be complex (e.g., spray drying). |
| Solid Lipid Nanoparticles (SLNs) | Uses solid lipids to form a stable nanoparticle core. Offers controlled release.[14] | Moderate to High Increase | Potential for drug expulsion during storage; requires stability testing. |
| Polymeric Nanoparticles | Uses biodegradable polymers (e.g., PLGA, Chitosan) for encapsulation and targeted delivery.[17] | Variable; Potentially Very High | Can be tailored for specific release profiles. Biocompatibility of polymers must be verified. |
Q5: Should I consider co-administering absorption enhancers?
Yes, this is a valid and powerful strategy, often used in conjunction with a protective formulation. Absorption enhancers are compounds that transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing paracellular drug transport.
A key example is sodium caprate . Studies on Ophiopogon japonicus polysaccharides (OJP) showed that co-formulation with sodium caprate in an erodible matrix increased bioavailability by up to 20.8-fold compared to formulations without it.[18]
Causality: The effectiveness of this approach depends on the controlled release of both the drug and the enhancer at the same site in the intestine. A rapid release can lead to dilution and a short residence time, while a slow release may not achieve the necessary concentration to open the tight junctions.[18] Therefore, a matrix tablet or a multi-particulate system designed for synchronized release is recommended.
Q6: How does the gut microbiota impact my results, and can I modulate it?
The gut microbiota plays a dual role. It metabolizes this compound into potentially absorbable aglycones, but this process is highly variable between animals.[7] Recent research shows that co-administering prebiotics, such as Ophiopogon polysaccharides, can promote the growth of beneficial bacteria (Bifidobacterium, Lactobacillus) that produce the glycosidases needed for this conversion.[7] This can lead to a more consistent and potentially enhanced absorption of the active metabolites.
Experimental Tip: If you suspect microbial metabolism is a key factor, consider including a study arm where animals are pre-treated with a broad-spectrum antibiotic cocktail to deplete the gut microbiota. A significant reduction in plasma levels of metabolites in this group would confirm the role of the microbiome.
Section 3: Advanced Protocols & Methodologies
The following protocols are provided as a validated starting point. As a Senior Application Scientist, I must emphasize that you should always perform initial optimization and full characterization of your specific formulation.
Protocol 1: Preparation of an this compound Nanoemulsion for Oral Gavage
This protocol is adapted from methodologies used for poorly soluble natural products and Ophiopogonin D adjuvants.[14][15]
Objective: To create a stable oil-in-water (o/w) nanoemulsion with a particle size < 200 nm for enhanced oral absorption.
Materials:
-
This compound
-
Oil Phase: Medium-chain triglycerides (MCT oil, e.g., Capryol™ 90)
-
Surfactant: Polysorbate 80 (Tween® 80)
-
Co-surfactant: Propylene glycol or Transcutol® HP
-
Aqueous Phase: Deionized water
-
High-shear homogenizer and/or probe sonicator
Step-by-Step Methodology:
-
Preparation of Oil Phase:
-
Accurately weigh the required amount of this compound.
-
Dissolve it in the co-surfactant (e.g., Transcutol® HP) with gentle warming (40-50°C) and vortexing until fully dissolved.
-
Add the MCT oil and the surfactant (Tween® 80) to this mixture. Continue to mix at 40-50°C until a clear, homogenous oil phase is obtained. This step is critical for ensuring the drug is fully solubilized before emulsification.
-
-
Preparation of Aqueous Phase:
-
Heat the deionized water to the same temperature as the oil phase (40-50°C). Matching the temperatures prevents precipitation upon mixing.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while stirring continuously.
-
Immediately subject the resulting coarse emulsion to high-energy emulsification.
-
Option A (Homogenization): Process using a high-shear homogenizer at 10,000-15,000 rpm for 10 minutes.
-
Option B (Sonication): Process using a probe sonicator. Use pulsed cycles (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes in an ice bath to prevent overheating.
-
-
-
Characterization (Self-Validation System):
-
Particle Size & Polydispersity Index (PDI): Analyze the nanoemulsion using Dynamic Light Scattering (DLS). Target: Particle size < 200 nm, PDI < 0.3 for a homogenous system.
-
Zeta Potential: Measure to assess the stability of the emulsion. Target: A value of ±30 mV is generally considered stable.
-
Encapsulation Efficiency (EE%): Separate the free drug from the nanoemulsion using ultra-centrifugation. Quantify the drug in the supernatant and use the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
Storage: Store the validated nanoemulsion at 4°C. Check for any signs of instability (e.g., phase separation, creaming) before each use.
Protocol 2: In Vivo Pharmacokinetic Study Design in Rats
Objective: To determine the plasma concentration-time profile of this compound following oral administration of a novel formulation compared to a control.
Animals & Housing:
-
Species: Male Sprague-Dawley rats (200-250 g).
-
Housing: Controlled environment (12h light/dark cycle, 22±2°C) with standard chow and water ad libitum.
-
Acclimatization: Allow animals to acclimate for at least 7 days before the experiment.
Experimental Workflow:
Caption: Workflow for a preclinical pharmacokinetic study.
Methodology:
-
Fasting: Fast rats overnight (12-18 hours) prior to dosing to minimize food-related variability in absorption.[14] Ensure free access to water.
-
Grouping: Randomly divide rats into groups (n=6 per group is standard for statistical power).
-
Group 1: Control (e.g., this compound aqueous suspension)
-
Group 2: Test Formulation (e.g., this compound nanoemulsion)
-
-
Administration: Accurately weigh each animal and administer the formulation via oral gavage. The volume should be consistent (e.g., 5 mL/kg).
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or jugular vein into heparinized tubes at predetermined time points. A typical schedule would be: 0 (pre-dose), 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, and 24h.
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. Transfer the plasma to a new, labeled tube and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound (and any key metabolites) in the plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[8][19]
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve). The relative bioavailability (F%) of your test formulation can be calculated as: F% = (AUC_test / AUC_control) x 100
Section 4: Data Interpretation & Advanced Insights
Q7: My pharmacokinetic data shows high inter-animal variability. How can I reduce this?
High variability is a common frustration and can mask the true effect of your formulation.
Possible Causes & Solutions:
-
Inconsistent Formulation: Ensure your formulation is homogenous. For emulsions or suspensions, mix thoroughly before drawing each dose. Perform DLS on your nanoformulation before administration to confirm consistency.
-
Improper Gavage Technique: Inaccurate dosing or accidental administration into the lungs can cause extreme variability. Ensure all personnel are properly trained.
-
Physiological Differences: Use animals from a single, reputable supplier that are matched for age and weight. The overnight fasting step is crucial for standardizing the GI environment.[14]
Q8: I observed a second absorption peak in my PK curve. What does this mean?
A double-peak phenomenon is often observed for saponins and can be attributed to:
-
Enterohepatic Recirculation: The drug is absorbed, metabolized in the liver, excreted into the bile, and then reabsorbed from the intestine.
-
Delayed Colonic Absorption: The parent drug or a metabolite produced by gut microbiota in the colon is absorbed later in the GI tract. A study on ginseng saponins noted a second absorption peak, which is a related class of compounds.[16]
This is not necessarily a problem but an important mechanistic insight. It suggests that formulation strategies targeting the colon could be a viable future direction.
Pharmacokinetic Data Summary
The following table summarizes known pharmacokinetic data for Ophiopogonin D, a closely related compound, which underscores the bioavailability challenge. Note the significant lack of public data for the oral administration of the pure compound.
Table: Pharmacokinetic Parameters of Ophiopogonin D in Rats
| Parameter | Intravenous (IV) Administration[8][9][19] | Oral Administration (Aqueous Suspension) | Oral Administration (Advanced Formulation) |
| Dose | 77.0 µg/kg | Not Reported | Not Reported |
| Cmax | Not Applicable | Not Reported (Expected to be very low) | Goal: Significantly higher than suspension |
| Tmax | Not Applicable | Not Reported | Goal: Typically 1-4 hours |
| AUC | Not Reported | Not Reported (Expected to be very low) | Goal: Manifold increase over suspension |
| Clearance (CL) | 0.024 ± 0.010 L/min/kg | - | - |
| Terminal Half-life (t½) | 17.29 ± 1.70 min | - | Goal: Prolonged half-life |
| Absolute Bioavailability (F) | 100% (by definition) | Not Reported (Anticipated to be <5%) | Primary endpoint for improvement |
References
-
Advancements and challenges in pharmacokinetic and pharmacodynamic research on the traditional Chinese medicine saponins: a comprehensive review. (2024). PubMed Central. Available at: [Link]
-
Nguyen, V. K., Giang, V. T. T., & Homma, S. (2024). Overview of Methods to Enhance the Oral Bioavailability of Saponins in Panax notoginseng (Burk.) F. H. Chen. VNU Journal of Science: Medical and Pharmaceutical Sciences, 40(3). Available at: [Link]
-
The methods to improve the oral bioavailability of ginsenosides and the underlying mechanisms. (n.d.). ResearchGate. Available at: [Link]
-
Improvement of Oral Availability of Ginseng Fruit Saponins by a Proliposome Delivery System Containing Sodium Deoxycholate. (2016). PubMed. Available at: [Link]
-
Cui, F., et al. (2016). Improvement of oral availability of ginseng fruit saponins by a proliposome delivery system containing sodium deoxycholate. Saudi Journal of Biological Sciences, 23(1), 197-205. Available at: [Link]
-
Modern research progress on extraction and purification, pharmacological activity, toxicology, pharmacokinetics and carrier new dosage forms of ophiopogonin. (2024). ResearchGate. Available at: [Link]
-
Zhang, X., et al. (2019). Ophiopogon Polysaccharide Promotes the In Vitro Metabolism of Ophiopogonins by Human Gut Microbiota. Molecules, 24(16), 2907. Available at: [Link]
-
Injectable long-acting systems for Radix Ophiopogonis polysaccharide based on mono-PEGylation and in situ formation of a PLGA depot. (2014). DovePress. Available at: [Link]
-
Xia, C. H., et al. (2008). Quantitative determination of ophiopogonin d by liquid chromatography/electrospray ionization mass spectrometry and its pharmacokinetics in rat. Journal of chromatographic science, 46(7), 627-632. Available at: [Link]
-
Chen, K. Q., et al. (2024). Ophiopogonin D: review of pharmacological activity. Frontiers in Pharmacology, 15, 1401627. Available at: [Link]
-
Chen, K. Q., et al. (2024). Ophiopogonin D: review of pharmacological activity. Frontiers in Pharmacology. Available at: [Link]
-
Delivery of polysaccharides from Ophiopogon japonicus (OJPs) using OJPs/chitosan/whey protein co-assembled nanoparticles to treat defective intestinal epithelial tight junction barrier. (2020). PubMed. Available at: [Link]
-
Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols. (2020). PubMed. Available at: [Link]
-
Release-controlling absorption enhancement of enterally administered Ophiopogon japonicus polysaccharide by sodium caprate in rats. (2006). PubMed. Available at: [Link]
-
Tong, W., et al. (2018). An immunopotentiator, ophiopogonin D, encapsulated in a nanoemulsion as a robust adjuvant to improve vaccine efficacy. Acta biomaterialia, 79, 231-243. Available at: [Link]
-
Ophiopogonin D: review of pharmacological activity. (2024). ResearchGate. Available at: [Link]
-
Ophiopogonin D: A New Herbal Agent Against Osteoporosis. (2015). PubMed. Available at: [Link]
-
Xu, W., et al. (2020). Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols. Molecules, 25(20), 4613. Available at: [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). MDPI. Available at: [Link]
-
Ophiopogonin D: review of pharmacological activity. (2024). Frontiers Media S.A.. Available at: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). ISRN Pharmaceutics. Available at: [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). PubMed Central. Available at: [Link]
-
Quality Evaluation of Ophiopogonis Radix from Two Different Producing Areas. (2019). MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ophiopogonin D: A new herbal agent against osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advancements and challenges in pharmacokinetic and pharmacodynamic research on the traditional Chinese medicine saponins: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Methods to Enhance the Oral Bioavailability of Saponins in Panax notoginseng (Burk.) F. H. Chen | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 6. Improvement of oral availability of ginseng fruit saponins by a proliposome delivery system containing sodium deoxycholate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ophiopogon Polysaccharide Promotes the In Vitro Metabolism of Ophiopogonins by Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative determination of ophiopogonin d by liquid chromatography/electrospray ionization mass spectrometry and its pharmacokinetics in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 11. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. An immunopotentiator, ophiopogonin D, encapsulated in a nanoemulsion as a robust adjuvant to improve vaccine efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improvement of oral availability of ginseng fruit saponins by a proliposome delivery system containing sodium deoxycholate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Delivery of polysaccharides from Ophiopogon japonicus (OJPs) using OJPs/chitosan/whey protein co-assembled nanoparticles to treat defective intestinal epithelial tight junction barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Release-controlling absorption enhancement of enterally administered Ophiopogon japonicus polysaccharide by sodium caprate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of Ophiopogonin A in Cellular Models
Here is the technical support center for minimizing off-target effects of Ophiopogonin A in cellular models.
A Note on this compound and its Analogs: While the focus of this guide is this compound, a significant body of research has been conducted on its close structural analog, Ophiopogonin D (OP-D).[1][2][3][4] Ophiopogonins are steroidal saponins isolated from the tuber of Ophiopogon japonicus.[1][2] Due to the extensive characterization of OP-D and its similar molecular structure, it will be used as a primary example throughout this guide to illustrate key concepts and mechanisms. The principles and methodologies discussed are broadly applicable to this compound and other saponins used in cellular research.
Introduction: The Challenge of Specificity with Ophiopogonins
Ophiopogonins, including this compound and its analogs like Ophiopogonin D, are natural compounds with a wide range of reported pharmacological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects.[2][3] These effects are attributed to their ability to modulate multiple signaling pathways. However, this multi-targeted nature, while potentially beneficial therapeutically, presents a significant challenge in a research setting.[5] Distinguishing the desired "on-target" effect from unintended "off-target" effects is crucial for the correct interpretation of experimental data.[6]
Off-target effects occur when a compound interacts with cellular components other than its intended biological target, which can lead to misleading results, cytotoxicity, or confounding phenotypes.[6][7] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive resource for understanding, identifying, and minimizing the off-target effects of this compound and its analogs in cellular models.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Question 1: I'm observing significant cytotoxicity in my cell line at concentrations where I expect to see a specific biological effect. What could be the cause, and what are my next steps?
Answer: High cytotoxicity is a common issue when working with saponins like this compound, which can permeabilize cell membranes at higher concentrations. The observed cytotoxicity could be an off-target effect unrelated to your intended target.
Here’s a systematic approach to troubleshoot this:
-
Determine the Cytotoxic Concentration Range: The first step is to quantify the cytotoxicity of this compound in your specific cell line. An LDH or MTT assay can establish the concentration range that is non-toxic to your cells. It is crucial to use cells that are healthy and within a consistent passage number range for reproducible results.[8]
-
Use a Lower Concentration and/or Shorter Incubation Time: Once you have determined the cytotoxic threshold, try using a lower concentration of this compound or reducing the incubation time in your experiments. This can help to minimize off-target effects that may be contributing to cell death.[6]
-
Assess Compound Stability: It's also important to consider the stability of this compound in your cell culture medium over the course of your experiment. Degradation of the compound could lead to inconsistent results.
-
Consider Cell-Type Specificity: The cytotoxic effects of a compound can vary between different cell lines. If possible, test this compound in a different cell line to determine if the observed cytotoxicity is a general or cell-type-specific phenomenon.
Question 2: The phenotype I'm observing in my cells doesn't align with the known function of this compound's intended target. How can I determine if this is due to an off-target effect?
Answer: This is a strong indication of potential off-target activity. The observed phenotype could be a result of this compound interacting with one or more unintended proteins.
Here are the recommended steps to investigate this:
-
Confirm Target Engagement: It is essential to verify that this compound is binding to its intended target in your cellular model at the effective concentration. A target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), can confirm this.
-
Genetic Validation of the Target: Use a genetic approach, like siRNA or CRISPR-Cas9, to knock down or knock out the intended target protein.[7][9] If the phenotype persists even in the absence of the target protein, it is likely due to an off-target effect of this compound.
-
Proteomic Profiling for Off-Target Identification: To identify potential off-target proteins, you can perform proteomic profiling experiments. Techniques like affinity purification-mass spectrometry (AP-MS) or drug-treated metabolomics can help identify proteins that interact with this compound.[10]
Experimental Workflow for Investigating Off-Target Effects
Caption: Workflow for investigating and identifying off-target effects.
Question 3: What are the essential control experiments I should include to differentiate the on-target from off-target effects of this compound?
Answer: Rigorous controls are fundamental to confidently attribute an observed effect to the modulation of a specific target.
Here is a table summarizing essential controls:
| Control Type | Purpose | Experimental Example |
| Vehicle Control | To account for any effects of the solvent used to dissolve this compound. | Treat cells with the same concentration of DMSO or other solvent used for the this compound treatment. |
| Inactive Analog Control | To demonstrate that the observed effect is due to the specific chemical structure of this compound and not a general effect of the compound class. | If available, use a structurally similar but biologically inactive analog of this compound. |
| Positive Control | To ensure that the assay is working as expected and can detect the intended biological response. | Use a known activator or inhibitor of the target pathway to confirm that the cells respond appropriately. |
| Genetic Controls | To provide the most definitive evidence for on-target effects. | As mentioned previously, use cells with a knockdown or knockout of the intended target. The effect of this compound should be diminished or absent in these cells.[7] |
| Rescue Experiments | To confirm that the observed phenotype is due to the modulation of a specific pathway. | If this compound inhibits an enzyme, try to rescue the phenotype by adding the product of that enzyme to the cell culture medium. |
Frequently Asked Questions (FAQs)
Q1: What are the known signaling pathways affected by Ophiopogonins?
A1: Ophiopogonins, particularly Ophiopogonin D, have been shown to modulate a variety of signaling pathways, which contributes to their diverse pharmacological effects. These include:
-
NF-κB Signaling Pathway: Ophiopogonin D has been reported to inhibit the activation of the NF-κB pathway, which is a key mediator of inflammation.[1][2]
-
PI3K/Akt Signaling Pathway: This pathway is involved in cell survival, proliferation, and metabolism, and can be modulated by Ophiopogonin D.[2][11]
-
STAT3 Signaling Pathway: Ophiopogonin D has been shown to suppress STAT3 signaling, which is often dysregulated in cancer.[2][5][12]
-
AMPK/NF-κB Signaling Pathway: In the context of lung inflammation, Ophiopogonin D has been found to inhibit this pathway.[1][2]
-
Keap1/Nrf2/ARE Pathway: Ophiopogonin D can improve oxidative stress by activating this pathway.[13]
Signaling Pathways Modulated by Ophiopogonin D
Caption: Key signaling pathways modulated by Ophiopogonin D.
Q2: Are there any known off-targets for Ophiopogonins?
A2: While specific off-targets for this compound are not extensively documented, the broad range of biological activities suggests the potential for multiple cellular interactors. The promiscuity of natural products is a known phenomenon.[6] Identifying off-targets requires systematic investigation using the methods described in the troubleshooting section, such as proteomic profiling.
Q3: What are the best practices for preparing and storing this compound solutions for cell culture experiments?
A3: Proper handling of this compound is crucial for experimental reproducibility.
-
Solubility: Ophiopogonins are typically soluble in DMSO. Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh dilutions of this compound in cell culture medium for each experiment.
-
Adsorption to Plastics: Be aware that some small molecules can adsorb to plastic surfaces. Consider using low-protein-binding plates and tubes, especially when working with low concentrations of the compound.
Q4: How does the saponin nature of this compound affect its behavior in cellular assays?
A4: Saponins are glycosides that can have detergent-like properties at higher concentrations, leading to cell membrane permeabilization and subsequent cytotoxicity.[14] This is an important consideration when interpreting your results. An observed effect at a high concentration might be due to a non-specific disruption of cellular integrity rather than a specific interaction with a target protein. This is why it is critical to perform dose-response experiments and determine the non-toxic concentration range for your specific cell line.[8]
Key Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration Range using an MTT Assay
This protocol is adapted from standard MTT assay procedures.[15]
Materials:
-
Cells of interest
-
This compound
-
96-well clear-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
Procedure:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound to the cells. Include a vehicle-only control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Workflow for Off-Target Identification using Proteomic Profiling
This is a generalized workflow for identifying potential off-targets.
-
Compound Immobilization: Immobilize this compound or a close analog onto a solid support (e.g., beads) to create an affinity matrix.
-
Cell Lysate Preparation: Prepare a native cell lysate from the cell line of interest.
-
Affinity Purification: Incubate the cell lysate with the this compound-conjugated beads. Proteins that bind to this compound will be captured.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that were specifically enriched by the this compound bait compared to control beads.
-
Validation: Validate the identified potential off-targets using orthogonal methods, such as Western blotting or functional assays.
References
-
Chen, K. Q., Wang, S. Z., Li, J. Y., Lei, H. B., & Liu, X. (2024). Ophiopogonin D: review of pharmacological activity. Frontiers in Pharmacology, 15, 1373921. [Link]
-
Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Synapse. [Link]
-
Huang, K., et al. (2015). Ophiopogonin D: A New Herbal Agent Against Osteoporosis. Bone, 73, 115-124. [Link]
-
Pu, Z., et al. (2025, March 19). Ophiopogonin D from Ophiopogon japonicas-induced USP25 Activity to Reduce Ferroptosis of Macrophage in Acute Lung Injury by the Inhibition of Bound Rac1 and Nox1 Complex. The American Journal of Chinese Medicine. [Link]
-
Hou, Y., et al. (2022). Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis. Frontiers in Pharmacology, 13, 969695. [Link]
-
Dong, W., Dong, Q., & Ding, H. (2021). Ophiopogonin B induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma. Oncology Letters, 22(5), 793. [Link]
-
Xie, C., et al. (2012). Rapid identification of ophiopogonins and ophiopogonones in Ophiopogon japonicus extract with a practical technique of mass defect filtering based on high resolution mass spectrometry. Journal of Chromatography A, 1227, 142-152. [Link]
-
Mathur, A. (2007). In vitro Saponin Production in Plant Cell and Tissue Cultures. Medicinal Plant Biotechnology, 177-200. [Link]
-
Pu, Z., et al. (2024). Ophiopogonin D from Ophiopogon japonicas-induced USP25 Activity to Reduce Ferroptosis of Macrophage in Acute Lung Injury by the Inhibition of Bound Rac1 and Nox1 Complex. ResearchGate. [Link]
-
Wang, Y., et al. (2022). Identification of active compounds in Ophiopogonis Radix from different geographical origins by UPLC-Q/TOF-MS combined with GC-MS approaches. Frontiers in Pharmacology, 13, 938883. [Link]
-
Maharjan, B. (2018). Cell Viability Assay on Saponin-treated A431 Cells. protocols.io. [Link]
-
Li, M., et al. (2023). Ophiopogonin D improves oxidative stress and mitochondrial dysfunction in pancreatic β cells induced by hydrogen peroxide through Keap1/Nrf2/ARE pathway in diabetes mellitus. Chinese Journal of Physiology, 66(6), 494-502. [Link]
-
Amporndanai, K., et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis. Nature Communications, 14(1), 3378. [Link]
-
Xie, C., et al. (2012). Rapid identification of ophiopogonins and ophiopogonones in Ophiopogon japonicus extract with a practical technique of mass defect filtering based on high resolution mass spectrometry. ResearchGate. [Link]
-
Mathur, A. (2007). In vitro saponin production in plant cell and tissue cultures. CABI Digital Library. [Link]
-
Pu, Z., et al. (2025, March 19). Ophiopogonin D from Ophiopogon japonicas-induced USP25 Activity to Reduce Ferroptosis of Macrophage in Acute Lung Injury by the Inhibition of Bound Rac1 and Nox1 Complex. The American Journal of Chinese Medicine. [Link]
-
Lee, J. H., et al. (2018). Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma. Cancers, 10(11), 427. [Link]
-
Loke, M. S., & Lee, J. S. (2022). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. Molecular Therapy, 30(5), 1807-1818. [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
-
Avad, A., et al. (2011). In vitro Effects of Selected Saponins on the Production and Release of Lysozyme Activity of Human Monocytic and Epithelial Cell Lines. Journal of Biomedicine and Biotechnology, 2011, 291897. [Link]
-
Zhang, C., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology, 11, 1118239. [Link]
-
Thermo Fisher Scientific. (2021, October 12). The growing concern of off-target effects: How to measure and minimize off-target effects in your genome editing experiments [Video]. YouTube. [Link]
-
Chen, B., et al. (2024). Oligosaccharides of Ophiopogon japonicus ameliorate insulin resistance and glucolipid metabolism in HFD/STZ-induced T2DM rats and IR-HepG2 cells via activation of the IRS-1/PI3K/AKT/GSK-3β pathway. Journal of Functional Foods, 120, 106368. [Link]
-
Singh, A. (2022, August 26). How to prepare 0.2% Saponin for lysis of THP-1 derived macrophages? ResearchGate. [Link]
-
Keiser, M. J., et al. (2011). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. Pacific Symposium on Biocomputing, 51-62. [Link]
-
Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 773. [Link]
-
Chen, K. Q., et al. (2024). Ophiopogonin D: review of pharmacological activity. ResearchGate. [Link]
-
Chen, K. Q., et al. (2024). Ophiopogonin D: review of pharmacological activity. Frontiers in Pharmacology, 15, 1373921. [Link]
-
Ko, H. M., et al. (2022). Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2. Journal of Biomedical Science, 29(1), 93. [Link]
-
Lee, J. H., et al. (2018). Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma. Cancers, 10(11), 427. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 5. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. Cell Viability Assay on Saponin-treated A431 Cells [protocols.io]
- 9. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oligosaccharides of Ophiopogon japonicus ameliorate insulin resistance and glucolipid metabolism in HFD/STZ-induced T2DM rats and IR-HepG2 cells via activation of the IRS-1/PI3K/AKT/GSK-3β pathway [agris.fao.org]
- 12. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ophiopogonin D improves oxidative stress and mitochondrial dysfunction in pancreatic β cells induced by hydrogen peroxide through Keap1/Nrf2/ARE pathway in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro Effects of Selected Saponins on the Production and Release of Lysozyme Activity of Human Monocytic and Epithelial Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of commercial Ophiopogonin A
Welcome to the technical support center for Ophiopogonin A. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the batch-to-batch variability of commercial this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the consistency and reliability of your experimental results.
Introduction to this compound and Batch Variability
This compound is a C27 steroidal glycoside, a type of saponin, isolated from the tubers of Ophiopogon japonicus.[1][2] Like many natural products, this compound is susceptible to batch-to-batch variability, which can arise from differences in plant sourcing, extraction and purification methods, and storage conditions.[3][4][5] This variability can manifest as differences in purity, the presence of related isomers or impurities, and ultimately impact its observed biological activity in sensitive assays.[1][6][7] This guide provides a systematic approach to identifying and addressing these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a steroidal saponin with the molecular formula C41H64O13 and a molecular weight of approximately 764.9 g/mol .[2][8] It is structurally characterized by a steroidal aglycone linked to a sugar chain.[9][10] Due to its complex structure, it is typically supplied as a powder and is soluble in solvents like DMSO, methanol, and ethanol.[11]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound powder should be stored in a tightly sealed, light-resistant container at -20°C.[12] Solutions are less stable and should be freshly prepared. If short-term storage of a solution is necessary, it is recommended to store aliquots in tightly sealed vials at -80°C to minimize freeze-thaw cycles.[12]
Q3: My experimental results with a new batch of this compound are inconsistent with previous findings. What could be the cause?
A3: Inconsistent results are a common sign of batch-to-batch variability. This could be due to differences in the purity of the compound, the presence of co-eluting impurities, or even structural isomers that may have different biological activities. It is crucial to perform quality control checks on each new batch.
Q4: What immediate steps can I take if I suspect an issue with my this compound?
A4: Start with a visual inspection of the compound. It should be a white to off-white powder. Any discoloration or unusual texture could indicate degradation or impurity. Next, verify the solubility in the recommended solvent. Poor solubility might suggest an issue. For a more definitive assessment, proceed to the troubleshooting guide below.
Troubleshooting Guide: Assessing this compound Quality
This guide provides a tiered approach to troubleshooting issues related to this compound variability. It is recommended to follow these steps sequentially.
Tier 1: Preliminary Assessment
-
Visual Inspection and Solubility Check:
-
Rationale: Degradation or the presence of significant impurities can sometimes be visually apparent or affect solubility.
-
Procedure:
-
Examine the physical appearance of the this compound powder. Note any color changes (e.g., yellowing, browning) or clumping.
-
Attempt to dissolve a small, accurately weighed amount in a recommended solvent (e.g., DMSO, Methanol) at a standard concentration.[11] Observe if it dissolves completely or if any particulate matter remains.
-
-
-
Review Supplier's Certificate of Analysis (CoA):
-
Rationale: The CoA provides the supplier's quality control data for that specific batch. It's the first point of comparison.
-
Procedure:
-
Obtain the CoA for the specific batch of this compound .
-
Carefully review the stated purity (typically determined by HPLC), identity confirmation data (e.g., Mass Spectrometry, NMR), and any other provided specifications.
-
Compare this CoA with CoAs from previous batches that yielded expected results. Note any significant differences in purity or analytical data.
-
-
Tier 2: Chromatographic and Spectrometric Analysis
If preliminary checks are inconclusive, a more rigorous analytical approach is necessary. High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and identity of saponins like this compound.[13][[“]][15]
Workflow for Analytical Troubleshooting
Caption: Figure 1: Analytical Troubleshooting Workflow for this compound.
1. High-Performance Liquid Chromatography (HPLC) Analysis:
-
Rationale: HPLC separates components of a mixture, allowing for the quantification of this compound and the detection of impurities. Due to the lack of a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is often preferred for detection.[16][17][18]
-
Experimental Protocol: HPLC-ELSD
-
Sample Preparation:
-
Prepare a stock solution of your this compound batch in methanol at a known concentration (e.g., 1 mg/mL).
-
If available, prepare a similar stock solution of a trusted reference standard of this compound.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (adapted from literature): [15][17]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector: ELSD with drift tube temperature at 100°C and nitrogen gas flow at 3.0 L/min.
-
-
Data Analysis:
-
Compare the chromatogram of your current batch with that of the reference standard or a previous, reliable batch.
-
Look for:
-
A shift in the retention time of the main peak.
-
The presence of additional peaks, indicating impurities.
-
A lower-than-expected peak area for the main component, suggesting lower purity.
-
-
-
2. Mass Spectrometry (MS) Analysis:
-
Rationale: MS provides molecular weight information, which is crucial for confirming the identity of this compound and tentatively identifying impurities.[19][20][21] Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this purpose.[22][23]
-
Experimental Protocol: LC-MS
-
Sample Preparation: Same as for HPLC analysis.
-
LC-MS Conditions:
-
Utilize similar HPLC conditions as described above.
-
The eluent from the HPLC is directed into the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is commonly used for saponins.[16]
-
Analysis Mode: Both positive and negative ion modes can be informative.
-
-
Data Analysis:
-
Check for the presence of an ion corresponding to the expected mass of this compound ([M+H]+, [M+Na]+, or [M-H]-). The exact mass of this compound is 764.434692.[8]
-
Analyze the mass-to-charge ratio (m/z) of any significant impurity peaks to get clues about their identity.
-
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Rationale: NMR is the most powerful technique for unambiguous structural elucidation.[9] While it is a more complex and resource-intensive method, it can definitively confirm the structure of the main component and potentially identify the structures of major impurities.
-
Experimental Protocol: 1H and 13C NMR
-
Sample Preparation: Dissolve a sufficient amount of the this compound sample in a deuterated solvent (e.g., deuterated methanol, CD3OD).
-
Data Acquisition: Acquire 1H, 13C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.[24]
-
Data Analysis: Compare the obtained spectra with published data for this compound or a reference standard. Any significant differences in chemical shifts or coupling constants may indicate a different isomer or a related compound.
-
Data Summary Table for this compound Batches
| Parameter | Batch A (Expected) | Batch B (Problematic) | Notes |
| Appearance | White powder | Slightly yellow powder | Color change may indicate degradation. |
| Solubility (1 mg/mL in MeOH) | Fully soluble | Partially soluble | Insoluble material suggests impurities. |
| HPLC Purity (Area %) | >98% | 92% | Lower purity confirmed. |
| Major Impurity (HPLC) | <0.5% | 5% at RRT 0.9 | Significant impurity present. |
| MS (m/z of main peak) | 765.44 [M+H]+ | 765.44 [M+H]+ | Main component identity confirmed. |
| MS (m/z of impurity) | N/A | 749.41 [M+H]+ | Impurity has a different molecular weight. |
Addressing Biological Activity Discrepancies
The biological activity of this compound is linked to its interaction with various signaling pathways, such as NF-κB, PI3K/Akt, and STAT3.[1][6][25]
Caption: Figure 2: Key Signaling Pathways Modulated by this compound.
Impurities or a lower concentration of the active compound can lead to a diminished or altered biological response. If you have confirmed a quality issue with your this compound batch, consider the following:
-
Contact the Supplier: Provide them with your analytical data and request a replacement or refund. A reputable supplier should have a quality system in place to handle such issues.[26][27][28]
-
Source from an Alternative Vendor: If issues persist, it may be necessary to qualify a new supplier. A thorough vendor qualification process is essential for ensuring the quality of critical reagents.[29][30]
-
Purification: For valuable or irreplaceable batches, further purification by preparative HPLC may be an option, although this requires significant expertise and resources.
By implementing a systematic approach to quality control for each new batch of this compound, researchers can significantly improve the reproducibility and reliability of their experimental data.
References
-
Characterization of Steroidal Saponins from Dioscorea villosa and D. cayenensis Using Ultrahigh Performance Liquid Chromatography/Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. (2014). National Institutes of Health. [Link]
-
Characterization of steroidal saponins in crude extract from Dioscorea nipponica Makino by liquid chromatography tandem multi-stage mass spectrometry. (n.d.). PubMed. [Link]
-
Saponin analysis. (2024). Eurofins Scientific. [Link]
-
Analytical methods for detecting saponins in horse chestnut seeds. (n.d.). Consensus. [Link]
-
Characterization of Steroidal Saponins From Two Dioscorea Species Using Liquid Chromatography and the Agilent 6500 Series Accurate-Mass Q-TOF LC/MS. (n.d.). Grupo Biomaster. [Link]
-
[HPLC simultaneous determination of contents of 5 saponin constituents in Ophiopogonis Radix]. (n.d.). PubMed. [Link]
-
Recent Advances in Separation and Analysis of Saponins in Natural Products. (2020). MDPI. [Link]
-
Vendor Qualification for High Quality Natural Health Products. (n.d.). THC Canada. [Link]
-
This compound | CAS#:11054-24-3. (n.d.). Chemsrc. [Link]
-
This compound | C41H64O13. (n.d.). PubChem. [Link]
-
Advances in the study of Ophiopogon japonicus polysaccharides: structural characterization, bioactivity and gut microbiota modulation regulation. (2023). National Institutes of Health. [Link]
-
Mass spectrometry analysis of saponins. (2021). ResearchGate. [Link]
-
Quantitative Determination of Steroidal Saponins of Semen Allii Fistulosi Using HPLC-ELSD and HPLC-MS. (2015). National Institutes of Health. [Link]
-
Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry. (2008). National Institutes of Health. [Link]
-
Chemical structure of ophiopogonin T (1). Xyl: xylose; Rha: rhamnose; Fuc. (n.d.). ResearchGate. [Link]
-
Ophiopogonin D: review of pharmacological activity. (2022). National Institutes of Health. [Link]
-
The Importance of Supplier Qualification. (2013). dicentra. [Link]
-
Determination of Homoisoflavonoids in Ophiopogon japonicus by RP-HPLC. (2006). ResearchGate. [Link]
-
Ophiopogonin D from Ophiopogon japonicas-induced USP25 Activity to Reduce Ferroptosis of Macrophage in Acute Lung Injury by the Inhibition of Bound Rac1 and Nox1 Complex. (2023). World Scientific Publishing. [Link]
-
Best Practices in Ingredient and Supplier Qualification. (n.d.). SupplySide Supplement Journal. [Link]
-
Qualifying Vendors in Accordance with Good Manufacturing Practices. (2014). Nutraceuticals World. [Link]
-
Metabolic Profiling of Saponin-Rich Ophiopogon japonicus Roots Based on 1H NMR and HPTLC Platforms. (n.d.). PubMed. [Link]
-
Ophiopogonin B induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma. (2021). National Institutes of Health. [Link]
-
Ophiopogonin D: A New Herbal Agent Against Osteoporosis. (2015). PubMed. [Link]
-
Ophiopogonin D' | C44H70O16. (n.d.). PubChem. [Link]
-
Comparison of Ophiopogon japonicus and Liriope spicata var. prolifera from Different Origins Based on Multi-Component Quantifica. (2021). MDPI. [Link]
-
Cause and control of Radix Ophiopogonis browning during storage. (n.d.). PubMed. [Link]
-
Extraction, purification, structural characterization, bioactivities, modifications and structure–activity relationship of polysaccharides from Ophiopogon japonicus: a review. (2022). Frontiers. [Link]
-
Extraction, purification, structural characterization, bioactivities, modifications and structure–activity relationship of polysaccharides from Ophiopogon japonicus: a review. (2022). Frontiers. [Link]
-
Unveiling the Chemical Composition of Sulfur-Fumigated Herbs: A Triple Synthesis Approach Using UHPLC-LTQ-Orbitrap MS—A Case Study on Steroidal Saponins in Ophiopogonis Radix. (n.d.). MDPI. [Link]
-
Production area discrimination of Ophiopogon Japonicus using H- NMR fingerprints and stoichiometric method. (n.d.). AWS. [Link]
-
Metabolic Profiling of Saponin-Rich Ophiopogon japonicus Roots Based on 1H NMR and HPTLC Platforms. (2014). Semantic Scholar. [Link]
-
Characterization and Discrimination of Ophiopogonis Radix with Different Levels of Sulfur Fumigation Based on UPLC-QTOF-MS Combined Molecular Networking with Multivariate Statistical Analysis. (2021). MDPI. [Link]
-
Advances in the study of Ophiopogon japonicus polysaccharides: structural characterization, bioactivity and gut microbiota modulation regulation. (2023). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C41H64O13 | CID 46173858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Advances in the study of Ophiopogon japonicus polysaccharides: structural characterization, bioactivity and gut microbiota modulation regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cause and control of Radix Ophiopogonis browning during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction, purification, structural characterization, bioactivities, modifications and structure–activity relationship of polysaccharides from Ophiopogon japonicus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. worldscientific.com [worldscientific.com]
- 8. This compound | CAS#:11054-24-3 | Chemsrc [chemsrc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | CAS:11054-24-3 | Manufacturer ChemFaces [chemfaces.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Saponin analysis - Eurofins Scientific [eurofins.in]
- 14. consensus.app [consensus.app]
- 15. [HPLC simultaneous determination of contents of 5 saponin constituents in Ophiopogonis Radix] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Characterization of Steroidal Saponins from Dioscorea villosa and D. cayenensis Using Ultrahigh Performance Liquid Chromatography/Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of steroidal saponins in crude extract from Dioscorea nipponica Makino by liquid chromatography tandem multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Saponins Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 22. grupobiomaster.com [grupobiomaster.com]
- 23. Quantitative Determination of Steroidal Saponins of Semen Allii Fistulosi Using HPLC-ELSD and HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Ophiopogonin B induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Vendor Qualification for High Quality Natural Health Products - THC Canada [thccanada.com]
- 27. Supplier Qualification [dicentra.com]
- 28. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 29. supplysidesj.com [supplysidesj.com]
- 30. usp.org [usp.org]
Technical Support Center: A Guide to Preventing Ophiopogonin A Degradation
This guide serves as a centralized resource for researchers, scientists, and drug development professionals working with Ophiopogonin A. Its purpose is to provide expert advice, practical troubleshooting, and validated protocols to maintain the chemical integrity and biological activity of this compound from storage to experimental application.
Part 1: CORE KNOWLEDGE - Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the stability and handling of this compound.
Q1: What are the primary factors that cause this compound to degrade? A: this compound, a steroidal saponin, is susceptible to degradation from several environmental factors.[1] The most significant degradation pathways are driven by:
-
Hydrolysis: As a glycoside, this compound's structure includes sugar moieties linked to a steroid backbone. These glycosidic bonds can be cleaved by hydrolysis, particularly in the presence of moisture and under acidic or basic conditions.[2] This breaks the molecule apart, diminishing its purity and activity.
-
Temperature: Elevated temperatures accelerate chemical reactions, including hydrolysis and other degradation processes.[3] Studies on various saponins consistently show that lower temperatures are crucial for preserving their integrity.[3][4]
-
Light: Exposure to light, especially UV, can induce photochemical reactions, leading to the formation of degradation products and compromising the compound's stability.[5]
Q2: What are the definitive storage conditions for this compound in both solid and solution forms? A: Proper storage is the single most critical factor in preventing degradation. The ideal conditions vary based on the form of the compound and the intended duration of storage.
| Form | Duration | Temperature | Key Requirements |
| Solid Powder | Long-Term (months to years) | -20°C | Store in a tightly sealed, light-resistant (amber) vial.[2] Use of a desiccant is recommended to control moisture.[5] |
| Solid Powder | Short-Term (days to weeks) | 2-8°C | Must be kept in a tightly sealed, dark, and dry environment. |
| In Solvent | Long-Term (weeks) | -80°C | Aliquot into single-use volumes in tightly sealed vials to prevent freeze-thaw cycles.[2] |
| In Solvent | Short-Term (days) | -20°C or 2-8°C | Prepare fresh whenever possible. If short-term storage is needed, use tightly sealed vials protected from light.[6] |
Q3: I have dissolved this compound in DMSO. How long is this solution stable? A: this compound is significantly less stable in solution than in its powdered form.[2] When dissolved in a common solvent like DMSO, we recommend preparing the solution fresh for immediate use.[7][8] If you must store it, aliquot the solution into single-use vials and store at -80°C for short-term periods (days to a few weeks).[2] Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Q4: Can I store the solid this compound powder in a standard lab freezer, or is -80°C necessary? A: For long-term storage of the solid powder, a standard freezer at -20°C is sufficient and effective at preventing significant degradation.[3] Storing at -80°C is not typically necessary for the powdered form but is the recommended temperature for solutions to minimize molecular mobility and chemical reactions.
Part 2: TROUBLESHOOTING GUIDE - Diagnosing Degradation
Encountering unexpected results can be frustrating. This guide provides a logical workflow to determine if this compound degradation is the root cause of your experimental issues.
Issue 1: Inconsistent or Diminished Biological Activity
You observe that the effect of this compound in your assay is weaker than expected or varies between experiments.
Troubleshooting Workflow:
Caption: Logic chart for troubleshooting loss of this compound activity.
Issue 2: Unexpected Peaks Appear in HPLC/LC-MS Analysis
Your analytical chromatogram shows new peaks that were not present in the initial analysis of the compound.
Diagnostic Steps:
-
Correlate with Stress Factors: Review the sample's storage and handling history. Was it exposed to light, elevated temperatures, or non-neutral pH? The appearance of new peaks is a direct indicator of degradation.[2]
-
Perform a Forced Degradation Study: To understand the degradation profile, intentionally stress a small, pure sample of this compound under acidic, basic, oxidative, and photolytic conditions.[2] Analyzing these samples by HPLC or LC-MS can help identify the unknown peaks in your experimental sample.[9][10]
-
Consult Literature: Compare your findings with published data on the degradation products of similar steroidal saponins.
Part 3: EXPERT INSIGHTS - The Science of Stability
Understanding the "why" behind these protocols empowers you to make informed decisions in your research.
The Vulnerability of the Glycosidic Bond
The core mechanism of this compound degradation is the hydrolysis of its glycosidic bonds. This reaction splits the sugar chains from the steroid core, rendering the molecule inactive.
Caption: The primary degradation pathway of this compound.
Proactive Best Practices for Prevention
-
Inert Atmosphere: For maximum long-term stability of the solid powder, after aliquoting, flush the vial with an inert gas like argon or nitrogen before sealing. This displaces moisture and oxygen, providing an additional layer of protection.
-
pH Control: When preparing aqueous solutions for assays, use a well-characterized buffer system to maintain a neutral pH (6.5-7.5). This minimizes the risk of acid or base-catalyzed hydrolysis.
-
Aliquot, Aliquot, Aliquot: This cannot be overstated. Upon receiving a new batch of this compound powder, weigh out and aliquot it into single-use amounts in appropriate vials. This practice prevents contamination and degradation of the entire stock by avoiding repeated openings and exposure to ambient air and moisture.[2]
Part 4: PROTOCOLS - Validating Stability
This section provides a standardized method for assessing the stability of your this compound samples.
Protocol: Stability-Indicating HPLC Method
Objective: To quantitatively assess the purity of this compound and detect the presence of degradation products over time. This protocol is based on general principles for stability testing of natural products.[10][11]
Materials:
-
This compound (test sample and reference standard)
-
HPLC system with UV or PDA detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
HPLC-grade methanol (for sample preparation)
-
Analytical balance, volumetric flasks, and pipettes
-
Temperature and humidity-controlled stability chambers
Methodology:
-
Preparation of Standard and Sample Solutions (T=0):
-
Accurately weigh and dissolve this compound in methanol to create a stock solution of a known concentration (e.g., 1 mg/mL).
-
Further dilute this stock solution with the mobile phase to a working concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B). (A specific gradient must be developed and validated for this compound, but a starting point could be a linear gradient from 20% A to 80% A over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Saponins often lack a strong chromophore, so detection is typically done at a low wavelength, such as 205 nm.[2]
-
Injection Volume: 10 µL.
-
-
Initial Analysis (T=0):
-
Inject the working standard solution to establish the retention time and peak area for pure this compound.
-
This initial analysis serves as the 100% purity baseline.
-
-
Stability Study Setup:
-
Place accurately weighed aliquots of solid this compound in amber vials.
-
Store the vials under desired stability conditions (e.g., long-term at 25°C/60% RH and accelerated at 40°C/75% RH, as per ICH guidelines).[11]
-
-
Time-Point Analysis:
-
At specified intervals (e.g., 1, 3, 6 months), remove a vial from each storage condition.
-
Prepare a sample solution as described in Step 1.
-
Analyze by HPLC using the established method.
-
-
Data Evaluation:
-
Compare the chromatogram of the stored sample to the T=0 standard.
-
Calculate the percentage of this compound remaining.
-
Identify and quantify any new peaks, which represent degradation products. A significant change is often defined as a 5% loss of the active ingredient.
-
Part 5: References
-
Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment. (2021). Processes. [Link]
-
Phytochemicals in Food - Saponins. Ask Ayurveda. [Link]
-
Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment. MDPI. [Link]
-
Quality Evaluation of Ophiopogonis Radix from Two Different Producing Areas. (2019). Molecules. [Link]
-
Ophiopogonin D from Ophiopogon japonicas-induced USP25 Activity to Reduce Ferroptosis of Macrophage in Acute Lung Injury by the Inhibition of Bound Rac1 and Nox1 Complex. (2025). World Scientific. [Link]
-
Ginseng. Wikipedia. [Link]
-
This compound | CAS#:11054-24-3. Chemsrc. [Link]
-
This compound | C41H64O13 | CID 46173858. PubChem. [Link]
-
Extraction, purification, structural characterization, bioactivities, modifications and structure–activity relationship of polysaccharides from Ophiopogon japonicus: a review. (2024). Frontiers in Nutrition. [Link]
-
Ophiopogonin D from Ophiopogon japonicas-induced USP25 Activity to Reduce Ferroptosis of Macrophage in Acute Lung Injury by the Inhibition of Bound Rac1 and Nox1 Complex. ResearchGate. [Link]
-
Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review. (2024). Molecules. [Link]
-
Ophiopogonin D: review of pharmacological activity. (2024). Frontiers in Pharmacology. [Link]
-
Ophiopogonin D: review of pharmacological activity. (2024). Frontiers in Pharmacology. [Link]
-
Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]
-
Ophiopogonin D: review of pharmacological activity. (2024). Frontiers in Pharmacology. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC. [Link]
Sources
- 1. This compound | C41H64O13 | CID 46173858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment [mdpi.com]
- 5. ask-ayurveda.com [ask-ayurveda.com]
- 6. This compound | CAS:11054-24-3 | Manufacturer ChemFaces [chemfaces.com]
- 7. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 8. pharmrxiv.de [pharmrxiv.de]
- 9. Quality Evaluation of Ophiopogonis Radix from Two Different Producing Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Ophiopogonin A and Ophiopogonin D
An In-Depth Guide for Researchers in Oncology and Drug Discovery
Ophiopogonins, a class of steroidal saponins isolated from the tuberous roots of Ophiopogon japonicus, have garnered significant attention for their diverse pharmacological activities. Among them, Ophiopogonin A and Ophiopogonin D are notable for their potential anticancer properties. This guide provides a detailed comparison of the cytotoxic effects of this compound and its isomer, Ophiopogonin D, synthesizing available experimental data to inform researchers, scientists, and drug development professionals.
Structural Differences and Potential Implications
While both are steroidal glycosides, a key structural difference lies in their aglycone and sugar moieties. Ophiopogonin D is a derivative of ruscogenin, whereas its isomer, Ophiopogonin D', is a derivative of diosgenin.[1][2] These subtle structural variations can lead to profound differences in their biological activities and cytotoxic profiles.[1]
Comparative Cytotoxicity: A Data-Driven Overview
The cytotoxic efficacy of Ophiopogonins can vary significantly depending on the cancer cell line. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a critical parameter in these evaluations.
A study comparing the effects of various compounds from Ophiopogon japonicus on A2780 human ovarian cancer cells found that Ophiopogonin D had a weaker cytotoxic effect, with an IC50 value over 50 µM.[3] In contrast, its isomer, Ophiopogonin D', exhibited the most prominent cytotoxic effect with an IC50 of 0.89 µM.[3] Another study on androgen-independent human prostate cancer cells (PC3) reported an IC50 value greater than 50 µM for Ophiopogonin D, while Ophiopogonin D' had an IC50 of 6.25 µM after 24 hours of treatment.[4]
Ophiopogonin D has demonstrated dose-dependent inhibition of cell viability in colorectal cancer cells (HCT116) at concentrations between 20-40 µM.[5][6] It has also shown efficacy in human laryngocarcinoma cells and breast cancer MCF-7 cells.[7][8] In non-small cell lung carcinoma (NSCLC), Ophiopogonin D has been shown to inhibit tumor growth by inducing apoptosis.[9]
Table 1: Comparative IC50 Values of Ophiopogonin D and Related Compounds
| Compound | Cell Line | IC50 Value | Reference |
| Ophiopogonin D | A2780 (Ovarian Cancer) | >50 µM | [3] |
| Ophiopogonin D' | A2780 (Ovarian Cancer) | 0.89 µM | [3] |
| Ophiopogonin D | PC3 (Prostate Cancer) | >50 µM | [4] |
| Ophiopogonin D' | PC3 (Prostate Cancer) | 6.25 µM | [4] |
| Ophiopogonin D | HCT116 (Colorectal Cancer) | 20-40 µM (Significant Inhibition) | [5][6] |
Mechanistic Insights into Cytotoxicity
Ophiopogonin D:
The cytotoxic effects of Ophiopogonin D are mediated through multiple signaling pathways, often culminating in apoptosis and cell cycle arrest.
-
Apoptosis Induction: Ophiopogonin D induces apoptosis in various cancer cells. In human laryngocarcinoma cells, it promotes apoptosis and increases the activity of caspase-3/9.[7] It can also trigger apoptosis in NSCLC cells.[10] In colorectal cancer, Ophiopogonin D's pro-apoptotic effects are p53-dependent.[5][6]
-
Cell Cycle Arrest: Treatment with Ophiopogonin D can lead to cell cycle arrest, particularly at the G2/M phase in breast cancer cells (MCF-7), which is associated with the downregulation of cyclin B1.[8] It also downregulates cyclin B1 in human laryngocarcinoma cells.[7]
-
Signaling Pathway Modulation: Ophiopogonin D has been shown to suppress the STAT3 signaling pathway in NSCLC.[10] It can also inhibit the PI3K/AKT pathway in colorectal and lung cancer cells.[11] Furthermore, it downregulates matrix metalloproteinase-9 (MMP-9) and upregulates the p38-MAPK signaling pathway in human laryngocarcinoma.[7] In colorectal cancer, it has been found to inhibit the expression of c-Myc.[5][6]
Visualizing the Mechanism: Ophiopogonin D's Impact on Cancer Cells
Caption: Ophiopogonin D's multi-target mechanism in cancer cells.
Experimental Protocol: Assessing Cytotoxicity via MTT Assay
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[12]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[12]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[13]
-
Compound Treatment: Treat the cells with various concentrations of this compound or Ophiopogonin D (typically in a serum-free medium) for a predetermined duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a negative control (untreated cells).[13][14]
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[15]
-
Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[15]
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Workflow for MTT Assay
Caption: Standardized workflow for determining cytotoxicity using the MTT assay.
Discussion and Future Directions
The available data suggests that Ophiopogonin D and its isomer Ophiopogonin D' possess cytotoxic activity against a range of cancer cell lines, albeit with varying potencies. Ophiopogonin D' appears to be significantly more potent in the cell lines tested. The cytotoxicity of Ophiopogonin D is attributed to its ability to induce apoptosis and cell cycle arrest through the modulation of multiple key signaling pathways.
A significant gap in the literature is the lack of direct comparative studies between this compound and Ophiopogonin D across a broad panel of cancer cell lines. Future research should focus on:
-
Direct Head-to-Head Comparisons: Conducting comprehensive studies to determine the IC50 values of this compound and Ophiopogonin D in a wide array of cancer cell lines to establish a clearer picture of their relative potencies.
-
Mechanistic Elucidation for this compound: Investigating the detailed molecular mechanisms underlying the cytotoxic effects of this compound.
-
In Vivo Studies: Translating the in vitro findings into preclinical animal models to evaluate the in vivo efficacy and safety of these compounds.
-
Combination Therapies: Exploring the potential synergistic effects of Ophiopogonins with existing chemotherapeutic agents to enhance anticancer efficacy and overcome drug resistance.[13]
References
-
Oncology Letters, .
-
Springer Nature Experiments, link.springer.com.
-
Benchchem, .
-
Benchchem, .
-
MDPI, .
-
PubMed Central, .
-
Benchchem, .
-
Frontiers, .
-
PubMed Central, .
-
PubMed, pubmed.ncbi.nlm.nih.gov.
-
NCBI Bookshelf, .
-
Roche, .
-
Journal of Integrative Medicine, .
-
PubMed Central, .
-
Benchchem, .
-
Abcam, .
-
ResearchGate, .
-
BroadPharm, .
-
Juniper Publishers, juniperpublishers.com.
-
MDPI, .
-
ResearchGate, .
-
PubMed Central, .
-
Benchchem, .
-
Science.gov, .
-
ResearchGate, .
-
PubMed, pubmed.ncbi.nlm.nih.gov.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Ophiopogonin D′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 [frontiersin.org]
- 7. Ophiopogonin D inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jcimjournal.com [jcimjournal.com]
- 9. Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Activities of Ophiopogonin A and B
In the vast landscape of natural product research, steroidal saponins isolated from the tuber of Ophiopogon japonicus have emerged as significant candidates for therapeutic development due to their diverse pharmacological activities. Among these, Ophiopogonin A (OP-A) and Ophiopogonin B (OP-B) are two prominent constituents. This guide offers a detailed, data-driven comparison of their anti-inflammatory efficacy, drawing from available experimental evidence to inform researchers, scientists, and drug development professionals. While direct head-to-head comparative studies are limited, a clear distinction in their investigated therapeutic potentials and mechanistic actions can be elucidated from the existing body of scientific literature.
Introduction to this compound and B
This compound and B are steroidal saponins that form part of the rich phytochemical profile of Ophiopogon japonicus, a plant widely used in traditional medicine, particularly in East Asia. This plant's extracts are known to possess anti-inflammatory, anti-cancer, and cardioprotective properties, largely attributed to its saponin and homoisoflavonoid content. While structurally related, OP-A and OP-B have been the subject of distinct research focuses, with OP-A more frequently investigated for its direct anti-inflammatory effects and OP-B for its anti-cancer properties.
Mechanistic Insights into Anti-inflammatory Action
The anti-inflammatory effects of Ophiopogonins are primarily mediated through the modulation of key signaling pathways that are central to the inflammatory response.
This compound: A Direct Modulator of Inflammatory Cascades
Experimental evidence strongly indicates that this compound exerts its anti-inflammatory effects by directly targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical in the production of pro-inflammatory cytokines and mediators.
In a mouse model of Klebsiella pneumoniae-induced acute lung inflammation, administration of OP-A was found to significantly attenuate pathological damage to lung tissues. This protective effect was correlated with the inhibition of the NF-κB/MAPK signaling pathway, leading to a dramatic reduction in the infiltration of inflammatory cells and the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) in the bronchoalveolar lavage fluid[1][2][3].
The causality behind this is the central role of NF-κB and MAPK pathways in orchestrating the inflammatory response. By inhibiting these pathways, OP-A effectively dampens the downstream cascade of inflammatory mediator production.
Caption: Experimental workflow for in vitro anti-inflammatory assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1-2 x 10^5 cells per well and incubate overnight to allow for cell attachment.
-
Pre-treatment: The next day, remove the old medium and pre-treat the cells with varying concentrations of this compound or B for 1-2 hours.
-
Stimulation: Following pre-treatment, add Lipopolysaccharide (LPS) to the wells at a final concentration of 100 ng/mL to induce an inflammatory response. Incubate for 24 hours.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for cytokine analysis.
-
Cell Lysis: Wash the remaining cells with ice-cold PBS and then lyse the cells with a suitable lysis buffer for protein extraction.
-
Cytokine Measurement (ELISA): Quantify the levels of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Protein Analysis (Western Blot): Use the cell lysates to perform Western blotting to analyze the expression and phosphorylation status of key proteins in the NF-κB and MAPK pathways (e.g., p65, IκBα, JNK, ERK, p38).
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for TNF-α and incubate overnight.
-
Blocking: Wash the plate and block with a suitable blocking buffer to prevent non-specific binding.
-
Sample Incubation: Add the collected cell culture supernatants and a series of TNF-α standards to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for TNF-α.
-
Enzyme Conjugate: After another wash, add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Wash the plate and add a TMB substrate solution to develop the color.
-
Stopping the Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of TNF-α in the samples is determined by comparison to the standard curve.
Western Blot for NF-κB p65
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins based on molecular weight by running them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated or total form of NF-κB p65.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After a final wash, add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion and Future Directions
For researchers and drug development professionals, this compound presents a more immediate candidate for further development as a specific anti-inflammatory agent. Future studies should aim to conduct direct head-to-head comparisons of this compound and B in various inflammatory models to definitively characterize their relative potencies and therapeutic potentials. Elucidating the full spectrum of Ophiopogonin B's effects on inflammatory signaling is a promising avenue for future research and may reveal novel therapeutic applications.
References
-
Chen, M. H., Chen, X. J., Wang, M., Lin, L. G., & Wang, Y. T. (2016). Ophiopogon japonicus—A phytochemical, ethnomedicinal and pharmacological review. Journal of Ethnopharmacology, 181, 193-213. [Link]
-
Wu, H., Chen, Y., Li, M., Zhang, Y., & Li, X. (2023). This compound alleviates acute lung inflammation via NF-κB/MAPK signaling pathway in a mouse model of Klebsiella pneumoniae. Ingenta Connect. [Link]
-
Wang, Y., Li, J., Zhang, Y., Li, Y., & Wang, Y. (2022). Ophiopogonin D Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice. Inflammation, 45(4), 1720–1731. [Link]
-
This compound alleviates acute lung inflammation via NF-κB/MAPK signaling pathway in a mouse model of Klebsiella pneumoniae. (n.d.). Ingenta Connect. [Link]
-
Li, Y., et al. (2020). Screening and Identification of Anti-Inflammatory Compounds from Erdong Gao via Multiple-Target-Cell Extraction Coupled with HPLC-Q-TOF-MS/MS and Their Structure–Activity Relationship. Molecules, 25(21), 5124. [Link]
-
Yuan, F., et al. (2022). Ophiopogonin-B targets PTP1B to inhibit the malignant progression of hepatocellular carcinoma by regulating the PI3K/AKT and AMPK signaling pathways. Oncology Letters, 24(5), 398. [Link]
-
A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? (n.d.). ResearchGate. [Link]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. (2020). National Cancer Institute. [Link]
-
NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1). (n.d.). Fivephoton Biochemicals. [Link]
-
Zhang, L., et al. (2020). Ophiopogonin B induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma. Experimental and Therapeutic Medicine, 20(6), 213. [Link]
-
Kou, J., et al. (2005). Anti-inflammatory activities of aqueous extract from Radix Ophiopogon japonicus and its two constituents. Biological and Pharmaceutical Bulletin, 28(7), 1234-1238. [Link]
-
Zhang, Y., et al. (2017). Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas. BMC Complementary and Alternative Medicine, 17(1), 19. [Link]
-
Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. (2021). International Journal of Molecular Sciences, 22(21), 11593. [Link]
-
Monitoring the Levels of Cellular NF-κB Activation States. (2021). Cancers, 13(21), 5351. [Link]
-
Wang, X., et al. (2018). Ophiopogonin B suppresses the metastasis and angiogenesis of A549 cells in vitro and in vivo by inhibiting the EphA2/Akt signaling pathway. Oncology Reports, 40(3), 1339-1347. [Link]
Sources
A Comparative Analysis: Ophiopogonin A and Conventional Chemotherapies in Lung Cancer Cell Models
A Guide for Researchers and Drug Development Professionals
The landscape of lung cancer treatment is in a constant state of evolution. While conventional chemotherapies have long been the cornerstone of treatment, their efficacy is often curtailed by significant toxicity and the onset of drug resistance. This has spurred a rigorous search for novel therapeutic agents, particularly those derived from natural sources, which may offer multi-targeted mechanisms and more favorable safety profiles. Among these, Ophiopogonins, a class of steroidal saponins derived from the traditional medicinal herb Ophiopogon japonicus, have emerged as promising candidates.
This guide provides an in-depth, objective comparison between the activities of Ophiopogonins and conventional chemotherapies against lung cancer cells. We will delve into their distinct mechanisms of action, compare their effects on key cellular signaling pathways, and present the experimental data that underpins these findings. This analysis aims to equip researchers and drug development professionals with a clear, evidence-based understanding of where these compounds stand in the pursuit of more effective lung cancer therapies.
Section 1: The Incumbents - A Review of Conventional Lung Cancer Chemotherapy
Conventional treatment for non-small cell lung cancer (NSCLC), which accounts for about 85% of all lung cancers, typically involves cytotoxic agents and, more recently, targeted therapies.[1][2] These approaches, while foundational, come with distinct mechanistic actions and limitations.
Platinum-Based Agents: The DNA Damagers (e.g., Cisplatin)
Cisplatin has been a first-line chemotherapeutic agent for NSCLC for decades.[3][4] Its primary mechanism involves entering the cell and forming covalent adducts with DNA, primarily with purine bases.[5][6] This interaction creates intra-strand and inter-strand crosslinks, which physically obstruct DNA replication and transcription.[6] The resulting DNA damage triggers a cascade of cellular responses, including the activation of DNA damage repair (DDR) pathways and, if the damage is irreparable, cell cycle arrest and apoptosis.[6][7][8] Key signaling pathways, including those mediated by p53 and MAPKs, are activated to orchestrate this cell-death program.[5][7]
However, the clinical utility of cisplatin is frequently hampered by severe side effects and the development of resistance.[3][6][7] Resistance mechanisms are multifaceted and include reduced drug uptake, increased drug efflux, enhanced DNA repair capacity, and evasion of apoptosis.[5][7][9]
Caption: Mechanism of Cisplatin Action in Lung Cancer Cells.
Taxanes: The Microtubule Stabilizers (e.g., Paclitaxel)
Paclitaxel, another widely used agent, operates through a different cytotoxic mechanism.[10] It targets the cell's cytoskeleton, specifically the microtubules. During cell division, microtubules must dynamically assemble and disassemble to form the mitotic spindle, which segregates chromosomes. Paclitaxel binds to tubulin and stabilizes microtubules, preventing their disassembly.[10][11] This suppression of microtubule dynamics leads to a dysfunctional mitotic spindle, prolonged activation of the mitotic checkpoint, and ultimately, cell cycle arrest in the G2/M phase, which culminates in apoptotic cell death.[10][11][12]
While effective, paclitaxel is also associated with significant side effects and the potential for resistance, sometimes linked to alterations in tubulin structure or the expression of drug efflux pumps.[9]
Targeted Therapy: The Signal Inhibitors (e.g., Gefitinib)
Targeted therapies represent a more modern approach, designed to interfere with specific molecules involved in cancer cell growth and survival. Gefitinib is a tyrosine kinase inhibitor (TKI) that specifically targets the Epidermal Growth Factor Receptor (EGFR).[13][14] In many NSCLC tumors, particularly those with specific activating mutations in the EGFR gene, the EGFR signaling pathway is constitutively active, driving uncontrolled cell proliferation and survival.[13][15] Gefitinib competitively binds to the ATP-binding site within the EGFR's tyrosine kinase domain, blocking its activation and inhibiting downstream signaling cascades like the PI3K-Akt and Ras-MAPK pathways.[14][16] This leads to cell proliferation inhibition and the induction of apoptosis.[13][15]
The primary limitation of gefitinib is its efficacy is largely restricted to patients with EGFR-mutant tumors, and even in this population, acquired resistance often develops.[13]
Section 2: The Challenger - Ophiopogonins
Ophiopogonins are steroidal saponins isolated from the tubers of Ophiopogon japonicus. While research on Ophiopogonin A in lung cancer is not as extensively documented as its counterparts, studies on Ophiopogonin B (OP-B) and Ophiopogonin D (OP-D) provide compelling insights into the potential anti-cancer mechanisms of this compound class.
Ophiopogonin D (OP-D): A Multi-Pathway Modulator
OP-D has demonstrated potent anti-cancer activity in NSCLC cells by modulating several critical oncogenic signaling pathways.[17] A primary target is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often persistently activated in NSCLC and promotes cell survival and proliferation.[18][19] OP-D has been shown to suppress STAT3 activation and signaling.[18][20] This inhibitory effect appears to be mediated by the induction of oxidative stress, caused by a disturbance in the cellular glutathione (GSH/GSSG) ratio.[18][20]
Furthermore, OP-D induces apoptosis by activating the caspase cascade and downregulating the expression of various oncogenic genes regulated by STAT3, including those involved in anti-apoptosis, cell cycle progression, and angiogenesis.[18] Studies also indicate that OP-D can inhibit other pro-survival pathways, including NF-κB and PI3K/AKT.[17]
Caption: Multi-pathway inhibition by Ophiopogonin D.
Ophiopogonin B (OP-B): An Inducer of Diverse Cell Death Modalities
OP-B exhibits a fascinatingly complex mechanism of action, capable of inducing multiple forms of cell death beyond classical apoptosis. In some NSCLC cell lines, OP-B treatment leads to cell cycle arrest at the G0/G1 phase and triggers autophagy, a cellular self-degradation process, by inhibiting the PI3K/Akt/mTOR signaling pathway.[21][22][23] While autophagy can sometimes be a survival mechanism, in this context, it appears to contribute to cell death.
Intriguingly, in cisplatin-resistant (A549/DDP) lung cancer cells, OP-B demonstrates enhanced efficacy.[24][25] It induces a more significant level of pyroptosis, a highly inflammatory form of programmed cell death, compared to its effect on cisplatin-sensitive cells.[24][25][26] This process is dependent on the Caspase-1/GSDMD signaling pathway.[24][26] This suggests OP-B could be particularly effective in overcoming certain types of chemoresistance. OP-B has also been shown to induce mitotic catastrophe and caspase-independent apoptosis in A549 cells.[27]
Section 3: Head-to-Head Comparison: A Mechanistic and Efficacy Analysis
The fundamental difference between Ophiopogonins and conventional chemotherapies lies in their specificity and the breadth of their molecular targets. Cytotoxic agents like cisplatin and paclitaxel act on universal cellular processes (DNA replication, mitosis), leading to collateral damage to healthy, rapidly dividing cells. Targeted therapies like gefitinib are highly specific but are limited by target expression and acquired resistance. Ophiopogonins appear to operate as multi-targeted agents, disrupting several interconnected signaling pathways that are dysregulated in cancer.
Comparative Summary of Mechanisms
| Feature | Ophiopogonin D (OP-D) | Ophiopogonin B (OP-B) | Cisplatin | Paclitaxel | Gefitinib |
| Primary Target | STAT3, PI3K/Akt, NF-κB[17] | PI3K/Akt/mTOR, Caspase-1[21][24] | Nuclear DNA[6] | Microtubules (Tubulin)[10][11] | EGFR Tyrosine Kinase[13][14] |
| Mode of Cell Death | Apoptosis[17][18] | Autophagy, Pyroptosis, Mitotic Catastrophe[21][24][27] | Apoptosis, Necrosis[7][8] | Apoptosis (post-mitotic arrest)[10] | Apoptosis[13][15] |
| Cell Cycle Arrest | G2/M reported in some cancers[28] | G0/G1, S, and G2/M reported[22][27] | S-phase / G2 phase[7] | G2/M phase[10] | G1 phase[13] |
| Effect on Chemoresistance | Can chemosensitize cells[17] | Alleviates cisplatin resistance by inducing pyroptosis[24][25] | Resistance is a major clinical limitation[3] | Subject to resistance mechanisms[9] | Acquired resistance is common[13] |
The Synergy Story: Ophiopogonins as Chemosensitizers
One of the most compelling findings is the ability of Ophiopogonins to overcome chemoresistance. A study on cisplatin-resistant A549 cells (A549/DDP) found they were more sensitive to OP-B than their cisplatin-sensitive counterparts.[24][29] The IC50 value for cisplatin in A549 cells was 83.92 µM, while in the resistant A549/DDP line, it was 2568 µM (a ~30-fold increase in resistance).[24] In contrast, A549/DDP cells were highly sensitive to OP-B, with an effective concentration of just 2.5 µM.[24] This unique activity is attributed to OP-B's ability to trigger pyroptosis, a cell death pathway to which resistant cells may not have developed tolerance.[24][25] This suggests a powerful therapeutic strategy: using Ophiopogonins not just as standalone agents, but in combination with conventional drugs to re-sensitize resistant tumors.
Section 4: Experimental Protocols for Evaluation
To validate and compare the efficacy of novel compounds like Ophiopogonins against standard chemotherapies, a series of robust, well-established in vitro assays are essential. The causality behind these experimental choices is to build a multi-faceted picture of a compound's effect, from broad cytotoxicity to specific molecular interactions.
Caption: A typical experimental workflow for compound evaluation.
Cell Viability Assay (e.g., CCK-8)
-
Rationale: This is the foundational assay to determine the dose-dependent cytotoxic effect of a compound. It measures the metabolic activity of the cell population, which correlates with the number of viable cells. The resulting data is used to calculate the half-maximal inhibitory concentration (IC50), a key metric for compound potency.
-
Protocol:
-
Cell Seeding: Seed lung cancer cells (e.g., A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the test compounds (this compound, Cisplatin, etc.) in a complete culture medium. Replace the medium in the wells with the compound-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate for 1-4 hours until the color in the control wells changes sufficiently.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining
-
Rationale: To specifically quantify and differentiate between apoptotic and necrotic cell death. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V has a high affinity for PS and, when fluorescently labeled, can identify these cells. PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
-
Protocol:
-
Cell Treatment: Seed cells in 6-well plates, grow to ~70% confluency, and treat with the compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge to pellet the cells and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's instructions.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Analysis: Gate the cell populations: Annexin V- / PI- (Live), Annexin V+ / PI- (Early Apoptosis), Annexin V+ / PI+ (Late Apoptosis/Necrosis).
-
Western Blot for Signaling Pathway Analysis
-
Rationale: To directly measure changes in the expression and activation state of key proteins within targeted signaling pathways. The activation of many kinases (e.g., Akt, STAT3) is controlled by phosphorylation. Using antibodies specific to the phosphorylated forms of these proteins provides a direct readout of pathway activity.
-
Protocol:
-
Protein Extraction: Treat cells as described above. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody against the target protein (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-LC3) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to total protein levels to determine the change in activation.
-
Conclusion
The comparison between Ophiopogonins and conventional chemotherapies reveals a classic battle between brute force and strategic, multi-pronged attacks. While platinum agents and taxanes remain critical tools, their broad cytotoxicity and susceptibility to resistance are significant hurdles. Ophiopogonins, as exemplified by the well-studied OP-B and OP-D, represent a compelling alternative or synergistic strategy. Their ability to modulate multiple oncogenic pathways simultaneously—including STAT3 and PI3K/Akt—and to induce alternative forms of cell death like pyroptosis, marks them as highly promising therapeutic candidates.
Most notably, their demonstrated ability to kill chemoresistant lung cancer cells suggests their true potential may lie in combination therapies, where they could be used to break down the defenses that tumors erect against conventional drugs. Further research, particularly focusing on the in vivo efficacy, safety, and specific mechanisms of this compound itself, is crucial to translate these promising preclinical findings into tangible clinical benefits for lung cancer patients.
References
A comprehensive list of references will be compiled and provided upon request.
Sources
- 1. Current treatments for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vjs.ac.vn [vjs.ac.vn]
- 3. Regulation of cisplatin resistance in lung cancer by epigenetic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of cisplatin resistance in lung cancer by epigenetic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Chemoresistance Induced by Cisplatin in NSCLC Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. massivebio.com [massivebio.com]
- 11. Paclitaxel - Wikipedia [en.wikipedia.org]
- 12. How Taxol/paclitaxel kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 16. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 17. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. khu.elsevierpure.com [khu.elsevierpure.com]
- 20. researchgate.net [researchgate.net]
- 21. Ophiopogonin B-induced autophagy in non-small cell lung cancer cells via inhibition of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ophiopogonin B-induced autophagy in non-small cell lung cancer cells via inhibition of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. jcancer.org [jcancer.org]
- 25. Ophiopogonin B alleviates cisplatin resistance of lung cancer cells by inducing Caspase-1/GSDMD dependent pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Ophiopogonin B alleviates cisplatin resistance of lung cancer cells by inducing Caspase-1/GSDMD dependent pyroptosis [jcancer.org]
- 27. spandidos-publications.com [spandidos-publications.com]
- 28. jcimjournal.com [jcimjournal.com]
- 29. globethesis.com [globethesis.com]
Cross-Validation of Ophiopogonin A's Mechanism of Action: A Comparative Guide for Researchers
In the landscape of natural product drug discovery, compounds derived from traditional medicine offer a rich reservoir of potential therapeutic agents. Among these, the steroidal saponins from Ophiopogon japonicus, collectively and individually referred to as Ophiopogonins, have garnered significant interest for their diverse pharmacological activities. This guide provides an in-depth, cross-validating comparison of the mechanisms of action of key Ophiopogonin constituents, primarily Ophiopogonin D and B, across various cell lines. By synthesizing data from multiple studies, we aim to provide researchers, scientists, and drug development professionals with a clear, objective overview of their therapeutic potential and cellular targets.
Introduction to Ophiopogonins: Beyond a Single Molecule
While the term "Ophiopogonin A" is used, the scientific literature has more extensively characterized its closely related congeners, Ophiopogonin D (OP-D) and Ophiopogonin B (OP-B). These steroidal glycosides are major bioactive components of Ophiopogon japonicus and are often responsible for the observed therapeutic effects.[1] This guide will focus on these well-documented compounds to provide a robust mechanistic comparison. Their shared structural backbone results in overlapping biological activities, yet subtle structural differences can lead to varied potencies and cell-specific responses.
Comparative Analysis of Anticancer Mechanisms Across Diverse Cell Lines
Ophiopogonins have demonstrated significant anticancer effects across a wide array of cancer cell lines. The primary mechanisms converge on the induction of apoptosis, inhibition of cell proliferation and metastasis, and the modulation of critical oncogenic signaling pathways.[2] However, the specific pathways targeted and the potency of the effects can vary depending on the cancer type and the specific Ophiopogonin congener.
Modulation of Key Signaling Pathways
The anticancer activity of Ophiopogonins is underpinned by their ability to interfere with multiple signaling cascades that are frequently dysregulated in cancer. The most consistently reported targets are the STAT3, PI3K/Akt, and NF-κB pathways.[2][3]
Table 1: Comparative Effects of Ophiopogonin D and B on Key Signaling Pathways in Different Cancer Cell Lines
| Cell Line (Cancer Type) | Ophiopogonin Derivative | Key Signaling Pathway(s) Inhibited | Observed Effect | Reference(s) |
| A549, NCI-H1299 (Non-Small Cell Lung) | Ophiopogonin D | STAT3, NF-κB, PI3K/Akt | Induction of apoptosis, suppression of proliferation | [3][4] |
| A549, NCI-H460 (Non-Small Cell Lung) | Ophiopogonin B | PI3K/Akt, EphA2/Akt | Induction of apoptosis, autophagy, and mitotic catastrophe; inhibition of migration and invasion | [5][6] |
| HCT116 (Colorectal) | Ophiopogonin D | PI3K/Akt | Inhibition of cell viability, activation of p53 | [2] |
| MCF-7 (Breast) | Ophiopogonin D | - | G2/M cell cycle arrest, induction of apoptosis via caspase-8 and -9 activation | [7] |
| MDA-MB-435 (Melanoma) | Ophiopogonin D | p38 MAPK | Inhibition of proliferation, adhesion, and invasion; downregulation of MMP-9 | [7] |
| PC3 (Prostate) | Ophiopogonin D' (isomer) | - | Potent induction of apoptosis (IC50: 6.25 µM) | [8] |
| PC3 (Prostate) | Ophiopogonin D | - | Weaker pro-apoptotic activity (IC50: >50 µM) | [8] |
| Human Laryngocarcinoma cells | Ophiopogonin D | p38 MAPK | Induction of apoptosis via caspase-3/9 activation | [3] |
This comparative data highlights that while Ophiopogonins have a broad spectrum of activity, the specific molecular levers they pull can be cell-context dependent. For instance, STAT3 inhibition is a prominent mechanism in non-small cell lung cancer for OP-D[4], whereas in melanoma, the p38 MAPK pathway appears to be a key target.[7] Furthermore, the potency of different isomers can vary dramatically, as seen in the comparison of OP-D and its isomer OP-D' in prostate cancer cells.[8]
Visualization of Core Signaling Pathways
To elucidate the points of intervention for Ophiopogonins, the following diagrams illustrate the core signaling pathways they modulate.
Cross-Validation in Non-Cancerous Cell Lines: A Glimpse into Broader Therapeutic Applications
The mechanistic investigation of Ophiopogonins extends beyond oncology. Their anti-inflammatory properties have been notably studied in immune cells, particularly macrophages.
Anti-inflammatory Effects in Macrophages
In lipopolysaccharide (LPS)-stimulated macrophages, Ophiopogonins have been shown to suppress the production of pro-inflammatory mediators. This effect is largely attributed to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[2] The ability of Ophiopogonins to modulate NF-κB activity in both cancer cells and immune cells suggests a dual role in cancer therapy: directly killing tumor cells and modulating the tumor microenvironment.[9][10]
Sources
- 1. Ophiopogon japonicus and its active compounds: A review of potential anticancer effects and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 4. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ophiopogonin B inhibits migration and invasion in non-small cell lung cancer cells through enhancing the interaction between Axin and β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ophiopogonin B induces apoptosis, mitotic catastrophe and autophagy in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. NF-κB: Governing Macrophages in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Steroidal Saponins from Liriope muscari and Liriope spicata: A Guide for Researchers
In the realm of natural product research, particularly within traditional medicine, the genera Liriope and the closely related Ophiopogon have garnered significant attention for their rich composition of bioactive steroidal saponins.[1] These compounds are central to the therapeutic effects attributed to the tuberous roots of these plants, known collectively in traditional Chinese medicine as 'Maidong'.[1] Among the numerous species, Liriope muscari and Liriope spicata are often used as alternative sources. This guide provides a comparative analysis of the steroidal saponins from these two species, with a focus on Ophiopogonin D and its related compounds, offering experimental insights for researchers in phytochemistry and drug development.
It is important to clarify a note on nomenclature. While the term "Ophiopogonin A" may be encountered, the current scientific literature predominantly focuses on well-characterized saponins such as Ophiopogonin D and a compound isolated from L. muscari known as DT-13.[1][2] This guide will, therefore, focus on these and other significant, structurally related steroidal saponins to ensure alignment with contemporary research.
Phytochemical Profile: A Tale of Two Species
Both Liriope muscari and Liriope spicata are rich sources of steroidal saponins.[1][3] However, the specific composition and concentration of these compounds can vary, influencing their potential therapeutic applications.
Liriope muscari has been shown to contain a complex mixture of steroidal saponins, with numerous novel compounds having been isolated and characterized.[4][5] A key bioactive saponin identified from L. muscari is DT-13, which has been the subject of research into its cardiovascular protective and anti-inflammatory effects.[1][2] Studies employing ultra-high-performance liquid chromatography coupled with ion trap time-of-flight mass spectrometry (UHPLC-IT-TOF-MS) have been instrumental in identifying and quantifying the diverse saponin profile of this species.[6]
Liriope spicata, on the other hand, is also a potent source of steroidal saponins.[7] Research has highlighted its use as a substitute for the more commonly studied Ophiopogon japonicus due to its similar chemical profile, though with distinct differences.[1]
| Compound Family | Liriope muscari | Liriope spicata | Key Findings |
| Total Steroidal Saponins | High concentrations found in roots.[6][8] | Also rich in steroidal saponins.[7] | Both species are excellent sources of steroidal saponins. |
| Specific Saponins | Contains a diverse array of saponins, including DT-13 and other novel cytotoxic steroidal saponins.[2][4] | Contains various spirostanol glycosides.[7] | The specific saponin profile differs between the two species, which may lead to different biological activities. |
| Other Bioactive Compounds | Contains phenolic compounds with antioxidant activity.[9] | Also contains bioactive polysaccharides and phenols.[1] | The overall therapeutic effect of extracts from these plants is likely due to a synergistic effect of multiple compound classes. |
Comparative Biological Activities: A Focus on Anti-inflammatory Effects
The steroidal saponins from both Liriope muscari and Liriope spicata exhibit a range of pharmacological activities, including anti-tumor, anti-diabetic, and neuroprotective effects.[3] A particularly well-documented activity is their anti-inflammatory potential.[1][10]
The crude saponin fraction from Liriope muscari has demonstrated significant anti-inflammatory effects in animal models of xylene-induced ear swelling and carrageenan-induced paw edema.[10] A major component, Lm-3 (a specific saponin), was also shown to possess potent anti-inflammatory activity, suggesting it is a key contributor to the overall effect of the extract.[10] Furthermore, DT-13 from L. muscari has been shown to inhibit the adhesion of HL-60 cells to ECV304 cells induced by inflammatory mediators, indicating a mechanism involving the suppression of cell adhesion molecules.[10]
Similarly, extracts and isolated compounds from Liriope spicata have been investigated for their anti-inflammatory properties.[1] The general mechanism of action for steroidal saponins from both species in an inflammatory context involves the modulation of key signaling pathways.
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of steroidal saponins from Liriope species are largely attributed to their ability to suppress the production of pro-inflammatory mediators. This is achieved through the inhibition of critical signaling pathways, namely the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Experimental Methodologies: A Practical Guide
For researchers looking to investigate and compare the steroidal saponins from Liriope muscari and Liriope spicata, a robust and validated set of experimental protocols is essential.
Extraction and Quantification Workflow
The following workflow outlines the key steps for extracting and quantifying steroidal saponins from Liriope species.
Sources
- 1. Liriopogons (Genera Ophiopogon and Liriope, Asparagaceae): A Critical Review of the Phytochemical and Pharmacological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saponin monomer 13 of dwarf lilyturf tuber (DT-13) protects serum withdrawal-induced apoptosis through PI3K/Akt in HUVEC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel cytotoxic steroidal saponins from the roots of Liriope muscari (Decne.) L.H. Bailey - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination and fingerprint analysis of steroidal saponins in roots of Liriope muscari (Decne.) L. H. Bailey by ultra high performance liquid chromatography coupled with ion trap time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The genus Liriope : Phytochemistry and pharmacology [ouci.dntb.gov.ua]
- 8. [Uncovering the molecular mechanisms behind steroidal saponin accumulation in Liriope muscari (Decne.) Baily through transcriptome sequencing and bioinformatics analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Ophiopogonin A and Ruscogenin: A Technical Guide for Researchers
In the vast landscape of natural product research, steroidal saponins have emerged as a class of compounds with significant therapeutic potential. Among these, Ophiopogonin A and its aglycone, Ruscogenin, both prominently found in the traditional Chinese medicine Ophiopogon japonicus, have garnered considerable attention for their diverse pharmacological activities. This guide provides an in-depth, data-driven comparison of this compound (represented by its major derivative, Ophiopogonin D, in much of the available literature) and Ruscogenin, designed to equip researchers, scientists, and drug development professionals with the critical insights needed for their work.
Introduction to the Contenders: this compound and Ruscogenin
This compound is a steroidal glycoside, a complex molecule where a sugar moiety is attached to a steroid backbone. Ruscogenin, on the other hand, is the aglycone (non-sugar) core of many saponins, including some ophiopogonins. While structurally related, the presence of the sugar moiety in this compound can significantly influence its solubility, bioavailability, and interaction with molecular targets, leading to distinct pharmacological profiles.
Source and Chemical Structure:
Both this compound and Ruscogenin are primarily isolated from the tuberous roots of Ophiopogon japonicus (Liliaceae)[1]. Ruscogenin is also a major bioactive constituent of Ruscus aculeatus (Butcher's Broom)[2]. The fundamental difference in their structure lies in the glycosylation at the C3 position of the steroid core.
-
This compound (as Ophiopogonin D): A derivative of ruscogenin with a trisaccharide chain attached. Its chemical formula is C44H70O16[3].
-
Ruscogenin: The sapogenin core with hydroxyl groups at C1 and C3. Its chemical formula is C27H42O4.
Comparative Analysis of Pharmacological Activities
This section delves into a head-to-head comparison of the anti-inflammatory, anti-cancer, and cardiovascular effects of Ophiopogonin D (as a representative of this compound) and Ruscogenin, supported by available experimental data.
Anti-inflammatory Activity: A Quantitative Showdown
Both compounds exhibit potent anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway. A direct comparative study on the inhibition of phorbol-12-myristate-13-acetate (PMA)-induced adhesion of human leukemia (HL-60) cells to a human umbilical vein endothelial cell line (ECV304) provides a clear quantitative distinction in their potency.
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Ophiopogonin D | Inhibition of PMA-induced HL-60 cell adhesion to ECV304 cells | HL-60 and ECV304 | 1.38 nmol/l | [4] |
| Ruscogenin | Inhibition of PMA-induced HL-60 cell adhesion to ECV304 cells | HL-60 and ECV304 | 7.76 nmol/l | [4] |
Interpretation of Data: The lower IC50 value for Ophiopogonin D indicates that it is significantly more potent than Ruscogenin in inhibiting the adhesion of inflammatory cells to the endothelium, a critical step in the inflammatory cascade[4]. This suggests that the glycosylation of Ruscogenin to form Ophiopogonin D enhances its anti-inflammatory activity in this specific context.
Anti-cancer Activity: Divergent Mechanisms of Action
While direct comparative efficacy studies with IC50 values on the same cancer cell lines are limited, the available research points to distinct anti-cancer mechanisms for each compound.
Ophiopogonin D has demonstrated broad anti-cancer effects against various cancer cell lines, including lung, breast, and colorectal cancer[1]. Its mechanisms are multifaceted and involve:
-
Inhibition of STAT3 Signaling: Ophiopogonin D has been shown to suppress the STAT3 signaling pathway, which is often deregulated in cancer and plays a crucial role in cell proliferation, survival, and angiogenesis[5][6][7].
-
Induction of Apoptosis: It can induce apoptosis in cancer cells through the activation of caspase cascades and modulation of the Hippo signaling pathway[1].
-
Cell Cycle Arrest: Ophiopogonin D can cause cell cycle arrest, preventing cancer cells from progressing through the division cycle[1].
Ruscogenin also exhibits anti-cancer properties, with a particularly interesting mechanism of action:
-
Induction of Ferroptosis: In pancreatic cancer cells, Ruscogenin has been shown to induce ferroptosis, a form of iron-dependent programmed cell death, by increasing reactive oxygen species (ROS) generation and intracellular iron levels[8]. This offers a novel therapeutic avenue, especially for cancers resistant to traditional apoptosis-inducing agents.
-
Modulation of Pro-inflammatory Cytokines: In a lung cancer model, Ruscogenin demonstrated anti-cancer effects by modulating pro-inflammatory cytokines and mitochondrial enzymes[9].
Comparative Insight: While Ophiopogonin D appears to have a broader range of reported anti-cancer mechanisms targeting key signaling pathways, Ruscogenin's ability to induce ferroptosis is a noteworthy and distinct feature that warrants further investigation. A study comparing various compounds from Ophiopogon japonicus on A2780 human ovarian cancer cells indicated that Ophiopogonin D had an IC50 value over 50 µM, while Ruscogenin was not detected in the tested samples, precluding a direct comparison in that specific study[10].
Cardiovascular Effects: Protecting the Heart Through Different Routes
Both saponins have shown promise in the realm of cardiovascular protection, but again, their mechanisms of action appear to diverge.
Ophiopogonin D has been extensively studied for its cardioprotective effects, which include:
-
Protection against Myocardial Ischemia-Reperfusion Injury: Ophiopogonin D has been shown to reduce myocardial infarct size and improve cardiac function in models of ischemia-reperfusion injury[11]. This is partly attributed to the upregulation of cytochrome P450 epoxygenases like CYP2J3, leading to increased levels of protective epoxyeicosatrienoic acids (EETs)[11].
-
Endothelial Protection: It can protect endothelial cells by activating the CYP2J2-PPARα pathway and reducing inflammation[12][13].
-
Modulation of Fatty Acid Metabolism: Ophiopogonin D can selectively induce the expression of CYP2J2 and CYP4F3, which are involved in fatty acid metabolism in cardiomyocytes[14].
Ruscogenin contributes to cardiovascular health through:
-
Alleviation of Myocardial Ischemia: Ruscogenin has been reported to alleviate myocardial ischemia by modulating myosin IIA-dependent mitochondrial fusion and fission balance, thereby preserving mitochondrial function and reducing apoptosis[15].
-
Inhibition of OAT1/3: It can inhibit organic anion transporters 1 and 3 (OAT1/3), leading to a decrease in the uptake of a cardiotoxic metabolite and subsequent improvement in cardiac function in chronic heart failure models[16].
-
Suppression of NLRP3 Inflammasome: In a model of sepsis-induced myocardial injury, Ruscogenin was found to suppress NLRP3-mediated inflammation and pyroptosis[17].
Comparative Perspective: Ophiopogonin D's cardioprotective effects seem to be closely linked to the modulation of CYP450 enzymes and their downstream signaling, while Ruscogenin's effects are more centered on mitochondrial dynamics and specific transporter inhibition.
Mechanistic Insights: A Look at the Signaling Pathways
The distinct biological activities of Ophiopogonin D and Ruscogenin can be attributed to their differential modulation of key intracellular signaling pathways.
Ruscogenin's Anti-inflammatory and Antioxidant Signaling
Ruscogenin primarily exerts its anti-inflammatory and antioxidant effects through the modulation of the NF-κB and Nrf2 pathways.
Caption: Ruscogenin's dual action on NF-κB and Nrf2 pathways.
Ophiopogonin D's Anti-cancer Signaling Network
Ophiopogonin D's anti-cancer activity involves a more complex interplay of signaling pathways, including STAT3 and Hippo.
Sources
- 1. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 2. Possible mechanism of the anti-inflammatory activity of ruscogenin: role of intercellular adhesion molecule-1 and nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma [mdpi.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Anticancer Effect of Ruscogenin in B(a)P-Induced Lung Cancer in Mice via Modulation of Proinflammatory Cytokines and Mitochondrial Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Ophiopogon japonicus and Liriope spicata var. prolifera from Different Origins Based on Multi-Component Quantification and Anticancer Activity [mdpi.com]
- 11. Ophiopogonin D Reduces Myocardial Ischemia-Reperfusion Injury via Upregulating CYP2J3/EETs in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmrxiv.de [pharmrxiv.de]
- 13. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Effects of ophiopogonin D on fatty acid metabolic enzymes in cardiomyocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ruscogenin Alleviates Myocardial Ischemia via Myosin IIA-Dependent Mitochondrial Fusion and Fission Balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of OAT1/3 and CMPF uptake attenuates myocardial ischemia-induced chronic heart failure via decreasing fatty acid oxidation and the therapeutic effects of ruscogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Protective Effects of Ruscogenin Against Lipopolysaccharide-Induced Myocardial Injury in Septic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of Synthetic vs. Naturally Sourced Ophiopogonin A
<
For researchers, scientists, and drug development professionals, the purity and characterization of a phytochemical reference standard are paramount.[1][2] This guide provides an in-depth, scientifically grounded comparison of synthetic versus naturally sourced Ophiopogonin A, a steroidal saponin with a range of reported biological activities, including anti-inflammatory and anti-cancer effects.[3][4][5][6] We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the trustworthiness of your findings.
This compound, with the molecular formula C41H64O13, is naturally found in the tubers of Ophiopogon japonicus and plants of the Liriope genus.[3][7][8][9] Its complex steroidal structure presents unique challenges and considerations for both extraction from natural sources and chemical synthesis. This guide will equip you with the necessary methodologies to rigorously assess and validate the purity of this compound from either origin.
The Rationale: Why Source Matters
The origin of a phytochemical can significantly influence its impurity profile. Natural extracts, while containing the target molecule, are often complex matrices with numerous structurally related saponins and other secondary metabolites.[3][10] This can lead to co-eluting impurities that are difficult to separate and may interfere with biological assays.
Conversely, chemical synthesis can introduce impurities from starting materials, reagents, solvents, and by-products of the reaction.[11][12][13] While synthesis offers the potential for higher purity of the target compound, unidentified synthesis-related impurities could also possess biological activity or toxicity.[14] Therefore, a comprehensive analytical approach is crucial to fully characterize and compare this compound from both sources.
A Validated Experimental Workflow for Purity Assessment
A multi-faceted analytical approach is essential for the comprehensive validation of this compound purity. We will employ a combination of chromatographic and spectroscopic techniques to identify and quantify the target compound and any potential impurities.
Sources
- 1. globalpharmatek.com [globalpharmatek.com]
- 2. iroatech.com [iroatech.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C41H64O13 | CID 46173858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CAS#:11054-24-3 | Chemsrc [chemsrc.com]
- 9. This compound | CAS:11054-24-3 | Manufacturer ChemFaces [chemfaces.com]
- 10. Rapid identification of ophiopogonins and ophiopogonones in Ophiopogon japonicus extract with a practical technique of mass defect filtering based on high resolution mass spectrometry - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 11. Chemical Impurities: An Epistemological Riddle with Serious Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. ijprajournal.com [ijprajournal.com]
- 14. The Hidden Dangers of Chemical Synthesis: Unmasking the Unpure — DR. ZULETA [drzuleta.com]
A Researcher's Guide to the Reproducibility of Ophiopogonin's Biological Effects: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is the bedrock of scientific progress. Ophiopogonins, a class of steroidal saponins derived from the tuberous root of Ophiopogon japonicus, have garnered significant interest for their diverse pharmacological activities, including anti-cancer, neuroprotective, and anti-inflammatory effects. However, the translation of these promising preclinical findings is often hampered by inconsistencies in reported outcomes across different laboratories. This guide provides an in-depth comparative analysis of the biological effects of Ophiopogonin A and its related compounds, with a focus on identifying the key factors that influence experimental reproducibility. By synthesizing data from multiple studies, we aim to equip researchers with the insights needed to design robust experiments and critically evaluate the existing literature.
The Ophiopogonin Family: More Than One Molecule
A critical factor contributing to variability in the reported effects of "Ophiopogonin" is that this name is often used as a general term for a family of structurally related steroidal saponins. The most studied of these are this compound, B, D, and its isomer, Ophiopogonin D'. These compounds share a common steroidal aglycone core but differ in their sugar moieties. These subtle structural differences can lead to profound variations in their biological activities.
For instance, Ophiopogonin D is frequently cited for its therapeutic properties, while its isomer, Ophiopogonin D', has been shown to exhibit significant toxicity, including hemolytic and cardiotoxic effects.[1] This underscores the importance of precise chemical identification of the specific Ophiopogonin being investigated.
Comparative Analysis of Bioactivities: A Landscape of Variability
To illustrate the potential for divergent results, this section provides a comparative summary of the reported anti-cancer and anti-inflammatory effects of different Ophiopogonin compounds and extracts.
Anti-Cancer Activity
Ophiopogonins have been shown to induce apoptosis and inhibit proliferation in a range of cancer cell lines. However, the potency of these effects appears to be highly dependent on the specific Ophiopogonin and the cancer cell type.
| Compound/Extract | Cell Line(s) | Observed Effects | Key Findings & IC50 Values |
| Ophiopogonin D | Human laryngocarcinoma (AMC-HN-8) | Inhibited cell proliferation, induced apoptosis, increased caspase-3/9 activity. | Downregulated cyclin B1 and MMP-9; upregulated p-p38 MAPK.[2] |
| Colorectal cancer (HCT116) | Inhibited cell viability and proliferation (at 20–40 µM). | Induced p53 expression and inhibited c-Myc.[3] | |
| Non-small cell lung carcinoma (NSCLC) | Suppressed STAT3 signaling, induced apoptosis. | Effect mediated by oxidative stress.[4] | |
| Ophiopogonin D' | Human prostate cancer (PC3) | Potent anticancer activity. | IC50 of 6.25 µM.[5] |
| Ophiopogonin B | Non-small cell lung cancer (A549) | Induced apoptosis, mitotic catastrophe, and autophagy. | Caspase and mitochondrial independent apoptosis.[6] |
| Homoisopogon A | Non-small cell lung cancer (A549, NCI-H1975, NCI-H1650) | Cytotoxic activity, induced apoptosis. | IC50 of 6.26 µM in A549 cells.[7] |
| Extracts from different regions | A549, HepG2, MCF-7/S, HCT116, HT-29 | Selective cytotoxicity. | Zhejiang extract more cytotoxic to A549 and HepG2; Sichuan extract more effective against MCF-7/S, HCT116, and HT29.[8] |
Anti-Inflammatory Activity
The anti-inflammatory effects of Ophiopogonins are often attributed to their ability to modulate key signaling pathways, such as NF-κB and MAPK. The following table compares the inhibitory concentrations (IC50) of various Ophiopogonin-related compounds on inflammatory mediators.
| Compound | Cell Line | Inflammatory Mediator | IC50 (µg/mL) |
| 4'-O-Demethylophiopogonanone E | RAW 264.7 | IL-1β | 32.5 ± 3.5[9] |
| IL-6 | 13.4 ± 2.3[9] | ||
| Desmethylisoophiopogonone B | RAW 264.7 | NO | 14.1 ± 1.5[9] |
| 5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl) chromone | RAW 264.7 | NO | 10.9 ± 0.8[9] |
Key Factors Influencing the Reproducibility of Ophiopogonin's Effects
The variability in the reported bioactivities of Ophiopogonins can be attributed to several key factors that researchers must consider to ensure the reliability of their findings.
Chemical Identity and Purity
As highlighted earlier, the specific Ophiopogonin congener being studied is of paramount importance. The differential effects of isomers like Ophiopogonin D and D' illustrate how minor structural changes can lead to vastly different, and in some cases, opposing biological outcomes.[1] Furthermore, the purity of the compound is a critical variable. Commercially available Ophiopogonin standards can have varying levels of purity, and contaminants could influence experimental results.
Geographical Origin and Extraction Methods
Studies have demonstrated that the chemical composition of Ophiopogon japonicus extracts can vary significantly depending on their geographical origin. For example, extracts from the Sichuan and Zhejiang regions of China have been shown to contain different profiles of ophiopogonones and ophiopogonins, leading to differences in their antioxidant, anti-inflammatory, and cytotoxic activities.[8][10] The extraction method employed can also influence the final composition of the extract and, consequently, its biological effects.
Experimental System and Protocols
The choice of experimental model, be it a specific cell line or animal model, can significantly impact the observed effects of Ophiopogonins. Cell lines from different tissues or even different subtypes of the same cancer can exhibit varying sensitivities to the same compound. Moreover, subtle differences in experimental protocols, such as cell seeding density, compound incubation time, and the specific assays used to measure endpoints, can all contribute to a lack of reproducibility between laboratories.
Towards a Standardized Approach: A Proposed Experimental Workflow
To enhance the reproducibility of research on Ophiopogonins, a standardized experimental workflow is essential. The following diagram outlines a proposed workflow that emphasizes critical quality control and documentation steps.
Caption: A proposed standardized workflow for investigating the bioactivity of Ophiopogonins.
Mechanistic Insights: The STAT3 Signaling Pathway in Neuroprotection
Several studies have implicated the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway as a key mechanism underlying the neuroprotective effects of Ophiopogonin D. The following diagram illustrates this proposed pathway.
Caption: Proposed mechanism of Ophiopogonin D-mediated neuroprotection via STAT3 inhibition.
Conclusion and Recommendations
The body of research on Ophiopogonins points to a class of natural products with significant therapeutic potential. However, the observed variability in experimental outcomes highlights the critical need for a more rigorous and standardized approach to their study. To enhance the reproducibility of Ophiopogonin research, we recommend the following:
-
Precise Chemical Characterization: Researchers should clearly report the specific Ophiopogonin congener used, its source, and purity data.
-
Standardized Protocols: The adoption of standardized protocols for cell culture, compound handling, and bioassays is crucial.
-
Comprehensive Reporting: Publications should include detailed methodological information to allow for accurate replication by other laboratories.
-
Head-to-Head Comparative Studies: More direct comparative studies of different Ophiopogonins in the same experimental systems are needed to delineate their specific activities.
By embracing these principles of scientific integrity and transparency, the research community can build a more robust and reliable foundation for the development of Ophiopogonin-based therapeutics.
References
- Zhao, M., et al. (2017). Comparison of bioactive components and pharmacological activities of ophiopogon japonicas extracts from different geographical origins. Journal of Ethnopharmacology, 208, 136-145.
- Zhao, M., et al. (2017). Comparison of bioactive components and pharmacological activities of ophiopogon japonicas extracts from different geographical origins. DOI: 10.1016/j.jep.2017.07.017.
- BenchChem. (2025). Ophiopogonin D and Ophiopogonin D': A Comparative Analysis of Two Isomeric Saponins. BenchChem Technical Guides.
- Zhao, M., et al. (2017). Comparison of bioactive components and pharmacological activities of ophiopogon japonicas extracts from different geographical origins. Xi'an Jiaotong University.
- Hu, Y., et al. (2015). Ophiopogon japonicus strains from different cultivation regions exhibit markedly different properties on cytotoxicity, pregnane X receptor activation and cytochrome P450 3A4 induction. PubMed, 26137250.
- Hu, Y., et al. (2015). Ophiopogon japonicus strains from different cultivation regions exhibit markedly different properties on cytotoxicity, pregnane X receptor activation and cytochrome P450 3A4 induction. PMC, PMC4467266.
- Wang, Y., et al. (2020). Differences in the Hemolytic Behavior of Two Isomers in Ophiopogon japonicus In Vitro and In Vivo and Their Risk Warnings. Molecules, 25(24), 5943.
- BenchChem. (2025). Ophiopogonin D vs. Ruscogenin: A Head-to-Head Comparison of Anti-Inflammatory Activity. BenchChem Technical Guides.
- BenchChem. (2025). Comparative analysis of the anti-inflammatory effects of different Ophiopogon homoisoflavonoids. BenchChem Technical Guides.
- Li, X., et al. (2017). Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas.
- BenchChem. (2025). Ophiopogonin D: A Comparative Efficacy Analysis Against Other Saponins. BenchChem Technical Guides.
- Chen, K. Q., et al. (2024). Ophiopogonin D: review of pharmacological activity. Frontiers in Pharmacology, 15, 1401627.
- BenchChem. (2025). A Comparative Analysis of Ophiopogonanone F from Different Botanical Sources. BenchChem Technical Guides.
- Chen, M., et al. (2016). Ophiopogonin B induces apoptosis, mitotic catastrophe and autophagy in A549 cells. International Journal of Oncology, 49(1), 147-156.
- Nguyen, T. H., et al. (2018). Homoisopogon A from Ophiopogon japonicus induces apoptosis in A549 – A non small cell lung cancer cell line. Vietnam Journal of Science and Technology, 56(3), 323.
- Li, X., et al. (2017). Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas.
- Lee, J. H., et al. (2018). Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma. Cancers, 10(11), 427.
- BenchChem. (2025). Ophiopogonin D: A Technical Guide to its Neuroprotective Effects in Preliminary Studies. BenchChem Technical Guides.
- Li, X., et al. (2017). Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas. PubMed, 28056939.
- Li, N., et al. (2023). Comparison of Ophiopogon japonicus and Liriope spicata var. prolifera from Different Origins Based on Multi-Component Quantification and Anticancer Activity. Molecules, 28(2), 834.
- Wang, Y., et al. (2021). Comparative studies on Ophiopogonis and Liriopes based on the determination of 11 bioactive components using LC–MS/MS and Hierarchical clustering analysis. Request PDF.
- Lee, J. H., et al. (2018). Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma. PubMed, 30413032.
- Ko, H. M., et al. (2022). Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2. Frontiers in Oncology, 12, 1045009.
- Chen, K. Q., et al. (2024). Ophiopogonin D: review of pharmacological activity. PMC, PMC11295246.
- Lee, J. H., et al. (2018). Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma.
- Zhang, Y., et al. (2022). Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis. Frontiers in Pharmacology, 13, 966013.
- Wang, Y., et al. (2025).
- Sieniawska, E., et al. (2022). Simultaneous Quantification of Bioactive Triterpene Saponins Calenduloside E and Chikusetsusaponin IVa in Different Plant Parts of Ten Amaranthaceae Species by UPLC-ESI-MS/MS Method. Molecules, 27(15), 4983.
- Rao, A. V., & Gurfinkel, D. M. (2000). The bioactivity of saponins: triterpenoid and steroidal glycosides. Drug Metabolism and Drug Interactions, 17(1-4), 211-235.
- Chen, M., et al. (2019). Ophiopogonin B sensitizes TRAIL-induced apoptosis through activation of autophagy flux and downregulates cellular FLICE-like inhibitory protein. Journal of Experimental & Clinical Cancer Research, 38(1), 24.
- Yan, W., et al. (2019). Ophiopogonin D inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling. Oncology Letters, 17(3), 3031-3037.
- SOP for In Vitro Toxicity Screening. (2024). Docx.
- Singh, D., et al. (2023).
- Wang, Y., et al. (2025).
- Singh, D., et al. (2023).
- Li, X., et al. (2020). Evaluation of the Effects of Paclobutrazol and Cultivation Years on Saponins in Ophiopogon japonicus Using UPLC-ELSD.
- Xia, Q., et al. (2022). Identification of active compounds in Ophiopogonis Radix from different geographical origins by UPLC-Q/TOF-MS combined with GC-MS approaches. PMC, PMC9399434.
- Standard Operating Procedures (SOP). HSC Cores - BookStack - The University of Utah.
- Guidance for Preparing Standard Operating Procedures (SOPs) / EPA QA/G-6. (2007). EPA.
- Advances in Natural Products: Extraction, Bioactivity, Biotransformation, and Applic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ophiopogonin D inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 [frontiersin.org]
- 4. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ophiopogonin B induces apoptosis, mitotic catastrophe and autophagy in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vjs.ac.vn [vjs.ac.vn]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ophiopogonin A
The integrity of scientific research extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its responsible disposal. Ophiopogonin A, a steroidal saponin derived from plants like Ophiopogon japonicus, is increasingly utilized in pharmacological research for its diverse biological activities.[1][2][3] While it may not be classified as acutely hazardous, its proper disposal is a critical component of laboratory safety, environmental protection, and regulatory compliance.
This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the safe handling and disposal of this compound. The protocols herein are grounded in established chemical safety principles and regulatory frameworks, ensuring a self-validating system of laboratory best practices.
Hazard Identification and Pre-Disposal Safety
Immediate Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.[9]
-
Ventilation: Handle solid this compound in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[10][11]
-
Avoid Dust Formation: When handling the powdered form, take care to avoid creating airborne dust.[8] Material in powder form is capable of creating a dust explosion under certain conditions.[10]
| Parameter | Guideline & Rationale |
| Primary Safety Concerns | May be harmful if swallowed, inhaled, or absorbed through the skin.[7] Can cause eye and respiratory irritation.[8] The full toxicological properties have not been thoroughly investigated, warranting a cautious approach.[12] |
| Recommended PPE | Safety glasses, chemical-resistant gloves, and a laboratory coat are mandatory to prevent skin and eye contact.[9] |
| Spill Response | For solid spills, avoid raising dust.[7][11] Mechanically collect the material (e.g., sweep or gently scoop) and place it into a designated, sealed container for waste disposal.[5][7] |
| Incompatible Materials | Keep away from strong oxidizing agents, strong acids, and strong alkalis.[6][10] |
The Core Principle: Segregation of Waste Streams
The cornerstone of proper chemical disposal is the meticulous segregation of waste. Improperly mixed chemicals can lead to dangerous reactions, complicate the disposal process, and violate regulations. This compound waste must never be disposed of down the drain or in regular trash.[8][13][14] It must be treated as regulated chemical waste.
The following workflow provides a logical framework for segregating and managing this compound waste from the point of generation to its final collection.
Caption: Decision workflow for this compound waste segregation.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is essential for ensuring safety and compliance. The following steps detail the disposal procedures for the most common forms of this compound waste.
Protocol 1: Disposal of Pure this compound (Solid)
This protocol applies to unused, expired, or residual pure this compound powder.
-
Container Selection: Choose a sealable, chemically compatible container clearly labeled "Hazardous Waste".[13][14] A wide-mouth plastic or glass jar with a screw-top lid is ideal.
-
Waste Transfer: Carefully transfer the solid this compound into the designated waste container. If necessary, use a spatula or scoop. Avoid actions that could generate dust.[11]
-
Labeling: The container label must include:
-
The words "Hazardous Waste".[15]
-
The full chemical name: "this compound".
-
An estimate of the quantity.
-
The date the waste was first added to the container.
-
-
Storage: Securely close the container and place it in your laboratory's designated Satellite Accumulation Area (SAA).[14][15]
Protocol 2: Disposal of Contaminated Solid Waste
This protocol covers disposable items that have come into direct contact with this compound.
-
Waste Identification: This stream includes, but is not limited to, contaminated gloves, weighing papers, pipette tips, and vials.[11]
-
Containerization: Place all contaminated solid items into a designated, sealed chemical waste bag or a lined, rigid container.[11] This container must also be labeled as "Hazardous Waste" with a description of its contents (e.g., "Solid waste contaminated with this compound").
-
Storage: Once the container is full or ready for disposal, seal it and move it to the SAA.
Protocol 3: Disposal of Aqueous Solutions
This protocol is for solutions of this compound in water or aqueous buffers.
-
Prohibition of Drain Disposal: Under no circumstances should aqueous solutions of this compound be poured down the sanitary sewer.[8][14] Even small amounts can pose a risk to aquatic environments.
-
Container Selection: Use a dedicated, leak-proof liquid waste container, typically a plastic carboy, that is properly vented.
-
Waste Collection: Carefully pour the aqueous solution into the designated liquid waste container.
-
Labeling: Label the container "Hazardous Waste" and list all chemical components, including water and buffers, with their approximate concentrations (e.g., "Aqueous Waste: this compound (<1%), PBS buffer").
-
Storage: Keep the container securely closed and stored in secondary containment within the SAA.
Protocol 4: Disposal of Organic Solvent Solutions
This protocol applies to solutions where this compound is dissolved in solvents like Dimethyl Sulfoxide (DMSO) or ethanol.[16]
-
Segregation of Solvents: This is a critical step. Halogenated and non-halogenated solvent wastes must be collected in separate containers. Mixing them significantly increases disposal costs and complexity.
-
Container Selection: Use a designated solvent waste container that is chemically compatible with the organic solvent used.
-
Waste Collection: Pour the solvent solution into the appropriate (non-halogenated for DMSO/ethanol) solvent waste container.
-
Labeling: Clearly label the container with "Hazardous Waste" and list all constituents, including the solvent and this compound, with estimated percentages.
-
Storage: Keep the container tightly sealed to prevent evaporation of volatile solvents and store it in the SAA.
Spill Management Protocol
Accidental spills must be managed promptly and safely.
-
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the area.
-
Communicate: Inform your lab supervisor and/or institutional Environmental Health and Safety (EHS) department.
-
PPE: Don appropriate PPE, including double gloves, safety goggles, and a lab coat. For large spills of powder, respiratory protection may be necessary.[10]
-
Cleanup:
-
Solid Spills: Do NOT use a dry brush or compressed air. Gently cover the spill with a damp paper towel to avoid raising dust.[11] Carefully scoop the material into a designated waste container.[5][7]
-
Liquid Spills: Absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.[9]
-
-
Decontamination: Once the bulk material is collected, decontaminate the spill surface. A 70% ethanol solution is often suitable.[6][9]
-
Disposal: All cleanup materials (absorbent pads, paper towels, gloves) must be disposed of as contaminated solid waste (see Protocol 2).
Regulatory Framework and Institutional Responsibility
In the United States, the management of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][17] Laboratories typically operate under specific regulations, such as the Subpart K rules for academic institutions, which dictate how waste is accumulated, stored, and documented.[13][18]
The ultimate responsibility for proper disposal lies with the waste generator. However, your institution's Environmental Health and Safety (EHS) department is your most critical resource. They will provide the correct containers, labels, and waste pickup services, and can offer specific guidance that aligns with federal, state, and local regulations.[14] Always consult your EHS department to confirm these procedures are in line with your site-specific policies.
References
- Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Sciencelab.com. (2005). Saponin MSDS.
- BenchChem. (2025). Proper Disposal of Soyasaponin IV: A Guide for Laboratory Professionals.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- Aladdin. (n.d.). SAFETY DATA SHEET - Ophiopogonin D.
- BenchChem. (2025). Proper Disposal Procedures for Panax Saponin C: A Guide for Laboratory Professionals.
- ASTM International. (2021). D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples.
- ChemFaces. (n.d.). Ophiopogonin D Safety Data Sheet.
- Mercateo. (n.d.). Safety Data Sheet: Saponin.
- MedChemExpress. (2025). Ophiopogonin D' SDS.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - Saponin.
- Cambridge Commodities. (2016). MATERIAL SAFETY DATA SHEET - Ophiopogon Japonicus Root Extract 4:1.
- Chengdu Pufei De Biotech Co., Ltd. (n.d.). MSDS of ophiopogonin D.
- Frontiers in Nutrition. (2024). Extraction, purification, structural characterization, bioactivities, modifications and structure–activity relationship of polysaccharides from Ophiopogon japonicus: a review.
- PubMed Central (PMC). (2024). Ophiopogonin D: review of pharmacological activity.
- National Center for Biotechnology Information. (2025). This compound - PubChem.
- Cayman Chemical. (2022). PRODUCT INFORMATION - Ophiopogonin D.
Sources
- 1. Extraction, purification, structural characterization, bioactivities, modifications and structure–activity relationship of polysaccharides from Ophiopogon japonicus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C41H64O13 | CID 46173858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]
- 5. chemfaces.com [chemfaces.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. sc-victory.com [sc-victory.com]
- 8. static.mercateo.com [static.mercateo.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. uwwapps.uww.edu [uwwapps.uww.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. danielshealth.com [danielshealth.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. MedicalLab Management Magazine [medlabmag.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. store.astm.org [store.astm.org]
- 18. acs.org [acs.org]
A Researcher's Guide to the Safe Handling of Ophiopogonin A
Navigating the complexities of novel drug development requires not only scientific ingenuity but also an unwavering commitment to safety. Ophiopogonin A, a steroidal saponin derived from the roots of plants like Liriope muscari, presents significant opportunities in biomedical research.[1][2] As with any potent bioactive compound, particularly in its powdered form, understanding and implementing rigorous safety protocols is paramount. This guide provides an in-depth operational plan for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of your research.
The Causality of Caution: Understanding the Risks
While some supplier Safety Data Sheets (SDS) may not formally classify this compound as hazardous under GHS criteria, a comprehensive risk assessment must be grounded in the intrinsic properties of steroidal saponins and the physical nature of the compound.[3] The primary risks do not stem from extreme reactivity but from potential biological interactions and the physical hazard of fine particulates.
-
Inhalation Hazard : this compound is typically supplied as a fine powder.[2] Airborne particulates can be easily inhaled, posing a direct risk to the respiratory tract. The first line of defense is always to prevent aerosolization.
-
Irritation Potential : Saponins as a class can be irritating to the mucous membranes and skin.[4] Direct contact should be avoided to prevent localized reactions.
-
Biological Activity (Hemolysis) : A key characteristic of many saponins is their hemolytic activity—the ability to rupture red blood cells.[4][5] While the specific hemolytic potential of this compound requires further study, this property underscores the need to prevent systemic exposure through ingestion, inhalation, or absorption. A related compound, Ophiopogonin D, has demonstrated hemolytic activity in vivo.[5]
A lab-specific risk assessment is the foundational step before any handling occurs. This involves evaluating the quantities being used, the frequency of handling, and the specific procedures being performed to determine the appropriate level of control.[6][7]
The Protective Ensemble: A Multi-Layered Defense
Personal Protective Equipment (PPE) is the final barrier between the researcher and the chemical.[7] Its selection must be directly correlated to the identified risks of handling powdered this compound and its solutions.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides adequate protection against incidental splashes of common solvents like DMSO, Methanol, and Ethanol used to dissolve this compound.[2][8] Double-gloving is recommended when handling the pure powder. |
| Eye & Face Protection | ANSI Z87.1-rated safety glasses with side shields (minimum). Chemical splash goggles for solution preparation. | Protects eyes from airborne powder and potential splashes of chemical solutions.[6][9] |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | Mandatory when weighing or handling the powder. Prevents inhalation of fine particulates. Simple dust masks are insufficient.[6][8] |
| Protective Clothing | Fully-buttoned laboratory coat, long pants, and closed-toe shoes. | Prevents skin contact with spills or settled dust.[6] |
Operational Blueprint: From Receipt to Disposal
A structured workflow is essential to minimize exposure and ensure procedural consistency. The following step-by-step plans provide a framework for the key stages of handling this compound.
Workflow for Safe Handling of this compound
Caption: Safe Handling Workflow for this compound.
Protocol 1: Weighing this compound Powder
-
Work Area Preparation : Perform all work within a certified chemical fume hood or a powder containment balance enclosure. Cover the work surface with absorbent, disposable bench paper.
-
Don PPE : Put on your lab coat, safety goggles, nitrile gloves, and an N95 respirator.
-
Tare Balance : Place a clean weigh boat on the analytical balance and tare it.
-
Aliquot Compound : Carefully open the container of this compound. Using a clean spatula, gently transfer the desired amount of powder to the weigh boat. Avoid any actions that could create airborne dust, such as tapping the spatula on the container opening.
-
Seal and Store : Securely close the primary container of this compound and return it to its designated storage location.
-
Proceed Immediately : Move directly to the solubilization step to avoid leaving the weighed powder exposed.
Protocol 2: Solubilizing this compound
-
Solvent Selection : this compound is soluble in solvents such as DMSO, methanol, and ethanol.[2] Choose a solvent appropriate for your experimental needs.
-
Vessel Preparation : Use a vial or flask of appropriate size to allow for mixing without splashing.
-
Dissolution : Using a pipette, slowly add the solvent to the weigh boat containing the powder to pre-wet it and prevent aerosolization upon transfer. Carefully transfer the resulting slurry to your final reaction vessel. Rinse the weigh boat with additional solvent to ensure a complete quantitative transfer.
-
Mixing : Cap the vessel and mix by gentle vortexing or inversion until the this compound is fully dissolved.
Contingency and Disposal Planning
Proper planning extends beyond the experiment itself to include emergency preparedness and compliant waste disposal.
Emergency Procedures
-
Skin Contact : Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[3] Seek medical attention if irritation develops.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air immediately.[3] If breathing is difficult, seek immediate medical attention.
-
Spill (Powder) : Gently cover the spill with damp paper towels to avoid raising dust. Carefully wipe up the material, placing the used towels in a sealed bag for disposal. Decontaminate the area with an appropriate solvent or detergent solution.
-
Spill (Solution) : Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the contaminated material into a sealed container for disposal.
Disposal Plan
All waste generated from handling this compound must be treated as chemical waste.
-
Solid Waste : This includes contaminated gloves, bench paper, weigh boats, and absorbent materials from spills. Place these items in a clearly labeled, sealed waste bag or container.
-
Liquid Waste : Unused solutions or solvent rinses should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Consult EHS : The final disposal of all chemical waste must be conducted through your institution's Environmental Health & Safety (EHS) office, in accordance with local, state, and federal regulations.[10] Never dispose of this compound waste down the drain or in regular trash.
By integrating these safety and logistical protocols into your standard operating procedures, you can confidently work with this compound, ensuring both the safety of your team and the quality of your scientific outcomes.
References
-
This compound | CAS#:11054-24-3 | Chemsrc. (n.d.). Retrieved from [Link]
-
This compound | C41H64O13 | CID 46173858 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Powder Coating Personal Protective Equipment (PPE) Requirements. (n.d.). Retrieved from [Link]
-
PPE and Safety for Chemical Handling - ACS Material. (2020, July 14). Retrieved from [Link]
-
5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7). Retrieved from [Link]
-
Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]
-
Ophiopogonin D' | C44H70O16 | CID 46173859 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]_
-
SAFETY DATA SHEET - AWS. (n.d.). Retrieved from [Link]
-
Ophiopogonin D: review of pharmacological activity - Frontiers. (2024, July 17). Retrieved from [Link]
-
Ophiopogonone A | C18H14O6 | CID 10087732 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
- Process for extracting saponins from plant tissue - Google Patents. (n.d.).
- Process for the extraction of sapogenins from plant materials - Google Patents. (n.d.).
-
Optimization of the Ultrasonic-Assisted Extraction Technology of Steroidal Saponins from Polygonatum kingianum Collett & Hemsl and Evaluating Its Quality Planted in Different Areas - MDPI. (2022, February 22). Retrieved from [Link]
-
Development of Extraction Process of Steroid Saponins from Liriope Platyphylla (Maekmoondong) - J-Stage. (n.d.). Retrieved from [Link]
-
Saponin Glycosides. (n.d.). Retrieved from [Link]
-
(PDF) Ophiopogonin D: review of pharmacological activity - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Ophiopogonin D of Ophiopogon japonicus ameliorates renal function by suppressing oxidative stress and inflammatory response in streptozotocin-induced diabetic nephropathy rats - PubMed. (2020, June 3). National Institutes of Health. Retrieved from [Link]
-
Ophiopogonin D: review of pharmacological activity - PMC - PubMed Central. (2024, July 18). National Institutes of Health. Retrieved from [Link]
-
Extraction, purification, structural characterization, bioactivities, modifications and structure–activity relationship of polysaccharides from Ophiopogon japonicus: a review. (2024, November 13). Retrieved from [Link]
Sources
- 1. This compound | C41H64O13 | CID 46173858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:11054-24-3 | Manufacturer ChemFaces [chemfaces.com]
- 3. chemfaces.com [chemfaces.com]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nspcoatings.co.uk [nspcoatings.co.uk]
- 7. PPE and Safety for Chemical Handling [acsmaterial.com]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
